molecular formula C9H15NOS B076110 3-(Dimethylamino)-1-(2-thienyl)-1-propanol CAS No. 13636-02-7

3-(Dimethylamino)-1-(2-thienyl)-1-propanol

カタログ番号: B076110
CAS番号: 13636-02-7
分子量: 185.29 g/mol
InChIキー: XWCNSHMHUZCRLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a useful research compound. Its molecular formula is C9H15NOS and its molecular weight is 185.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCNSHMHUZCRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468979
Record name 3-(Dimethylamino)-1-(2-thienyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13636-02-7
Record name N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13636-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-1-(2-thienyl)-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013636027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Dimethylamino)-1-(2-thienyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a key intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor, Duloxetine. This document collates available data on its chemical and physical characteristics, outlines detailed experimental protocols for its synthesis and property determination, and illustrates its pivotal role in pharmaceutical manufacturing. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Physicochemical Properties

This compound is a chiral amino alcohol. Its structure features a thiophene ring, a hydroxyl group, and a tertiary amine, which contribute to its chemical reactivity and physical properties.[1] The compound is also known by its IUPAC name, 3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol, and is assigned the CAS Number 13636-02-7.[1]

Summary of Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that some properties, such as melting point and optical rotation, are dependent on the enantiomeric purity of the sample.

PropertyValueConditions/Notes
Molecular Formula C₉H₁₅NOS-
Molecular Weight 185.29 g/mol -
Appearance White to off-white or pale yellow crystalline powder or solid.[2][3]-
Melting Point 70-81°CDependent on enantiomeric purity.[1]
72°C[4]
77-81°CFor the (S)-enantiomer.[5]
Boiling Point 290.1 ± 30.0 °CAt 760 mmHg.[4]
Density 1.11 g/mLAt 20°C.[1][5]
pKa 13.74 ± 0.20Predicted value.[2]
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide.[3][6] Limited solubility in water.[2]-
Optical Rotation ([α]²⁰D)-8° to -4°For the (S)-enantiomer, c=1 in Methanol.[1][5]

Experimental Protocols

This section details the experimental procedures for the determination of key physicochemical properties and the synthesis of this compound.

Determination of Physicochemical Properties

The following protocols are based on standardized methodologies and are appropriate for the determination of the physicochemical properties of this compound.

  • Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heated block and a means of observing the sample is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a rate of approximately 10°C/min until it is about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C/min.

  • Determination: The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range.

  • Apparatus: An analytical balance equipped with a density determination kit. An auxiliary liquid of known density (e.g., ethanol) in which the compound is insoluble or sparingly soluble is used.

  • Procedure:

    • The weight of the solid sample is measured in the air.

    • The sample is then immersed in the auxiliary liquid, and its apparent weight is measured.

  • Calculation: The density is calculated using the formula: ρ = (W_air / (W_air - W_liquid)) * (ρ_liquid - ρ_air) + ρ_air where ρ is the density of the sample, W_air is the weight in air, W_liquid is the weight in the auxiliary liquid, ρ_liquid is the density of the auxiliary liquid, and ρ_air is the density of air.

  • Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Analysis: The concentration of the compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., a mixture of water and methanol to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Synthesis of this compound

The synthesis is typically a two-step process involving a Mannich reaction to form the aminoketone intermediate, followed by a reduction to the desired amino alcohol.

  • Reagents:

    • 2-Acetylthiophene

    • Dimethylamine hydrochloride

    • Paraformaldehyde

    • Concentrated Hydrochloric Acid

    • Ethanol

  • Procedure:

    • A mixture of 2-acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, and a catalytic amount of concentrated hydrochloric acid in ethanol is refluxed for approximately 5-6 hours.

    • The reaction mixture is then cooled, and the product, 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride, is precipitated, often by the addition of an anti-solvent like acetone.

    • The solid product is collected by filtration, washed, and dried.

  • Reagents:

    • 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride

    • Sodium borohydride

    • A suitable solvent (e.g., ethanol, isopropanol, or an aqueous medium)

  • Procedure:

    • The 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride is dissolved or suspended in the chosen solvent.

    • The solution or suspension is cooled (e.g., to 5-10°C).

    • Sodium borohydride is added portion-wise while maintaining the temperature.

    • The reaction mixture is stirred for a period to ensure complete reduction.

    • The reaction is quenched, typically by the addition of water or a dilute acid.

    • The product is extracted with an organic solvent, and the solvent is evaporated to yield this compound.

Role in Pharmaceutical Synthesis: The Path to Duloxetine

This compound is a crucial intermediate in the industrial synthesis of Duloxetine. The (S)-enantiomer of the compound is specifically required for this process. The synthesis involves the resolution of the racemic mixture of this compound, followed by a series of reactions to build the final Duloxetine molecule.

Synthetic Pathway to Duloxetine

The following diagram illustrates the key steps in the synthesis of Duloxetine, highlighting the central role of this compound.

G cluster_reagents A 2-Acetylthiophene B 3-(Dimethylamino)-1-(2-thienyl) -1-propanone HCl A->B Mannich Reaction C Racemic 3-(Dimethylamino)-1 -(2-thienyl)-1-propanol B->C Reduction D (S)-3-(Dimethylamino)-1 -(2-thienyl)-1-propanol C->D Resolution E (S)-N,N-Dimethyl-3-(1-naphthalenyloxy) -3-(2-thienyl)propanamine D->E Nucleophilic Aromatic Substitution F Duloxetine ((S)-(+)-N-Methyl-3-(1-naphthalenyloxy) -3-(2-thienyl)propanamine) E->F Demethylation reagent1 Dimethylamine HCl, Paraformaldehyde, HCl, Ethanol reagent2 Sodium Borohydride reagent3 Chiral Resolving Agent (e.g., Mandelic Acid) reagent4 1-Fluoronaphthalene, Base (e.g., NaH) reagent5 Demethylation

Caption: Synthetic pathway to Duloxetine from 2-acetylthiophene.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with experimental protocols for its synthesis and property determination. Its critical role as an intermediate in the synthesis of Duloxetine underscores its importance in the pharmaceutical industry. The data and methodologies presented here serve as a valuable resource for scientists and professionals engaged in research and development involving this compound.

References

An In-depth Technical Guide to 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS: 13636-02-7): A Key Intermediate in Duloxetine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS number: 13636-02-7), a crucial chiral intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine. This document details the physicochemical properties, synthesis, and analytical aspects of this compound. Given its primary role as a synthetic precursor, this guide focuses on the chemical workflows and methodologies relevant to its production and subsequent use in pharmaceutical manufacturing. While the direct biological activity of this compound is not extensively documented, its significance in the synthesis of a major antidepressant underscores its importance in medicinal chemistry.

Chemical and Physical Properties

This compound is a chiral organic compound featuring a thiophene ring, a hydroxyl group, and a tertiary amine.[1] These functional groups contribute to its reactivity and solubility characteristics. The compound is typically a white to off-white crystalline solid or a pale yellow, viscous liquid at room temperature.[2][3] It is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueCAS NumberReference(s)
Molecular FormulaC₉H₁₅NOS13636-02-7[1]
Molecular Weight185.29 g/mol 13636-02-7[1]
AppearanceWhite to almost white powder/crystal13636-02-7[2]
Melting Point70.0 to 74.0 °C13636-02-7[2][3][4]
Boiling Point290 °C (Predicted)13636-02-7[4]
Density1.111 g/cm³13636-02-7[3]
pKa13.74 ± 0.20 (Predicted)13636-02-7[4]
IUPAC Name3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol13636-02-7[1]

Table 2: Properties of the (S)-Enantiomer

PropertyValueCAS NumberReference(s)
Molecular FormulaC₉H₁₅NOS132335-44-5[5]
Molecular Weight185.29 g/mol 132335-44-5[5]
AppearanceWhite to almost white powder/crystal132335-44-5[5]
Melting Point77 - 81 °C132335-44-5[5]
Optical Rotation [α]20/D-4.0° to -8.0° (c=1 in methanol)132335-44-5[5]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves a two-step process commencing with a Mannich reaction, followed by the reduction of the resulting ketone.

Synthesis Workflow

The logical workflow for the production of duloxetine, highlighting the role of this compound, is depicted below.

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Chiral Resolution cluster_3 Step 4 & 5: Etherification & Demethylation 2-Acetylthiophene 2-Acetylthiophene Mannich_Base 3-(Dimethylamino)-1-(2-thienyl)propan-1-one 2-Acetylthiophene->Mannich_Base Dimethylamine HCl Dimethylamine HCl Dimethylamine HCl->Mannich_Base Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Base Target_Compound This compound Mannich_Base->Target_Compound Reduction (e.g., NaBH4) S_Enantiomer (S)-Enantiomer Target_Compound->S_Enantiomer Resolution (e.g., mandelic acid) Duloxetine Duloxetine S_Enantiomer->Duloxetine Further Synthesis Steps

Caption: Synthetic workflow for Duloxetine via this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from patent literature and represents a common method for the synthesis of the racemic compound.

Step A: Mannich Reaction to form 3-(Dimethylamino)-1-(2-thienyl)propan-1-one Hydrochloride

  • To a suitable reaction vessel, add 2-acetylthiophene (1.0 eq), dimethylamine hydrochloride (1.26 eq), and paraformaldehyde (0.5 eq).

  • Add isopropanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 5-6 hours.

  • Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature. The intermediate, 3-(dimethylamino)-1-(2-thienyl)propan-1-one hydrochloride, may precipitate and can be isolated by filtration.

Step B: Reduction to this compound

  • The crude or isolated Mannich base from Step A is dissolved in water.

  • A solution of sodium borohydride (NaBH₄) in an aqueous sodium hydroxide solution is prepared separately.

  • Slowly add the sodium borohydride solution to the solution of the Mannich base, maintaining the temperature between 30-35 °C.

  • Stir the reaction mixture at room temperature for approximately 6 hours.

  • Monitor the reaction for the disappearance of the ketone.

  • Upon completion, the product can be extracted with a suitable organic solvent (e.g., toluene or dichloromethane).

  • The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Mechanism of the Mannich Reaction

The Mannich reaction proceeds through the formation of an electrophilic iminium ion from dimethylamine and formaldehyde, which is then attacked by the enol form of 2-acetylthiophene.

G cluster_0 Iminium Ion Formation cluster_1 Enolization and Nucleophilic Attack Dimethylamine Dimethylamine Iminium_Ion Dimethylaminomethyl cation (Iminium Ion) Dimethylamine->Iminium_Ion + Formaldehyde, - H2O 2-Acetylthiophene 2-Acetylthiophene Enol_Form Enol of 2-Acetylthiophene 2-Acetylthiophene->Enol_Form Tautomerization Mannich_Base 3-(Dimethylamino)-1-(2-thienyl)propan-1-one Enol_Form->Mannich_Base + Iminium Ion

References

mechanism of action of duloxetine precursor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Duloxetine's Direct Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duloxetine, a potent and balanced serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for major depressive disorder, generalized anxiety disorder, and various pain syndromes.[1][2] Its therapeutic efficacy is attributed to the modulation of serotonergic and noradrenergic neurotransmission.[3] While the pharmacology of duloxetine is well-characterized, the mechanism of action of its synthetic precursors is less understood. This technical guide focuses on the core mechanism of action of the direct precursor to duloxetine, (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, commonly known as N-Methyl Duloxetine. Understanding the pharmacological profile of this key intermediate provides valuable insights for drug development and optimization.

Synthetic Pathway of Duloxetine

The synthesis of duloxetine involves several chemical transformations, starting from readily available materials. While various synthetic routes have been developed, a common pathway involves the formation of key intermediates.[4] The immediate precursor to duloxetine is N-Methyl Duloxetine, which undergoes N-demethylation to yield the final active pharmaceutical ingredient.

The following diagram illustrates a representative synthetic pathway leading to duloxetine, highlighting the position of N-Methyl Duloxetine as the direct precursor.

G cluster_synthesis Duloxetine Synthesis Pathway 2-Acetylthiophene 2-Acetylthiophene Mannich_Reaction Mannich Reaction (+ Dimethylamine HCl, + Formaldehyde) 2-Acetylthiophene->Mannich_Reaction 3-Dimethylamino-1-(2-thienyl)-1-propanone 3-Dimethylamino-1-(2-thienyl)-1-propanone Mannich_Reaction->3-Dimethylamino-1-(2-thienyl)-1-propanone Reduction Reduction 3-Dimethylamino-1-(2-thienyl)-1-propanone->Reduction Racemic_Alcohol 3-(Dimethylamino)-1-(2-thienyl)propan-1-ol Reduction->Racemic_Alcohol Resolution Chiral Resolution Racemic_Alcohol->Resolution S_Alcohol (S)-3-(Dimethylamino)-1-(2-thienyl)propan-1-ol Resolution->S_Alcohol Etherification Etherification (+ 1-Fluoronaphthalene) S_Alcohol->Etherification N_Methyl_Duloxetine (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (N-Methyl Duloxetine) Etherification->N_Methyl_Duloxetine Demethylation N-Demethylation N_Methyl_Duloxetine->Demethylation Duloxetine (S)-N-Methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propan-1-amine (Duloxetine) Demethylation->Duloxetine

A simplified synthetic pathway to duloxetine.

Core Mechanism of Action of N-Methyl Duloxetine

N-Methyl Duloxetine is not merely an inert intermediate; it possesses its own distinct pharmacological profile. The available evidence indicates a dual mechanism of action, encompassing both neurotransmitter reuptake inhibition and ion channel modulation.

Serotonin-Norepinephrine Reuptake Inhibition

N-Methyl Duloxetine is characterized as a selective norepinephrine reuptake inhibitor (SNRI).[5] This suggests that, like its demethylated counterpart, it can bind to and inhibit the function of monoamine transporters. By blocking the reuptake of norepinephrine and likely serotonin from the synaptic cleft, N-Methyl Duloxetine can increase the concentration of these neurotransmitters, thereby enhancing noradrenergic and serotonergic signaling. This action is the cornerstone of the therapeutic effects of SNRI antidepressants and analgesics.

The following diagram illustrates the proposed mechanism of N-Methyl Duloxetine at the synaptic cleft.

N-Methyl Duloxetine's proposed action on monoamine transporters.
Sodium Channel Blockade

In addition to its effects on neurotransmitter transporters, N-Methyl Duloxetine has been shown to elicit both tonic and use-dependent blockade of neuronal Na+ channels.[6] This mechanism is distinct from its SNRI activity and contributes to its analgesic properties. By blocking sodium channels, N-Methyl Duloxetine can reduce neuronal excitability and inhibit the propagation of pain signals. This dual action on both monoamine reuptake and ion channels suggests a multifaceted pharmacological profile that may contribute to the overall therapeutic effects of duloxetine, particularly in neuropathic pain.

Quantitative Data

CompoundTargetKi (nM)
DuloxetineHuman Serotonin Transporter (SERT)0.8[7]
DuloxetineHuman Norepinephrine Transporter (NET)7.5[7]
N-Methyl DuloxetineHuman Serotonin Transporter (SERT)Data not available
N-Methyl DuloxetineHuman Norepinephrine Transporter (NET)Data not available

Experimental Protocols

The characterization of the mechanism of action of a compound like N-Methyl Duloxetine involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.

Neurotransmitter Transporter Binding Assay (Radioligand)

This assay is used to determine the binding affinity of a test compound for specific neurotransmitter transporters.

Objective: To determine the Ki of N-Methyl Duloxetine for SERT and NET.

Materials:

  • Cell membranes prepared from cells expressing human SERT or NET.

  • Radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET).

  • Test compound (N-Methyl Duloxetine).

  • Non-specific binding control (e.g., a high concentration of a known inhibitor).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of N-Methyl Duloxetine.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow Preparation Prepare Reagents: - Cell Membranes (SERT/NET) - Radioligand - N-Methyl Duloxetine dilutions Incubation Incubate: Membranes + Radioligand + Compound Preparation->Incubation Filtration Rapid Filtration (Separate bound/free ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measure radioactivity) Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis

Workflow for a neurotransmitter transporter binding assay.
Neurotransmitter Uptake Assay (Fluorescence-based)

This assay measures the functional inhibition of neurotransmitter reuptake into cells.

Objective: To determine the functional potency of N-Methyl Duloxetine in inhibiting serotonin and norepinephrine uptake.

Materials:

  • Cells stably expressing human SERT or NET.

  • A fluorescent substrate that mimics the natural neurotransmitter.[8][9]

  • Test compound (N-Methyl Duloxetine).

  • Assay buffer.

  • A fluorescence plate reader.

Procedure:

  • Plate the cells in a 96- or 384-well plate and allow them to adhere.

  • Treat the cells with various concentrations of N-Methyl Duloxetine.

  • Add the fluorescent neurotransmitter substrate to all wells.

  • Incubate to allow for substrate uptake.

  • Measure the intracellular fluorescence using a bottom-read fluorescence plate reader.

  • The decrease in fluorescence in the presence of the test compound corresponds to the inhibition of transporter activity.

  • Calculate the IC50 value from the dose-response curve.

Conclusion

The direct precursor to duloxetine, N-Methyl Duloxetine, is a pharmacologically active molecule with a dual mechanism of action. It acts as a serotonin-norepinephrine reuptake inhibitor, similar to duloxetine, and also exhibits sodium channel blocking properties, which likely contributes to its analgesic effects. While quantitative data on its binding affinities for monoamine transporters are not widely available, its qualitative description as an SNRI provides a strong indication of its primary pharmacological action. The experimental protocols outlined in this guide provide a framework for the further characterization of this and other novel drug candidates targeting the monoaminergic system. A deeper understanding of the pharmacology of synthetic precursors can inform the design of more effective and safer therapeutics.

References

The Biological Activity of Thienyl Propanolamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienyl propanolamines represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of the thiophene ring, a bioisostere of the benzene ring, into the propanolamine scaffold has led to the development of molecules with a range of biological effects, including but not limited to, β-adrenergic receptor blockade, monoamine oxidase (MAO) inhibition, and diuretic activity. This technical guide provides an in-depth overview of the biological activities of thienyl propanolamines, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

I. Quantitative Biological Activity Data

The biological activity of thienyl propanolamine derivatives is highly dependent on the substitution pattern on both the thienyl and propanolamine moieties. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potency and selectivity.

Table 1: β-Adrenergic Receptor Blocking Activity of Thienyl Propanolamine Derivatives

Compound IDSubstitution PatternReceptor SubtypeAssay TypeActivity (IC₅₀/Kᵢ, nM)Reference
1 4,5-dichloro-N-tert-butyl-thienylethanolamineβ₁ (myocardial)In vivoComparable to Propranolol[1]
2 4-monochloro-N-tert-butyl-thienylethanolamineβ (general)In vivoActive[1]
3 5-monochloro-N-tert-butyl-thienylethanolamineβ (general)In vivoActive[1]
4 3-monochloro-N-tert-butyl-thienylethanolamineβ (general)In vivoInactive[1]
5 Ethyl 2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-5-[(2-thienylcarbonyl)amino]benzoateβ₁/β₂In vitroNot specified[2]

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Thienyl and Related Heterocyclic Derivatives

Compound IDCompound ClassMAO IsoformActivity (IC₅₀, µM)Selectivity Index (SI) for MAO-BReference
KD1 Quinolinyl-Thienyl ChalconeMAO-B0.023 ± 0.004723.04[3]
KD9 Quinolinyl-Thienyl ChalconeMAO-B0.015 ± 0.001>2666.66[3]
CA10 Quinolinyl-Thienyl ChalconeMAO-A0.310-[3]
CA10 Quinolinyl-Thienyl ChalconeMAO-B0.074-[3]
5i Quinolinyl-Thienyl ChalconeMAO-A0.047-[3]
4l Quinolinyl-Thienyl ChalconeMAO-B0.063-[3]

Table 3: Diuretic Activity of Thienyl Propanolamine Derivatives in Rats

Compound IDCompound DescriptionDose (mg/kg)Urine Excretion (% of control)Na⁺ Excretion (% of control)K⁺ Excretion (% of control)Reference
3d Ethyl 2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-5-[(2-thienylcarbonyl)amino]benzoateNot specifiedSignificant increaseSignificant increaseNot specified[2]
Racemate 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acidNot specifiedActiveActiveNot specified[4]
d-isomer 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acidNot specifiedActiveActiveNot specified[4]
l-isomer 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acidNot specifiedInactiveInactiveNot specified[4]

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of the biological activity of thienyl propanolamines.

A. General Synthesis of N-Substituted Thienyl Propanolamines

A common synthetic route to N-substituted thienyl propanolamines involves the reaction of a thienyl epoxide with an appropriate amine.

Materials:

  • Substituted 2-(oxiran-2-ylmethyl)thiophene

  • Desired primary or secondary amine (e.g., tert-butylamine, isopropylamine)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the substituted 2-(oxiran-2-ylmethyl)thiophene in the chosen solvent.

  • Add an excess of the desired amine to the solution.

  • The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure complete reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent and excess amine are removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired N-substituted thienyl propanolamine.

B. In Vitro β-Adrenergic Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for β-adrenergic receptors.[5][6][7]

Materials:

  • Cell membranes expressing β₁ or β₂ adrenergic receptors (e.g., from turkey erythrocytes for β₁ and rat lung for β₂)[5]

  • Radioligand: [³H]Dihydroalprenolol ([³H]DHA)[5]

  • Test thienyl propanolamine compounds

  • Non-specific binding control: Propranolol (10 µM)

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of propranolol solution, 50 µL of radioligand solution, and 150 µL of membrane preparation.

    • Competitive Binding: 50 µL of test compound dilution, 50 µL of radioligand solution, and 150 µL of membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

C. In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory activity of thienyl propanolamines against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Amplex® Red reagent (or similar fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Test thienyl propanolamine compounds

  • Selective inhibitors for control: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • Assay buffer: e.g., 50 mM sodium phosphate buffer, pH 7.4

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a black 96-well plate, add the following to triplicate wells:

    • Enzyme, assay buffer, and test compound dilution.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding a mixture of the MAO substrate, Amplex® Red, and HRP.

  • Incubate the plate at 37°C, protected from light, for a specific time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to a control without inhibitor.

  • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

D. In Vivo Diuretic Activity Screening in Rats

This protocol describes a method to evaluate the diuretic effect of thienyl propanolamines in a rat model.[8][9]

Materials:

  • Male Wistar rats (150-200 g)

  • Test thienyl propanolamine compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Furosemide (e.g., 10 mg/kg)

  • Saline solution (0.9% NaCl)

  • Metabolic cages

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer a saline load (e.g., 25 mL/kg, p.o.) to each rat to ensure a uniform state of hydration.

  • Divide the rats into groups: vehicle control, positive control, and test compound groups (at various doses).

  • Administer the test compounds, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).

  • Place each rat in an individual metabolic cage.

  • Collect urine at regular intervals (e.g., every hour for 5-6 hours) and measure the total volume.

  • Analyze the urine samples for electrolyte content (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.

  • Calculate the diuretic activity as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.

  • Calculate the saluretic and natriuretic indices similarly for electrolyte excretion.

III. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

The biological effects of thienyl propanolamines are mediated through their interaction with specific cellular targets. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.

Thienyl propanolamines can act as antagonists at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Their binding prevents the activation of downstream signaling cascades by endogenous catecholamines like norepinephrine and epinephrine.

Beta_Adrenergic_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Norepinephrine/ Epinephrine Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Activates G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., increased heart rate, bronchodilation) PKA->Cellular_Response Phosphorylates targets, leading to Thienyl_Propanolamine Thienyl Propanolamine (Antagonist) Thienyl_Propanolamine->Beta_Receptor Blocks

Caption: β-Adrenergic receptor antagonism by thienyl propanolamines.

Certain thienyl propanolamine derivatives can inhibit the enzyme monoamine oxidase, which is responsible for the degradation of monoamine neurotransmitters. This leads to an increase in the synaptic concentration of these neurotransmitters.[6][]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degraded by Increased_Monoamines Increased Monoamines Monoamines->Increased_Monoamines Increased levels Metabolites Inactive Metabolites MAO->Metabolites Postsynaptic_Receptors Postsynaptic Receptors Increased_Monoamines->Postsynaptic_Receptors Activates Neuronal_Signaling Altered Neuronal Signaling Postsynaptic_Receptors->Neuronal_Signaling Thienyl_Propanolamine Thienyl Propanolamine (MAO Inhibitor) Thienyl_Propanolamine->MAO Inhibits

Caption: Mechanism of action of thienyl propanolamine MAO inhibitors.

B. Experimental Workflow

The discovery and development of novel thienyl propanolamine-based drugs follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation In Vivo Evaluation cluster_optimization Lead Optimization A1 Lead Identification & Structure-Activity Relationship (SAR) Studies A2 Design of Novel Thienyl Propanolamine Analogs A1->A2 A3 Chemical Synthesis & Purification A2->A3 B1 Primary Screening: Receptor Binding Assays (β-adrenergic) A3->B1 B2 Enzyme Inhibition Assays (MAO) A3->B2 B3 Determination of IC₅₀/Kᵢ Values B1->B3 B2->B3 C1 Animal Models: Diuretic Activity in Rats B3->C1 C2 Cardiovascular Effect Studies B3->C2 D1 Analysis of Results C1->D1 C3 Pharmacokinetic & Toxicological Studies C2->C3 C2->D1 D2 Refinement of Chemical Structure D1->D2 D2->A2 Iterative Cycle

Caption: General workflow for the discovery of thienyl propanolamine drugs.

IV. Conclusion

Thienyl propanolamines continue to be a promising scaffold in drug discovery. Their diverse biological activities, stemming from their interactions with key physiological targets such as β-adrenergic receptors and monoamine oxidases, make them attractive candidates for the development of new therapeutics for cardiovascular and neurological disorders. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel and more potent thienyl propanolamine derivatives. Further exploration of the structure-activity relationships and the elucidation of their detailed mechanisms of action will undoubtedly pave the way for the development of next-generation drugs with improved efficacy and safety profiles.

References

Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine.[1] Its molecular structure, featuring a thiophene ring, a hydroxyl group, and a tertiary amine, makes it a versatile building block in medicinal chemistry.[2] This technical guide provides a comprehensive review of the primary synthetic routes for this compound, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of the reaction pathways.

Core Synthetic Methodologies

The synthesis of this compound is predominantly achieved through two main strategies: the Mannich reaction followed by reduction, and to a lesser extent, direct reductive amination. Asymmetric synthesis and biocatalytic methods have also been explored to produce enantiomerically pure forms of the compound, which are crucial for pharmaceutical applications.

Mannich Reaction followed by Ketone Reduction

The most widely documented approach involves a two-step process beginning with the Mannich reaction to form the intermediate ketone, 3-dimethylamino-1-(2-thienyl)-1-propanone, which is subsequently reduced to the desired alcohol.

Step 1: Mannich Reaction Synthesis of 3-Dimethylamino-1-(2-thienyl)-1-propanone Hydrochloride

The Mannich reaction is a three-component condensation involving an active hydrogen compound (2-acetylthiophene), formaldehyde (or its polymer, paraformaldehyde), and a secondary amine (dimethylamine, typically as its hydrochloride salt).[2][3]

Mannich_Reaction 2-Acetylthiophene 2-Acetylthiophene Intermediate_Ketone 3-Dimethylamino-1-(2-thienyl)-1-propanone HCl 2-Acetylthiophene->Intermediate_Ketone Ethanol, HCl (cat.), Reflux Dimethylamine HCl Dimethylamine HCl Dimethylamine HCl->Intermediate_Ketone Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate_Ketone

Diagram 1: Mannich Reaction for Ketone Intermediate Synthesis

Experimental Protocol: Synthesis of 3-Dimethylamino-1-(2-thienyl)-1-propanone hydrochloride [3]

  • Reactants:

    • 2-acetylthiophene (63.1 g, 0.5 mol)

    • Dimethylamine hydrochloride (53.0 g, 0.65 mol)

    • Paraformaldehyde (19.8 g, 0.22 mol)

    • 12N Hydrochloric acid (1 ml)

    • Ethanol (80 ml)

  • Procedure:

    • A mixture of the reactants in ethanol is refluxed for 1.5 hours.

    • The solution is then diluted with additional ethanol (100 ml) and acetone (500 ml).

    • The mixture is chilled overnight.

    • The resulting solid is collected by filtration to yield the product as a colorless crystalline solid.

  • Yield: 75.0 g (73%)

  • Melting Point: 182-184 °C

Step 2: Reduction of 3-Dimethylamino-1-(2-thienyl)-1-propanone to this compound

The intermediate ketone is then reduced to the target alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.[4][5][6]

Ketone_Reduction Ketone_Intermediate 3-Dimethylamino-1-(2-thienyl)-1-propanone Final_Product This compound Ketone_Intermediate->Final_Product NaBH4, Methanol

Diagram 2: Reduction of the Ketone to the Final Alcohol Product

Experimental Protocol: General Reduction of a Ketone with Sodium Borohydride [5][6]

  • Reactants:

    • Ketone (e.g., 3-dimethylamino-1-(2-thienyl)-1-propanone)

    • Sodium borohydride

    • Methanol

  • Procedure:

    • Dissolve the ketone in methanol. For less soluble ketones, gentle warming may be applied.

    • Add sodium borohydride to the solution in one portion and swirl to dissolve.

    • Allow the reaction to proceed at room temperature with intermittent swirling for approximately 15 minutes. The completion of the reaction is often indicated by a color change (e.g., from yellow to colorless).

    • Add water to the reaction mixture, which may cause the product to precipitate.

    • Heat the mixture to boiling for a few minutes, then allow it to cool to room temperature, followed by cooling in an ice bath to maximize crystallization.

    • Collect the crude product via vacuum filtration.

    • Wash the solid with a cold solvent mixture (e.g., 50% aqueous methanol).

    • The product can be further purified by recrystallization.

Reductive Amination

Reductive amination offers a more direct route to this compound by reacting a thiophene-containing aldehyde or ketone with dimethylamine in the presence of a reducing agent.[7] While conceptually more efficient, detailed experimental protocols for this specific compound are less commonly reported in the reviewed literature compared to the Mannich reaction approach.

Reductive_Amination Starting_Material 2-Thiophenecarboxaldehyde or 2-Acetylthiophene Final_Product This compound Starting_Material->Final_Product Reducing Agent (e.g., NaBH4) Dimethylamine Dimethylamine Dimethylamine->Final_Product

Diagram 3: General Pathway for Reductive Amination
Asymmetric Synthesis and Biocatalysis

For pharmaceutical applications, obtaining a single enantiomer of this compound is often necessary. This can be achieved through the resolution of the racemic mixture using chiral acids to form diastereomeric salts, or through asymmetric synthesis.[2][8]

Biocatalytic methods, employing enzymes or whole organisms like Saccharomyces cerevisiae, have been developed for the asymmetric reduction of the intermediate ketone to the (S)-enantiomer with high enantiomeric excess.[9] These methods are advantageous for their high selectivity and environmentally benign reaction conditions.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the literature for the key synthesis steps.

Table 1: Mannich Reaction for 3-Dimethylamino-1-(2-thienyl)-1-propanone Hydrochloride

Starting Material (Thiophene derivative)Amine SaltFormaldehyde SourceSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
2-AcetylthiopheneDimethylamine HClParaformaldehydeEthanol1.573182-184[3]

Table 2: Reduction of Ketone Intermediate

Reducing AgentSolventNotesReference
Sodium BorohydrideMethanolGeneral procedure for ketone reduction.[5][6]
Lithium Aluminum Hydride (chirally modified)-Yield of 74% with 72% ee for the methylamino analogue.[10]

Table 3: Physical Properties of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol

PropertyValueReference
CAS Number132335-44-5[11]
Molecular FormulaC₉H₁₅NOS[11]
Molecular Weight185.29 g/mol [11]
AppearanceWhite to almost white powder/crystal[11]
Melting Point77 - 81 °C[11]
Purity≥ 98% (GC)[11]
Optical Rotation[α]20D = -8 to -4 ° (c=1 in methanol)[11]

Purification Methods

Purification of the final product, this compound, is typically achieved through standard laboratory techniques.[2]

  • Recrystallization: This is a common method for purifying the solid product. The choice of solvent is critical and may involve mixtures, such as aqueous methanol.[5][6]

  • Chromatography: For higher purity requirements, column chromatography can be employed.[2]

  • Diastereomeric Salt Formation: In the case of resolving racemic mixtures, the formation of diastereomeric salts with a chiral acid allows for the separation of enantiomers by fractional crystallization, followed by liberation of the free base.[2][8]

Conclusion

The synthesis of this compound is well-established, with the Mannich reaction followed by ketone reduction being the most extensively documented and reliable method. This two-step process offers good yields and utilizes readily available starting materials. For applications requiring high enantiopurity, such as in the synthesis of duloxetine, asymmetric reduction techniques, including biocatalysis, have proven to be highly effective. This review provides a foundational guide for researchers and professionals in the field, summarizing the key synthetic methodologies, experimental protocols, and quantitative data necessary for the successful preparation of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Safety and Handling of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Abstract

This document provides a comprehensive overview of the safety and handling protocols for 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS No: 13636-02-7). It is intended for laboratory personnel, including researchers, scientists, and professionals in the field of drug development. This guide consolidates critical information regarding hazard identification, personal protective equipment (PPE), first aid measures, and proper storage and disposal. The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the risks associated with this compound and the necessary precautions for its safe use.

Chemical Identification and Physical Properties

This compound is an organic compound classified as an amino alcohol and a thiophene derivative.[1] It is primarily used as a laboratory chemical and an intermediate in the synthesis of various pharmaceutical compounds.[1][2] The compound exists as a white to pale yellow crystalline powder or a viscous liquid with a faint, amine-like odor.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 13636-02-7[2]
Molecular Formula C₉H₁₅NOS[2]
Molecular Weight 185.29 - 185.3 g/mol [2][3]
Appearance White to almost white powder/crystal; Colorless to pale yellow liquid[1][4]
Melting Point 70 - 74 °C[5]
Boiling Point 290 °C[5]
Solubility Soluble in water, methanol, ethanol, and dichloromethane.[1][4][1][4]
pKa 13.74 ± 0.20 (Predicted)[1]
Storage Temperature Room temperature; Keep in a dark place, sealed in dry, 2-8°C[1][3]

Hazard Identification and GHS Classification

While the chemical, physical, and toxicological properties have not been thoroughly investigated, available data indicates several hazards.[2] The compound is considered moderately toxic if ingested and harmful if it is inhaled or absorbed through the skin.[1] Short-term exposure can cause irritation to the eyes, skin, and respiratory tract.[1][2][6]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][7]
Skin IrritationCategory 2H315: Causes skin irritation[3][5]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[3][5]
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation[2][3]

Note: Classifications can vary between suppliers. Always refer to the specific SDS provided with the product.

GHS Pictograms

The following pictograms are associated with the hazards of this compound based on its classification.

Safe_Handling_Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal cluster_emergency Emergency Procedures Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials Inspect->Store Container OK PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->PPE Ventilation Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) PPE->Ventilation Handling Handle with Care Avoid Dust/Vapor Formation Ventilation->Handling Weighing Weigh and Dispense Handling->Weighing Spill Spill or Exposure? Handling->Spill Usage Use in Experiment Weighing->Usage Waste Collect Waste in Labeled, Closed Container Usage->Waste Decontaminate Decontaminate Work Area and Equipment Waste->Decontaminate Dispose Dispose of Waste via Licensed Disposal Company Decontaminate->Dispose FirstAid Administer First Aid (See Section 6.0) Spill->FirstAid Yes (Exposure) Evacuate Evacuate Area Spill->Evacuate Yes (Large Spill) Cleanup Follow Spill Cleanup Protocol Evacuate->Cleanup

References

A Technical Guide to the Solubility of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS No. 13636-02-7), a key intermediate in the synthesis of pharmaceuticals. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on compiling qualitative solubility information from various sources and presenting a standardized experimental protocol for its quantitative determination. This guide is intended to assist researchers and drug development professionals in handling and utilizing this compound effectively in various organic solvent systems.

Introduction

This compound is a chiral organic compound featuring a thiophene ring, a hydroxyl group, and a tertiary dimethylamino group.[1] Its molecular structure contributes to its utility as a versatile building block in the synthesis of bioactive molecules, most notably as an intermediate for pharmaceuticals targeting the central nervous system.[2] An understanding of its solubility in organic solvents is critical for its synthesis, purification, and formulation.

Physicochemical Properties

  • Molecular Formula: C₉H₁₅NOS[3]

  • Molecular Weight: 185.29 g/mol [3]

  • Appearance: White to almost white crystalline powder or a viscous liquid.[2][4]

  • Melting Point: Approximately 77-81 °C.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent CategorySolventSolubilityReference(s)
Protic Solvents MethanolSoluble[4][5]
EthanolSoluble[4]
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO)Soluble[4]
DichloromethaneModerately Soluble[2]
ChloroformSlightly Soluble
Aqueous Solvents WaterLimited Solubility/Soluble[2]

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified. "Moderately Soluble" and "Slightly Soluble" indicate a lower affinity of the solute for the solvent. One source indicates solubility in water, while another states limited solubility.[2] This discrepancy may be due to differences in experimental conditions or the definition of "soluble."

Experimental Protocol for Solubility Determination

To obtain precise and quantitative solubility data, a standardized experimental protocol is necessary. The following describes a general method for determining the solubility of this compound in an organic solvent of interest.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or incubator

  • Vials with airtight seals

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Gravimetric Method (for non-volatile solutes and volatile solvents):

      • Accurately weigh a clean, dry evaporating dish.

      • Transfer a known volume of the filtered saturated solution to the dish.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

      • Once the solvent is completely removed, reweigh the dish containing the dried residue.

      • The difference in weight corresponds to the mass of the dissolved compound.

    • Instrumental Analysis (e.g., HPLC, UV-Vis):

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample using the same instrumental method and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G start Start: Excess Solute + Solvent equilibration Equilibration (Controlled Temperature & Agitation) start->equilibration settling Settling of Undissolved Solids equilibration->settling sampling Withdrawal of Supernatant settling->sampling filtration Filtration (Syringe Filter) sampling->filtration analysis Quantitative Analysis (e.g., HPLC, Gravimetric) filtration->analysis calculation Calculation of Solubility analysis->calculation end End: Solubility Data (e.g., g/100mL) calculation->end

Caption: Experimental workflow for determining solubility.

Logical Relationship: Solubility-Based Classification

The solubility of an organic compound in water, acidic, and basic solutions can be used to classify it based on its functional groups. This is a fundamental concept in qualitative organic analysis.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Test Compound water Soluble in Water? start->water hcl Soluble in 5% HCl? water->hcl No ph_test Test with Litmus water->ph_test Yes naoh Soluble in 5% NaOH? hcl->naoh No amine Basic Compound (Amine) hcl->amine Yes h2so4 Soluble in conc. H2SO4? naoh->h2so4 No acid Acidic Compound (Carboxylic Acid, Phenol) naoh->acid Yes inert Inert Compound (Alkanes, Alkyl Halides) h2so4->inert No neutral_ins Neutral Compound (High MW Alcohol, Ketone, Ester) h2so4->neutral_ins Yes acidic Acidic Compound (Low MW Carboxylic Acid) ph_test->acidic pH < 5 basic Basic Compound (Low MW Amine) ph_test->basic pH > 8 neutral_s Neutral Compound (Low MW Alcohol, Ketone) ph_test->neutral_s Neutral

Caption: Logical workflow for classifying organic compounds by solubility.

References

Spectroscopic and Analytical Profile of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the versatile synthetic intermediate, 3-(Dimethylamino)-1-(2-thienyl)-1-propanol. While this compound is noted for its role in the synthesis of pharmaceuticals, particularly as a precursor to medications targeting neurological disorders, publicly available, detailed spectroscopic data is scarce.[1][2] This document bridges that gap by presenting predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, generalized experimental protocols for acquiring such spectra. The information herein serves as a valuable resource for researchers in quality control, process development, and synthetic chemistry, enabling efficient identification and characterization of this compound.

Chemical Structure and Properties

  • IUPAC Name: 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol[2]

  • CAS Number: 13636-02-7[2][3]

  • Molecular Formula: C₉H₁₅NOS[2][3][4]

  • Molecular Weight: 185.29 g/mol [2][3][4]

  • Appearance: Typically a white to almost white powder or crystal.[1]

Predicted Spectroscopic Data

Due to the limited availability of published spectra for this compound, the following tables present predicted data based on its chemical structure. These predictions are derived from established principles of NMR, IR, and MS spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25dd1HThiophene H5
~6.95dd1HThiophene H3
~6.90dd1HThiophene H4
~4.90t1HCH-OH
~3.50br s1HOH
~2.50t2HCH₂-N
~2.25s6HN(CH₃)₂
~1.90m2HCH-CH₂-CH₂

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~150QuaternaryThiophene C2
~126.5CHThiophene C5
~124.5CHThiophene C3
~123.5CHThiophene C4
~69.0CHCH-OH
~57.0CH₂CH₂-N
~45.0CH₃N(CH₃)₂
~35.0CH₂CH-CH₂-CH₂
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2800Medium-StrongC-H stretch (aliphatic)
~1600MediumC=C stretch (thiophene ring)
~1450MediumC-H bend (aliphatic)
1200-1000StrongC-O stretch (alcohol), C-N stretch (amine)
~850StrongC-H out-of-plane bend (thiophene)
Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/zPossible Fragment
185[M]⁺ (Molecular Ion)
168[M - OH]⁺
127[Thiophene-CH=OH]⁺
111[Thiophene-CH₂]⁺
83[Thiophene]⁺
58[CH₂=N(CH₃)₂]⁺

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • High-field NMR spectrometer (e.g., 500 MHz)

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters. A relaxation delay of at least 5 times the longest T1 is recommended for quantitative analysis.[5]

    • Acquire the ¹³C NMR spectrum with proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

Protocol:

  • Sample Preparation (ATR method):

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent.

    • Record a background spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

  • This compound sample

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI)

  • Solvent for sample preparation (e.g., methanol or acetonitrile)

  • Syringe pump or liquid chromatography (LC) system for sample introduction

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent.[6]

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[6]

    • If necessary, filter the solution to remove any particulates.[6]

  • Data Acquisition:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

    • Introduce the sample into the ion source via direct infusion or LC.

    • Acquire the mass spectrum in positive ion mode. For ESI, this will likely show the [M+H]⁺ ion. For EI, the molecular ion [M]⁺ will be observed.

    • If tandem MS (MS/MS) is available, select the molecular ion (or [M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the fragments, which can provide further structural confirmation.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

NMR_Workflow A Sample Preparation (Dissolve in CDCl3 with TMS) B Instrument Setup (Lock, Shim) A->B C Data Acquisition (1H and 13C Spectra) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Integration, Peak Assignment) D->E

Caption: Workflow for NMR Spectroscopic Analysis.

FTIR_Workflow A ATR Crystal Cleaning B Background Spectrum Acquisition A->B C Sample Application B->C D Sample Spectrum Acquisition C->D E Data Analysis (Peak Identification) D->E

Caption: Workflow for FTIR Spectroscopic Analysis.

MS_Workflow A Sample Preparation (Dilute Solution) B Instrument Calibration A->B C Sample Introduction (Infusion or LC) B->C D Data Acquisition (Full Scan MS and MS/MS) C->D E Data Analysis (Identify Molecular Ion and Fragments) D->E

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

This technical guide provides a foundational spectroscopic dataset and standardized analytical protocols for this compound. The predicted NMR, IR, and MS data offer a reliable reference for the identification and structural confirmation of this compound in a research and development setting. The detailed experimental workflows are intended to ensure the acquisition of high-quality, reproducible spectroscopic data, thereby supporting the synthesis, purification, and quality control of this important pharmaceutical intermediate.

References

The Pivotal Role of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a critical chiral intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the synthesis, chemical properties, and pivotal role of this compound in the pharmaceutical industry. Detailed experimental protocols, quantitative data, and process visualizations are provided to offer a comprehensive understanding of its significance.

Introduction

This compound, also known by its CAS number 13636-02-7, is an organic compound featuring a thiophene ring, a hydroxyl group, and a tertiary dimethylamino group.[1] Its chirality and functional groups make it a valuable building block in the synthesis of various biologically active molecules, most notably the widely used antidepressant, Duloxetine.[2] The efficiency of Duloxetine synthesis is heavily reliant on the stereochemical purity and yield of this key intermediate. This guide will explore the synthesis of this compound, its conversion to Duloxetine, and the analytical considerations crucial for its use in pharmaceutical manufacturing.

Chemical and Physical Properties

This compound is a chiral amino alcohol. Its physical and chemical properties are summarized in the table below. The (S)-enantiomer is the specific stereoisomer required for the synthesis of (S)-Duloxetine.

PropertyValueReference
CAS Number 13636-02-7[2]
Molecular Formula C9H15NOS[1][3]
Molecular Weight 185.29 g/mol [1][2]
Appearance White to almost white powder or crystal; also described as a viscous liquid or low-melting solid.[4][5][4][5]
Solubility Soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide.[3][3]
Melting Point 77 - 81 °C (for the (S)-enantiomer)[5]
Optical Rotation [α]20/D = -8 to -4° (c=1 in methanol) (for the (S)-enantiomer)[5]

Synthesis of this compound

The primary route for the synthesis of racemic this compound involves a two-step process: a Mannich reaction to form the corresponding ketone, followed by a reduction.

Step 1: Mannich Reaction

The synthesis typically begins with the Mannich reaction of 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde.[6] This reaction forms the intermediate, 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride.

Mannich_Reaction 2-Acetylthiophene 2-Acetylthiophene Reactants 2-Acetylthiophene->Reactants Dimethylamine_HCl Dimethylamine Hydrochloride Dimethylamine_HCl->Reactants Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reactants Mannich_Reaction_Node Mannich Reaction Reactants->Mannich_Reaction_Node Product 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride Mannich_Reaction_Node->Product

Diagram 1: Mannich Reaction for Ketone Intermediate Synthesis.
Step 2: Reduction

The resulting ketone is then reduced to the alcohol, this compound, typically using a reducing agent such as sodium borohydride.[6]

Reduction_Step Ketone_Intermediate 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride Reduction Reduction Ketone_Intermediate->Reduction Reducing_Agent Sodium Borohydride Reducing_Agent->Reduction Final_Product This compound Reduction->Final_Product

Diagram 2: Reduction to the Final Propanol Intermediate.

Experimental Protocols

The following protocols are based on procedures described in the patent literature.

Synthesis of Racemic this compound

Materials:

  • 2-acetylthiophene

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium hydroxide

  • Sodium borohydride

  • Water

  • Dichloromethane

Procedure:

  • A mixture of 2-acetylthiophene (100 g, 0.793 mole), dimethylamine hydrochloride (81.5 g, 1 mole), paraformaldehyde (35.5 g, 0.394 mole), and concentrated HCl (4.0 ml) in ethanol (250 ml) is refluxed for 5 hours.[7]

  • The reaction mixture is cooled to room temperature and then further cooled to 5-10°C.[7]

  • The mixture is basified with an ethanolic sodium hydroxide solution (32 g NaOH in 450 ml ethanol) to a pH of 8-10.[7]

  • Sodium borohydride (35 g, 0.92 mol) is added portion-wise to the reaction mixture at 5-10°C over 30 minutes.[7]

  • The reaction mixture is stirred at room temperature for 6 hours.

  • The solvent is removed by distillation.

  • Water is added to the residue, and the product is extracted with a suitable organic solvent like dichloromethane.

  • The organic layer is dried and concentrated to yield this compound.

Resolution of Racemic this compound

Materials:

  • Racemic this compound

  • (S)-(+)-Mandelic acid

  • Ethanol

  • Acetone

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • The crude racemic propanol is dissolved in a suitable solvent like ethanol.

  • An ethanolic solution of (S)-(+)-Mandelic acid (44 g in 44 ml ethanol) is added, and the mixture is heated for 1 hour.[7]

  • The mixture is cooled to room temperature, and the precipitated mandelate salt is filtered.[7]

  • The crude salt is recrystallized from acetone by refluxing for 3 hours, followed by cooling and filtration to obtain the pure (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol-(S)-mandelate salt.[7]

  • The purified salt is basified with a sodium hydroxide solution, and the free (S)-base is extracted with dichloromethane.[7]

  • The organic layer is dried and concentrated to yield (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol.

Quantitative Data

The following table summarizes quantitative data reported in various sources for the synthesis and resolution of this compound and its conversion to Duloxetine.

StepProductYieldPurity (ee%)Reference
Synthesis and Resolution(S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol42 g (from 100 g 2-acetylthiophene)Not Specified[7]
Resolution(S)-3-(methylamino)-1-(2-thienyl)propan-1-ol>99.9% ee>99.9%
Duloxetine Synthesis(S)-Duloxetine60.2% overall yield from 2-acetylthiophene>98.5%
Duloxetine HCl PurificationDuloxetine HCl97%0.08% area by HPLC of impurity
Duloxetine HCl SynthesisDuloxetine HCl95%98.5%

Role in Duloxetine Synthesis

The primary and most significant role of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol in medicinal chemistry is as a key intermediate in the synthesis of Duloxetine. The subsequent steps involve the condensation of the (S)-alcohol with 1-fluoronaphthalene, followed by demethylation to yield Duloxetine.

Duloxetine_Synthesis_Workflow cluster_synthesis Synthesis of Intermediate cluster_resolution Chiral Resolution cluster_duloxetine Conversion to Duloxetine 2-Acetylthiophene 2-Acetylthiophene Mannich_Reaction Mannich Reaction 2-Acetylthiophene->Mannich_Reaction Ketone_Intermediate 3-(Dimethylamino)-1-(2-thienyl) -1-propanone Mannich_Reaction->Ketone_Intermediate Reduction Reduction Ketone_Intermediate->Reduction Racemic_Alcohol Racemic 3-(Dimethylamino)-1 -(2-thienyl)-1-propanol Reduction->Racemic_Alcohol Resolution Resolution with (S)-Mandelic Acid Racemic_Alcohol->Resolution S_Alcohol (S)-3-(Dimethylamino)-1 -(2-thienyl)-1-propanol Resolution->S_Alcohol Condensation Condensation with 1-Fluoronaphthalene S_Alcohol->Condensation Dimethyl_Duloxetine (S)-N,N-Dimethyl-3-(1-naphthalenyloxy) -3-(2-thienyl)propanamine Condensation->Dimethyl_Duloxetine Demethylation Demethylation Dimethyl_Duloxetine->Demethylation Duloxetine (S)-Duloxetine Demethylation->Duloxetine

Diagram 3: Overall Workflow for Duloxetine Synthesis.

The biological activity of Duloxetine is attributed to its ability to inhibit the reuptake of serotonin and norepinephrine in the central nervous system, which is the basis for its antidepressant and anxiolytic effects. While this compound itself is not the active pharmaceutical ingredient, its structural features are essential for the final molecular architecture of Duloxetine.

Conclusion

This compound is a cornerstone intermediate in the production of Duloxetine. The efficiency and cost-effectiveness of Duloxetine manufacturing are directly linked to the successful and high-purity synthesis of this chiral alcohol. The methodologies outlined in this guide, derived from established literature, provide a framework for understanding and implementing the synthesis and resolution of this critical compound. Further research into biocatalytic methods for the asymmetric synthesis of the (S)-enantiomer may offer more sustainable and efficient production routes in the future.

References

Methodological & Application

Synthesis of Duloxetine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for the synthesis of Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), starting from the key intermediate (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol. The following protocols are intended for researchers, scientists, and drug development professionals.

Synthetic Overview

The synthesis of Duloxetine from (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a two-step process. The first step involves a nucleophilic aromatic substitution reaction to couple the starting material with 1-fluoronaphthalene. The resulting intermediate, (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, is then selectively demethylated to yield Duloxetine.

Experimental Protocols

Step 1: Synthesis of (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

This procedure details the formation of the naphthyl ether intermediate through a nucleophilic aromatic substitution reaction.[1][2]

Materials:

  • (S)-3-(Dimethylamino)-1-(thiophen-2-yl) propan-1-ol

  • 1-Fluoronaphthalene

  • Sodium hydroxide (NaOH) or Sodium hydride (NaH)

  • Tertiarybutylammonium bromide (optional, as a phase transfer catalyst)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Water

Protocol:

  • Prepare a solution of sodium hydroxide in dimethyl sulfoxide and heat to 50-55°C with stirring for approximately 45 minutes.

  • To this solution, add a mixture of (S)-3-(dimethylamino)-1-(thiophen-2-yl) propan-1-ol, tertiarybutylammonium bromide, and 1-fluoronaphthalene dissolved in dimethyl sulfoxide at 50-55°C.

  • Stir the reaction mixture at 60-65°C for approximately 50 hours.

  • Upon completion, cool the reaction mixture to 15-20°C.

  • Quench the reaction by the addition of water at 15-20°C.

  • Extract the product into toluene.

  • The organic layers are combined, washed, and concentrated to yield (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine.

Step 2: Demethylation to Synthesize (S)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (Duloxetine)

This protocol describes the selective demethylation of the tertiary amine intermediate to the secondary amine, Duloxetine, via a carbamate intermediate.[3][4]

Materials:

  • (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

  • Phenyl chloroformate

  • Diisopropylethylamine

  • Toluene

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Dissolve (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine in toluene.

  • Add diisopropylethylamine as a base.

  • Treat the solution with phenyl chloroformate to form the carbamate intermediate in situ.

  • Following the formation of the carbamate, the toluene is removed.

  • The residue is then subjected to hydrolysis with an alkali solution, such as sodium hydroxide in dimethyl sulfoxide, to yield the Duloxetine base.

  • The Duloxetine base can then be isolated and, if desired, converted to a pharmaceutically acceptable salt, such as the hydrochloride salt.

Data Presentation

The following table summarizes key quantitative data for the synthesis of Duloxetine from (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol.

StepReactantsReagents and SolventsTemperature (°C)Reaction Time (hours)Yield
1. Naphthyl Ether Formation (S)-3-(dimethylamino)-1-(2-thienyl) propan-1-ol, 1-FluoronaphthaleneNaOH, Tertiarybutylammonium bromide, DMSO, Toluene60-6550Not specified in snippets
2. Demethylation (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanaminePhenyl chloroformate, Diisopropylethylamine, Toluene, NaOH, DMSONot specified in snippetsNot specified in snippetsNot specified in snippets

Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow A Start: (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol B Step 1: Naphthyl Ether Formation (Nucleophilic Aromatic Substitution) A->B 1-Fluoronaphthalene, Base (NaOH or NaH), DMSO C Intermediate: (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine B->C D Step 2: Demethylation via Carbamate Intermediate C->D Phenyl Chloroformate E End Product: Duloxetine D->E Alkaline Hydrolysis

Caption: Overall synthetic workflow for Duloxetine.

Step1_Workflow cluster_step1 Step 1: Detailed Workflow A Prepare NaOH solution in DMSO B Add Starting Material, 1-Fluoronaphthalene, and Phase Transfer Catalyst A->B C Heat and Stir B->C D Cool Reaction Mixture C->D E Quench with Water D->E F Extract with Toluene E->F G Isolate Intermediate F->G

Caption: Detailed workflow for Naphthyl Ether formation.

Step2_Workflow cluster_step2 Step 2: Detailed Workflow A Dissolve Intermediate in Toluene with Base B Add Phenyl Chloroformate A->B C Formation of Carbamate Intermediate B->C D Remove Toluene C->D E Alkaline Hydrolysis in DMSO D->E F Isolate Duloxetine Base E->F

Caption: Detailed workflow for the Demethylation step.

References

Application Note: Detailed Protocol for Mannich Reaction for Synthesis of Thienyl Propanolamines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of thienyl propanolamines via the Mannich reaction. This class of compounds serves as crucial intermediates in the synthesis of various pharmaceuticals, including the antidepressant Duloxetine.[1] The protocol described is a well-established three-component condensation reaction involving a thiophene derivative (specifically 2-acetylthiophene), paraformaldehyde, and an amine hydrochloride.[2][3][4] This document outlines the necessary reagents, step-by-step procedure, purification methods, and expected outcomes to guide researchers in the successful synthesis of these valuable molecules.

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group.[5][6] The reaction typically involves an active hydrogen compound, formaldehyde, and a primary or secondary amine, forming a product known as a Mannich base.[4][7] Thienyl propanolamines and their precursor β-aminoketones are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][7]

The specific synthesis of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, a key Mannich base intermediate, serves as the model protocol in this application note. This intermediate can be subsequently reduced to the corresponding thienyl propanolamine.

Reaction Scheme

The overall reaction is a three-component condensation:

  • Active Hydrogen Compound: 2-Acetylthiophene

  • Aldehyde: Paraformaldehyde (a stable source of formaldehyde)

  • Amine: Dimethylamine Hydrochloride

General reaction for the synthesis of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.

Experimental Protocol

This protocol is adapted from established and reliable synthetic procedures.[2][3]

3.1 Materials and Equipment

  • Reagents:

    • 2-Acetylthiophene (0.5 mol)

    • Dimethylamine hydrochloride (0.65 mol)

    • Paraformaldehyde (0.22 mol)

    • Ethanol (95% or absolute)

    • Concentrated Hydrochloric Acid (HCl)

    • Acetone

  • Equipment:

    • Round-bottom flask (appropriate size for the reaction volume)

    • Reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Buchner funnel and filter flask

    • Standard laboratory glassware

    • Refrigerator or ice bath

3.2 Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-acetylthiophene (63.1 g, 0.5 mol), dimethylamine hydrochloride (53.0 g, 0.65 mol), and paraformaldehyde (19.8 g, 0.22 mol).[2]

  • Solvent and Catalyst Addition: Add ethanol (80 mL) and a catalytic amount of concentrated hydrochloric acid (1 mL) to the flask.[2]

  • Reflux: Heat the mixture to reflux using a heating mantle. Continue to reflux for approximately 1.5 to 3 hours.[2][3] The initial two-layer mixture should become a homogeneous solution as the paraformaldehyde dissolves and the reaction proceeds.

  • Crystallization and Isolation:

    • After the reflux period, remove the heat source and allow the solution to cool slightly.

    • Dilute the warm reaction mixture with additional ethanol (100 mL) followed by acetone (500 mL) to induce precipitation of the hydrochloride salt product.[2]

    • Transfer the solution to a wide-mouthed Erlenmeyer flask.

  • Precipitation: Cool the solution to room temperature and then chill overnight in a refrigerator to maximize crystal formation.[2]

  • Filtration and Washing: Collect the resulting crystalline solid by vacuum filtration using a Buchner funnel.[2] Wash the crystals with a small amount of cold acetone to remove soluble impurities.

  • Drying: Dry the collected solid (the Mannich base hydrochloride) to yield the final product. The product can be used in the next step (reduction to propanolamine) or purified further.

3.3 Purification (Optional)

Recrystallization can be performed by dissolving the crude product in a minimal amount of hot ethanol and then slowly adding acetone to reprecipitate the purified compound.[8]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of the thienyl Mannich base intermediate.

Reactant (Substrate)AmineProductYield (%)M.p. (°C)Reference
2-AcetylthiopheneDimethylamine HCl3-(dimethylamino)-1-(2-thienyl)-1-propanone HCl73%182-184[2]

Visualization of Experimental Workflow

The logical flow of the synthesis protocol can be visualized as follows.

Mannich_Reaction_Workflow Workflow for Thienyl Propanolamine Precursor Synthesis cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product A Combine: - 2-Acetylthiophene - Paraformaldehyde - Dimethylamine HCl B Add Ethanol & Catalytic HCl A->B Setup C Heat to Reflux (1.5 - 3 hours) B->C Initiate D Dilute with Ethanol & Acetone C->D Cooling E Chill Overnight to Crystallize D->E Precipitation F Filter & Wash with Acetone E->F Collection G Dry Product: 3-(dimethylamino)-1- (thiophen-2-yl)propan-1-one HCl F->G Final Step

Caption: General experimental workflow for the Mannich synthesis of a thienyl propanone.

Conversion to Thienyl Propanolamine

The synthesized β-aminoketone (Mannich base) is an intermediate. To obtain the target thienyl propanolamine, a reduction of the ketone functional group is required. This is typically achieved using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This subsequent step is crucial for producing the final alcohol, which is often the biologically active molecule or a more advanced intermediate.[1][9]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Paraformaldehyde is toxic; handle with care and avoid inhalation.

  • Concentrated hydrochloric acid is highly corrosive.

  • Organic solvents are flammable. Ensure no open flames are nearby.

  • Consult the Safety Data Sheets (SDS) for all chemicals before commencing the experiment.

References

Application Notes and Protocols for the Chiral Resolution of Racemic 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chiral resolution of racemic 3-(dimethylamino)-1-(2-thienyl)-1-propanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The primary methods covered are classical resolution via diastereomeric salt formation using a chiral acid and a chemoenzymatic approach involving the asymmetric reduction of the corresponding ketone precursor. These protocols are designed to guide researchers in obtaining the desired enantiomer with high purity.

Introduction

This compound is a chiral molecule of significant interest in medicinal chemistry, notably as a precursor to important active pharmaceutical ingredients (APIs). The therapeutic efficacy of such chiral compounds is often confined to a single enantiomer, necessitating efficient methods for the separation of racemates or the direct synthesis of the enantiopure form. This document outlines two effective strategies for obtaining enantiomerically enriched this compound.

The first method described is a classical chemical resolution. This technique involves the reaction of the racemic base with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. The desired enantiomer of the base is then recovered from the purified diastereomeric salt.

The second approach is a chemoenzymatic method. This involves the use of a biocatalyst, such as an alcohol dehydrogenase, to stereoselectively reduce the precursor ketone, 3-(dimethylamino)-1-(2-thienyl)propan-1-one, to the desired (S)-enantiomer of the alcohol. This method is often favored for its high enantioselectivity and environmentally benign reaction conditions.

Methods for Chiral Resolution

This section details the experimental protocols for the two primary methods of obtaining enantiomerically pure this compound.

Classical Resolution using Diastereomeric Salt Formation with (S)-(+)-Mandelic Acid

This protocol is adapted from established procedures for the resolution of structurally similar amino alcohols and is applicable to this compound.[1][2] The principle lies in the differential solubility of the diastereomeric salts formed between the racemic amine and the chiral resolving agent.

Experimental Protocol:

  • Salt Formation:

    • In a suitable reaction vessel, dissolve 1.0 molar equivalent of racemic this compound in 2-butanol.

    • Add 1.0 molar equivalent of (S)-(+)-mandelic acid to the solution.

    • Add two equimolar amounts of water to the mixture.[1]

    • Heat the mixture with stirring until all solids dissolve completely.

  • Crystallization:

    • Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt, the (S)-alcohol-(S)-mandelic acid salt.

    • Optionally, introduce seed crystals of the desired diastereomeric salt to induce crystallization.

    • Allow the crystallization to proceed at a controlled temperature until a significant amount of precipitate has formed.

  • Isolation of Diastereomeric Salt:

    • Collect the crystallized salt by vacuum filtration.

    • Wash the crystals with a small amount of cold 2-butanol to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., toluene or dichloromethane).

    • Add a base (e.g., aqueous sodium hydroxide or sodium carbonate) to neutralize the mandelic acid and liberate the free amine into the organic phase.

    • Separate the organic layer and wash it with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Concentrate the organic solution under reduced pressure to yield the enantiomerically enriched (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation. The (S)-enantiomer has a reported specific rotation of [α]D20 = -8 to -4° (c=1 in methanol).

Workflow Diagram:

G cluster_0 Classical Resolution Workflow racemate Racemic Amine (in 2-butanol + water) dissolution Heat to Dissolve racemate->dissolution mandelic_acid (S)-Mandelic Acid mandelic_acid->dissolution crystallization Cool to Crystallize dissolution->crystallization filtration Filter and Wash crystallization->filtration diastereomeric_salt Diastereomeric Salt ((S)-Amine-(S)-Acid) filtration->diastereomeric_salt liberation Liberate Amine (Base + Organic Solvent) diastereomeric_salt->liberation extraction Separate Organic Layer liberation->extraction drying Dry and Concentrate extraction->drying final_product (S)-Enantiomer drying->final_product

Caption: Workflow for Classical Chiral Resolution.

Chemoenzymatic Asymmetric Reduction of 3-(Dimethylamino)-1-(2-thienyl)propan-1-one

This method utilizes an alcohol dehydrogenase (ADH) to asymmetrically reduce the prochiral ketone to the desired (S)-alcohol. This approach offers high enantioselectivity and operates under mild conditions.

Experimental Protocol:

  • Reaction Setup:

    • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

    • To the buffer, add the substrate, 3-(dimethylamino)-1-(2-thienyl)propan-1-one hydrochloride.

    • Add a cofactor regeneration system. A common system is isopropanol, which also serves as a co-substrate for the ADH.

    • Add the alcohol dehydrogenase from a suitable source, such as Lactobacillus kefir or a recombinant E. coli expressing the enzyme.

  • Enzymatic Reduction:

    • Maintain the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or Gas Chromatography (GC) for the disappearance of the ketone and the appearance of the alcohol product.

  • Work-up and Isolation:

    • Once the reaction has reached completion (or the desired conversion), terminate the reaction by removing the enzyme, for instance, by centrifugation if using whole cells or by protein precipitation.

    • Extract the product from the aqueous reaction mixture using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to obtain the crude (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol.

  • Purification and Analysis:

    • If necessary, purify the product further by column chromatography on silica gel.

    • Determine the enantiomeric excess of the final product by chiral HPLC.

Workflow Diagram:

G cluster_1 Chemoenzymatic Reduction Workflow ketone Ketone Precursor (in Buffer) reaction Enzymatic Reduction (Controlled Temp. & pH) ketone->reaction enzyme Alcohol Dehydrogenase (e.g., from L. kefir) enzyme->reaction cofactor Cofactor System (Isopropanol) cofactor->reaction workup Reaction Work-up (Enzyme Removal) reaction->workup extraction Solvent Extraction workup->extraction purification Dry and Concentrate extraction->purification final_product (S)-Alcohol Product purification->final_product

References

Application Notes and Protocols for Enantiomeric Resolution Using (S)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantiomeric resolution is a critical process in the pharmaceutical and fine chemical industries, as the biological activity of chiral molecules is often enantiomer-dependent. For instance, one enantiomer of a drug can have therapeutic effects, while the other might be inactive or even harmful.[1] (S)-Mandelic acid is a widely utilized chiral resolving agent due to its effectiveness, availability, and relatively low cost. It is particularly successful in resolving racemic amines and amino alcohols through the formation of diastereomeric salts. This document provides detailed application notes, experimental protocols, and quantitative data for the enantiomeric resolution of various compounds using (S)-mandelic acid.

Principle of Enantiomeric Resolution

The fundamental principle behind enantiomeric resolution with (S)-mandelic acid lies in the formation of diastereomeric salts. When a racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure acid like (S)-mandelic acid, two diastereomeric salts are formed: (R-amine)·(S-acid) and (S-amine)·(S-acid). Unlike enantiomers, diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent system. This solubility difference allows for the separation of the diastereomers by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one in the mother liquor. Subsequently, the individual enantiomers of the amine can be recovered from their respective diastereomeric salts by treatment with a base.

The efficiency of the resolution is influenced by several factors, including the choice of solvent, the temperature of crystallization, and the stoichiometry of the resolving agent. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, within the diastereomeric salts play a crucial role in determining their relative solubilities and, consequently, the success of the resolution.[2]

Applications of (S)-Mandelic Acid in Enantiomeric Resolution

(S)-Mandelic acid is a versatile resolving agent applicable to a wide range of basic and some non-basic compounds. Its primary applications are in the resolution of:

  • Primary, Secondary, and Tertiary Amines: This is the most common application, with numerous examples in the synthesis of active pharmaceutical ingredients (APIs).

  • Amino Alcohols: The presence of both an amino and a hydroxyl group allows for effective salt formation and resolution.

  • Pharmaceutical Intermediates: Many chiral building blocks used in the synthesis of complex drug molecules are resolved using (S)-mandelic acid.[3]

Quantitative Data Summary

The following table summarizes quantitative data from various enantiomeric resolution experiments using (S)-mandelic acid. This allows for a comparative overview of its effectiveness across different substrates.

Racemic CompoundResolved EnantiomerYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) (%)Melting Point of Diastereomeric Salt (°C)Reference
trans-2-(N-benzyl)amino-1-cyclohexanol(1R,2R)-isomer74>99Not Reported[4]
(±)-1-Phenylethylamine(R)-isomerNot ReportedHighNot Reported[5]
(±)-Mandelic Acid (resolved with (1R,2S)-(–)-ephedrine)(R)-(-)-Mandelic Acid80 (crude salt)90160-165 (crude)[6]
N-methyl-3(R,S)-hydroxy-3-phenylpropylamineN-methyl-3R-hydroxy-3-phenylpropylamine29.594Not Reported[7]
(±)-2-Chloromandelic acid (resolved with (R)-N-benzyl-α-PEA)Not specifiedNot ReportedHighNot Reported[8]

Experimental Protocols

Protocol 1: General Procedure for the Resolution of a Racemic Amine

This protocol provides a general guideline for the resolution of a racemic primary or secondary amine using (S)-mandelic acid.

Materials:

  • Racemic amine

  • (S)-Mandelic acid

  • Suitable solvent (e.g., ethanol, methanol, ethyl acetate, or mixtures with water)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus)

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (1 equivalent) in a minimal amount of a suitable hot solvent.

    • In a separate flask, dissolve (S)-mandelic acid (0.5 to 1.0 equivalent) in the same solvent, heating gently if necessary.

    • Slowly add the (S)-mandelic acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.

    • For optimal crystallization, it may be beneficial to leave the solution undisturbed for several hours or even days. Cooling in an ice bath can also promote crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • The mother liquor, which is enriched in the more soluble diastereomeric salt, can be collected for the recovery of the other enantiomer.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the hot solvent.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add an aqueous base solution (e.g., 1 M NaOH) dropwise with stirring until the pH is basic (pH > 10) to liberate the free amine.

    • Extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of (S)-Mandelic Acid:

    • The aqueous layer from the previous step can be acidified with a strong acid (e.g., HCl) to precipitate the (S)-mandelic acid, which can then be recovered by filtration or extraction.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral solvating agent.

Protocol 2: Resolution of (±)-trans-2-(N-benzyl)amino-1-cyclohexanol[4]

This protocol details a highly efficient resolution that allows for the isolation of both enantiomers by the sequential use of (S)- and (R)-mandelic acid.

Materials:

  • (±)-trans-2-(N-benzyl)amino-1-cyclohexanol

  • (S)-Mandelic acid

  • (R)-Mandelic acid

  • Ethyl acetate

  • Diethyl ether

  • 1 M NaOH solution

  • 2 M HCl solution

  • Anhydrous magnesium sulfate

Procedure:

  • Formation and Isolation of the (1R,2R)-amine·(S)-mandelate Salt:

    • Dissolve (±)-trans-2-(N-benzyl)amino-1-cyclohexanol (82.12 g, 0.40 mol) in ethyl acetate (600 mL).

    • Prepare a solution of (S)-mandelic acid (30.43 g, 0.20 mol) in ethyl acetate (200 mL) and diethyl ether (100 mL).

    • Add the (S)-mandelic acid solution to the amine solution over 5 hours at room temperature.

    • Stir the mixture overnight at room temperature, followed by 5 hours at 0 °C.

    • Collect the precipitated salt by suction filtration, wash with ethyl acetate and then diethyl ether, and dry to afford the (S)-mandelic acid salt of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol (yield: 74%).[4]

  • Isolation of the (1S,2S)-amine from the Mother Liquor:

    • Wash the filtrate from the previous step with 1 M NaOH solution.

    • Back-extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (1S,2S)-enriched amine.

  • Formation and Isolation of the (1S,2S)-amine·(R)-mandelate Salt:

    • Dissolve the crude (1S,2S)-amine in ethyl acetate and treat with a solution of (R)-mandelic acid (0.5 equivalents) in ethyl acetate and diethyl ether, following the same procedure as in step 1.

    • This will precipitate the (R)-mandelic acid salt of (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol (yield: 78%).[4]

  • Liberation of the Free Amino Alcohols and Recovery of Mandelic Acid:

    • For each diastereomeric salt, partition it between ethyl acetate and 2 N HCl solution.

    • Separate the layers. The organic layer contains the recovered mandelic acid.

    • Make the aqueous layer basic with 5 N NaOH and extract with diethyl ether to isolate the free amino alcohol.

    • Dry the organic extracts and evaporate the solvent to obtain the pure enantiomers of trans-2-(N-benzyl)amino-1-cyclohexanol with >99% e.e.[4]

Visualizations

Signaling Pathway of Enantiomeric Resolution

G racemate Racemic Mixture (R- and S-Enantiomers) diastereomeric_salts Mixture of Diastereomeric Salts (R-Base·S-Acid and S-Base·S-Acid) racemate->diastereomeric_salts resolving_agent (S)-Mandelic Acid resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization (based on solubility difference) diastereomeric_salts->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., R-Base·S-Acid) fractional_crystallization->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in mother liquor) (e.g., S-Base·S-Acid) fractional_crystallization->more_soluble Solution liberation1 Liberation of Enantiomer 1 (Base Treatment) less_soluble->liberation1 liberation2 Liberation of Enantiomer 2 (Base Treatment) more_soluble->liberation2 enantiomer1 Pure Enantiomer 1 (e.g., R-Base) liberation1->enantiomer1 recovery Recovery of (S)-Mandelic Acid liberation1->recovery enantiomer2 Pure Enantiomer 2 (e.g., S-Base) liberation2->enantiomer2 liberation2->recovery

Caption: General signaling pathway of enantiomeric resolution.

Experimental Workflow for Enantiomeric Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Separation & Purification cluster_2 Liberation & Recovery cluster_3 Analysis start Start dissolve_racemate Dissolve Racemic Base in Solvent start->dissolve_racemate dissolve_acid Dissolve (S)-Mandelic Acid in Solvent start->dissolve_acid mix Mix Solutions dissolve_racemate->mix dissolve_acid->mix cool Cool and Crystallize mix->cool filtrate Filter to Separate Crystals and Mother Liquor cool->filtrate wash Wash Crystals filtrate->wash recrystallize Recrystallize (Optional) wash->recrystallize liberate Liberate Free Base (add aqueous base) recrystallize->liberate extract Extract with Organic Solvent liberate->extract recover_acid Acidify Aqueous Layer to Recover Mandelic Acid liberate->recover_acid dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate analyze Determine Enantiomeric Excess (e.g., Chiral HPLC) dry_evaporate->analyze

Caption: Step-by-step experimental workflow.

Conclusion

(S)-Mandelic acid remains a cornerstone in the field of enantiomeric resolution, offering a robust and cost-effective method for obtaining enantiomerically pure compounds, particularly amines and amino alcohols. The success of this classical resolution technique hinges on the differential solubility of the formed diastereomeric salts, which can be optimized through careful selection of solvents and crystallization conditions. The provided protocols and data serve as a practical guide for researchers in academia and industry to effectively implement this valuable synthetic tool in their pursuit of single-enantiomer pharmaceuticals and other chiral fine chemicals.

References

Application Notes and Protocols for the Purity Assessment of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the comprehensive purity assessment of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a critical intermediate in the synthesis of various pharmaceuticals, including Duloxetine.[1][2] The purity of this compound is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction and Analytical Strategy

This compound is a chiral organic compound.[1] Its synthesis, commonly through the Mannich reaction, can introduce various impurities, including unreacted starting materials, by-products, and residual solvents.[1] Therefore, a multi-faceted analytical approach is necessary for a thorough purity evaluation.

This guide outlines the use of High-Performance Liquid Chromatography (HPLC) for quantifying the main compound and non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities.

Experimental Protocols

Protocol 1: Purity Determination and Quantification of Non-Volatile Impurities by High-Performance Liquid Chromatography (HPLC)

Objective: This protocol details the use of reverse-phase HPLC with UV detection to determine the purity of this compound and to quantify any related non-volatile impurities.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (analytical reagent grade)

  • Glacial Acetic Acid (analytical reagent grade)

  • Deionized Water (18.2 MΩ·cm)

Chromatographic Conditions:

ParameterSetting
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 235 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution by accurately weighing approximately 25 mg of the this compound sample and dissolving it in a 50 mL volumetric flask with a 50:50 (v/v) mixture of Mobile Phase A and B.

  • Ensure the sample is fully dissolved, using sonication if necessary.

  • Filter the final solution through a 0.45 µm nylon or PTFE syringe filter prior to injection.

Data Analysis: The percentage purity is calculated using the area normalization method from the resulting chromatogram.

  • Purity (%) = (Area of the this compound peak / Total area of all peaks) x 100

Protocol 2: Identification and Quantification of Volatile and Semi-Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: This protocol is designed to identify and, if necessary, quantify volatile and semi-volatile organic impurities, including residual solvents, in the this compound sample.

Instrumentation:

  • A Gas Chromatograph fitted with a capillary column, coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Materials and Reagents:

  • This compound sample

  • Methanol (GC or high-purity grade)

GC-MS Conditions:

ParameterSetting
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (ratio 10:1)
Oven Temperature Program Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu

Sample Preparation:

  • Prepare a sample solution of approximately 1 mg/mL by dissolving an accurately weighed amount of the sample in high-purity methanol.

  • Vortex the solution to ensure it is homogeneous.

Data Analysis:

  • Qualitative Analysis: Identify impurities by comparing their acquired mass spectra against a spectral library (e.g., NIST/Wiley).

  • Quantitative Analysis: If required, quantify identified impurities using an appropriate internal or external standard calibration method.

Data Presentation

The following table summarizes the expected quantitative data from the purity assessment.

Table 1: Summary of Quantitative Purity Analysis

Analytical MethodParameter AssessedExample Specification
HPLCAssay (Area %)≥ 98.0%
Individual Unspecified Impurity≤ 0.10%
Total Impurities≤ 2.0%
GC-MSVolatile Impurities / Residual SolventsConforms to ICH Q3C limits
Chiral HPLCEnantiomeric Purity≥ 99.0% enantiomeric excess (e.e.)

Note: The specifications provided are examples and should be defined based on the specific application and regulatory requirements.

Visualizations

The following diagrams illustrate the workflow and logical relationships of the analytical methods described.

G cluster_workflow Purity Assessment Workflow Sample Sample Reception This compound PhysChem Physical-Chemical Characterization (Appearance, Solubility) Sample->PhysChem HPLC HPLC Analysis (Assay and Non-volatile Impurities) PhysChem->HPLC GCMS GC-MS Analysis (Volatile Impurities & Residual Solvents) PhysChem->GCMS Data Data Compilation and Review HPLC->Data GCMS->Data Report Certificate of Analysis Generation Data->Report

Caption: A typical workflow for the purity assessment of a chemical intermediate.

G cluster_relationship Logical Interrelation of Analytical Techniques cluster_chemical Chemical Purity Profile cluster_volatile Volatile Impurity Profile Main This compound (Test Sample) HPLC HPLC-UV (Quantitative Assay) Main->HPLC GCMS GC-MS (Identification & Quantification) Main->GCMS Impurities Related Substances (Quantification) HPLC->Impurities determines Purity Comprehensive Purity Statement Impurities->Purity Residual Residual Solvents GCMS->Residual identifies Residual->Purity

Caption: Logical relationship of techniques for a comprehensive purity assessment.

References

Application Note and Protocol for the HPLC Analysis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the analysis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a key intermediate and potential impurity in the synthesis of Duloxetine, using High-Performance Liquid Chromatography (HPLC). The method described is adapted from established stability-indicating methods for Duloxetine and its related substances.

Introduction

This compound is a critical chiral intermediate in the synthesis of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Its purity and concentration must be carefully monitored during the manufacturing process to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note details a robust reversed-phase HPLC (RP-HPLC) method for the accurate quantification of this compound.

Experimental Protocol

This protocol is designed to provide a clear, step-by-step guide for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

  • Column: A Symmetry C18 column (250 mm x 4.6 mm, 5 µm particle size) or a YMC Pack C8 column (250 mm x 4.6 mm, 5 µm particle size) can be used.[3]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium Dihydrogen Phosphate (KH2PO4) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • 1-Heptane Sulfonic Acid Sodium Salt (for ion-pairing, if required)

    • Purified water (e.g., Milli-Q or equivalent)

    • This compound reference standard

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These may be adjusted to optimize separation and sensitivity on a specific instrument.

ParameterCondition 1Condition 2
Column Symmetry C18 (250 x 4.6mm, 5µm)[3]YMC Pack C8 (250 x 4.6 mm, 5µm)
Mobile Phase A Buffer/Methanol/Acetonitrile (35:52:13 v/v/v)[3]0.01 M Sodium Dihydrogen Orthophosphate + 1.0g/L 1-Heptane Sulfonic Acid Sodium Salt, pH 3.0
Mobile Phase B Methanol/Acetonitrile (80:20 v/v)[3]Acetonitrile
Gradient A gradient elution program can be employed for optimal separation of impurities. A typical program might be: 0-5 min (40% B), 5-20 min (40-75% B), 20-30 min (75% B), 30.1-40 min (40% B).Not specified, but a gradient is implied for impurity profiling.
Flow Rate 1.0 mL/min[3]1.0 mL/min
Detection Wavelength 217 nm or 236 nm[4][5]217 nm
Injection Volume 5.0 µL5.0 µL
Column Temperature 25°C25°C
Preparation of Solutions
  • Buffer Preparation (for Condition 2): Dissolve 1.36 g of KH2PO4 and 1.0 g of 1-Heptane Sulfonic Acid Sodium Salt in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid.

  • Diluent: A mixture of acetonitrile and water (e.g., 60:40 v/v) is a suitable diluent.[3]

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to achieve a known concentration (e.g., 10 µg/mL).

  • Sample Solution Preparation: Prepare the sample containing this compound by dissolving it in the diluent to a concentration within the linear range of the method. Filter the final solution through a 0.45 µm nylon membrane filter before injection.[5]

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters such as retention time reproducibility, peak area precision, tailing factor, and theoretical plates.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

  • Quantify the amount of the analyte in the sample using the peak area and the calibration curve or by external standard method.

Data Presentation

The following table summarizes typical quantitative data that can be obtained with a validated HPLC method for this analyte. The exact values will vary depending on the specific instrumentation and conditions used.

ParameterTypical Value
Retention Time (min) Dependent on the specific method, but should be reproducible.
Linearity Range (µg/mL) 0.25 - 4 µg/mL has been reported for a similar compound (Duloxetine HCl).[6]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) Approximately 0.10 µg/mL has been reported for a similar compound.[6]
Limit of Quantification (LOQ) (µg/mL) Approximately 0.25 µg/mL has been reported for a similar compound.[6]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_standard Standard Solution Preparation injection Sample Injection prep_standard->injection prep_sample Sample Solution Preparation prep_sample->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV/PDA Detection separation->detection integration Peak Integration & Identification detection->integration quantification Quantification integration->quantification report Report Generation quantification->report Method_Development start Define Analytical Objective column_selection Column Selection (e.g., C18, C8) start->column_selection mobile_phase Mobile Phase Optimization (pH, Organic Ratio) column_selection->mobile_phase detection_wl Wavelength Selection mobile_phase->detection_wl flow_rate Flow Rate Optimization detection_wl->flow_rate validation Method Validation (Linearity, Precision, Accuracy, etc.) flow_rate->validation end Finalized Method validation->end

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a critical chiral intermediate in the synthesis of the antidepressant drug Duloxetine.[1][2][3] The stereochemistry of this intermediate is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient. This document outlines detailed protocols for the large-scale synthesis of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, focusing on both biocatalytic and chemical methodologies. Quantitative data is summarized for easy comparison, and a comprehensive experimental workflow is provided.

Introduction

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol serves as a key building block for Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI).[2] Achieving high enantiomeric purity on a large scale is a significant challenge. This document explores two primary approaches: a biocatalytic method leveraging the stereoselectivity of enzymes and a classical chemical synthesis involving a Mannich reaction followed by asymmetric reduction or resolution.

Data Presentation

Table 1: Comparison of Biocatalytic Synthesis Methods
BiocatalystSubstrateSubstrate Conc.ConversionEnantiomeric Excess (ee)Reference
Immobilized Saccharomyces cerevisiae CGMCC No. 22303-N-methylamino-1-(2-thienyl)-1-propanone5 g/L100%>99.0%[4]
Co-expressed E. coli (RtSCR9 and glucose dehydrogenase)N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine (DKTP)1000 mMHigh>98.5%[5]
Table 2: Overview of a Chemical Synthesis Approach
StepReagentsSolventKey ParametersYieldReference
Mannich Reaction2-acetylthiophene, Paraformaldehyde, Dimethylamine hydrochlorideEthanolReflux-[6]
ReductionSodium borohydrideMethanol/Water0-10 °CHigh[6]
Resolution (for racemic mixture)(S)-(+)-Mandelic acid2-Butanol/WaterDiastereomeric salt crystallization-[7]
Asymmetric Transfer HydrogenationRu(II), Rh(III), or Ir(III) complexes with chiral ligands, HCOOH/NEt₃DichloromethaneRoom TemperatureGood[7]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction using Immobilized Saccharomyces cerevisiae

This protocol is based on the asymmetric reduction of the corresponding ketone precursor.[4]

1. Preparation of Immobilized Yeast Cells:

  • Cultivate Saccharomyces cerevisiae CGMCC No. 2230 in a suitable growth medium for 28 hours.
  • Prepare a sodium alginate/chitosan/sodium alginate (ACA) liquid-core microcapsule solution. Optimal conditions include 90% chitosan deacetylation, 30,000-50,000 chitosan molecular weight, 5.0 g/L chitosan, and a pH 6.0 citrate buffer.
  • Immobilize the yeast cells within the ACA microcapsules.

2. Asymmetric Reduction:

  • Prepare a reaction mixture containing 5 g/L of 3-N-methylamino-1-(2-thienyl)-1-propanone in a suitable buffer at pH 6.0.
  • Add the immobilized yeast cells to the reaction mixture.
  • Incubate the reaction at 30 °C with agitation (180 rpm).
  • Monitor the reaction progress by HPLC until 100% conversion is achieved.

3. Product Isolation and Purification:

  • Separate the immobilized cells from the reaction mixture by filtration. The cells can be washed and reused.
  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the resulting (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol by column chromatography or crystallization.

Protocol 2: Chemical Synthesis via Mannich Reaction and Reduction

This protocol outlines a classical chemical synthesis approach.[6][8]

1. Mannich Reaction:

  • To a solution of 2-acetylthiophene in a suitable solvent like ethanol, add paraformaldehyde and dimethylamine hydrochloride.
  • Acidify the mixture with a catalytic amount of hydrochloric acid.
  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS).
  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride.

2. Reduction of the Ketone:

  • Dissolve the crude ketone in a mixture of methanol and water.
  • Cool the solution to 0-5 °C in an ice bath.
  • Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.
  • Stir the reaction mixture at room temperature for a few hours.
  • Quench the reaction by the addition of acetone.
  • Remove the organic solvents under reduced pressure.
  • Extract the aqueous residue with an organic solvent and basify the aqueous layer with sodium hydroxide.
  • Extract the aqueous layer again, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield racemic 3-(dimethylamino)-1-(2-thienyl)-1-propanol.

3. Resolution of the Racemic Alcohol (Optional):

  • The racemic alcohol can be resolved using a chiral resolving agent such as (S)-(+)-mandelic acid in a suitable solvent system like 2-butanol containing water to selectively crystallize the diastereomeric salt.[7]
  • The desired (S)-enantiomer can then be liberated from the salt by treatment with a base.

Mandatory Visualization

G cluster_biocatalytic Biocatalytic Synthesis Workflow cluster_chemical Chemical Synthesis Workflow start_bio Start: Precursor Ketone (e.g., DKTP) immobilization Immobilization of Biocatalyst (e.g., S. cerevisiae) start_bio->immobilization 1. Prepare Biocatalyst bioreduction Asymmetric Bioreduction (pH 6.0, 30°C) immobilization->bioreduction 2. Initiate Reaction separation Separation of Biocatalyst (Filtration) bioreduction->separation 3. Post-Reaction extraction Product Extraction separation->extraction purification_bio Purification (Chromatography/Crystallization) extraction->purification_bio end_bio Final Product: (S)-3-(Dimethylamino)-1- (2-thienyl)-1-propanol purification_bio->end_bio start_chem Start: 2-Acetylthiophene mannich Mannich Reaction (Paraformaldehyde, Dimethylamine HCl) start_chem->mannich 1. C-C Bond Formation reduction Reduction (Sodium Borohydride) mannich->reduction 2. Ketone Reduction racemic Racemic Alcohol reduction->racemic resolution Diastereomeric Resolution ((S)-Mandelic Acid) racemic->resolution 3. Chiral Separation liberation Liberation of (S)-Enantiomer resolution->liberation purification_chem Purification liberation->purification_chem end_chem Final Product: (S)-3-(Dimethylamino)-1- (2-thienyl)-1-propanol purification_chem->end_chem

Caption: Comparative workflow for biocatalytic vs. chemical synthesis of the target molecule.

Conclusion

Both biocatalytic and chemical synthesis routes offer viable pathways for the large-scale production of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol. The biocatalytic approach, particularly with recombinant enzymes, presents a highly efficient and environmentally friendly option, delivering excellent enantioselectivity.[5] The chemical synthesis route, while more traditional, is robust and can be optimized for large-scale production, with the resolution step being critical for achieving the desired enantiopurity. The choice of method will depend on factors such as cost, available infrastructure, and desired purity levels.

References

Application Notes and Protocols: 3-(Dimethylamino)-1-(2-thienyl)-1-propanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol as a versatile building block in the synthesis of novel agrochemicals. While primarily known as a key intermediate in the pharmaceutical industry, its structural features—a reactive secondary alcohol, a tertiary amine, and a thiophene ring—make it an attractive starting material for creating diverse libraries of compounds with potential fungicidal and insecticidal properties. The thiophene moiety, in particular, is a well-established pharmacophore in a variety of commercial agrochemicals.[1][2]

This document outlines synthetic strategies for derivatizing this compound and provides detailed experimental protocols for these transformations.

Potential Agrochemical Applications

This compound serves as a valuable scaffold for generating derivatives with potential agrochemical activity. The rationale for its use is based on the known biological activity of other thiophene-containing molecules in pest and disease control.[1][2] Modifications of this precursor can be targeted at the hydroxyl and dimethylamino groups to produce a range of esters, ethers, and quaternary ammonium salts, each with unique physicochemical properties that may enhance biological activity and systemic movement in plants.

Table 1: Potential Agrochemical Derivatives of this compound and Their Rationale

Derivative ClassRationale for SynthesisPotential Biological Activity
Esters Esterification with various acyl chlorides or carboxylic acids can introduce a wide range of functional groups, potentially mimicking the structures of known ester-based fungicides and insecticides. This can influence lipophilicity and penetration into target organisms.Fungicidal, Insecticidal
Ethers Etherification can enhance the stability of the molecule and alter its systemic properties within plants. Aryl ethers, in particular, are common in various agrochemicals.Fungicidal, Systemic Fungicidal
Quaternary Ammonium Salts Alkylation of the tertiary amine to form a quaternary ammonium salt can impart or enhance antimicrobial properties, a strategy used in the development of certain sanitizers and fungicides.Fungicidal, Bactericidal

Synthetic Pathways and Experimental Protocols

The following sections provide detailed protocols for the derivatization of this compound. These protocols are representative and can be adapted by skilled chemists to generate a wide array of novel compounds for biological screening.

This protocol describes a general method for the synthesis of ester derivatives through acylation of the hydroxyl group.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)propyl acetate

  • Reaction Setup: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.85 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.1 mL, 15 mmol) followed by the dropwise addition of acetyl chloride (1.1 mL, 12 mmol).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ester.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Precursor in DCM cool Cool to 0°C start->cool add_reagents Add Triethylamine & Acetyl Chloride cool->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by Chromatography dry->purify end Pure Ester Product purify->end

Fig. 1: Esterification Workflow

This protocol outlines the synthesis of ether derivatives, which can be crucial for modifying the systemic properties of the potential agrochemical.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propoxybenzene

  • Reaction Setup: In a 100 mL three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 30 mL) and sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol).

  • Formation of Alkoxide: Cool the suspension to 0 °C and add a solution of this compound (1.85 g, 10 mmol) in anhydrous THF (10 mL) dropwise.

  • Addition of Alkylating Agent: After the evolution of hydrogen gas ceases (approx. 30 minutes), add bromobenzene (1.1 mL, 10.5 mmol) and a catalytic amount of copper(I) iodide (0.19 g, 1 mmol).

  • Reaction and Monitoring: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:2).

  • Work-up: Cool the reaction to room temperature and carefully quench with methanol (5 mL) followed by water (20 mL). Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.

Etherification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Prepare NaH suspension in THF add_alcohol Add Precursor Solution start->add_alcohol add_halide Add Bromobenzene & CuI add_alcohol->add_halide reflux Reflux for 12-18h add_halide->reflux monitor Monitor by TLC reflux->monitor quench Quench with Methanol & Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash & Dry extract->wash purify Purify by Chromatography wash->purify end Pure Ether Product purify->end

Fig. 2: Etherification Workflow

This protocol details the synthesis of a quaternary ammonium salt, which may confer biocidal properties to the molecule.

Experimental Protocol: Synthesis of 3-Hydroxy-3-(2-thienyl)propyl-N,N,N-trimethylammonium iodide

  • Reaction Setup: Dissolve this compound (1.85 g, 10 mmol) in acetone (50 mL) in a 100 mL round-bottom flask.

  • Addition of Alkylating Agent: Add methyl iodide (1.25 mL, 20 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 24 hours. A precipitate will form during the reaction.

  • Isolation of Product: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold acetone (2 x 10 mL) and then with diethyl ether (10 mL). Dry the product under vacuum to yield the pure quaternary ammonium salt.

Quaternization_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification start Dissolve Precursor in Acetone add_iodomethane Add Methyl Iodide start->add_iodomethane stir Stir for 24h add_iodomethane->stir filter Filter Precipitate stir->filter Precipitate Forms wash Wash with Acetone & Ether filter->wash dry Dry under Vacuum wash->dry end Pure Quaternary Salt dry->end

Fig. 3: Quaternization Workflow

Concluding Remarks

This compound represents a promising and versatile starting material for the synthesis of novel agrochemicals. The protocols provided herein offer a foundation for the exploration of its chemical space. Further derivatization and subsequent biological screening are encouraged to fully elucidate the potential of this compound class in the development of new and effective crop protection agents.

References

Application Notes: 3-(Dimethylamino)-1-(2-thienyl)-1-propanol in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a chiral organic compound primarily recognized in the pharmaceutical and neuroscience fields as a key intermediate in the synthesis of Duloxetine.[1][2][3] Duloxetine is a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) widely used as an antidepressant and for the management of neuropathic pain.[4][5][6] While direct biological activity of this compound is not extensively documented, its role as a precursor makes it an indispensable tool for researchers involved in the development of SNRIs, the study of monoamine transporter systems, and the synthesis of novel therapeutic agents targeting neurological disorders.[2][3]

These notes provide an overview of the compound's properties, its application in the synthesis of the neuropharmacologically active agent Duloxetine, and the mechanism of action of Duloxetine itself.

Chemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 13636-02-7[1]
Molecular Formula C₉H₁₅NOS[1][7]
Molecular Weight 185.29 g/mol [1][2]
IUPAC Name 3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol[1]
Synonyms N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine[1]
Appearance White crystal or viscous, pale yellow liquid[8][9]
Solubility Soluble in organic solvents like methanol, ethanol; limited water solubility[8][9]

Application 1: Synthesis of Duloxetine

The primary application of this compound in a neuroscience context is its use as a direct precursor in the multi-step synthesis of Duloxetine.[1][10] Researchers can utilize this synthetic pathway to produce Duloxetine for preclinical studies or to create novel analogs for drug discovery programs. The (S)-enantiomer, (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, is specifically used to produce the active (S)-Duloxetine enantiomer.[3][11]

Experimental Protocol: Synthesis of Duloxetine from 2-Acetylthiophene

This protocol outlines the key steps for synthesizing Duloxetine, highlighting the formation and use of the this compound intermediate.

Step 1: Mannich Reaction to form 3-dimethylamino-1-(2-thienyl)-1-propanone [10]

  • Combine 2-acetylthiophene, dimethylamine, and formaldehyde in a suitable solvent.

  • Heat the reaction mixture to facilitate the Mannich reaction.

  • Upon completion, isolate the resulting 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride salt.

Step 2: Reduction to this compound [10]

  • Dissolve the propanone hydrochloride salt from Step 1 in a mixture of methanol and water at 0-5°C.

  • Slowly add a solution of sodium borohydride in aqueous sodium hydroxide to the reaction mixture, maintaining the temperature at 0-5°C.

  • Allow the reaction to warm to room temperature (25-30°C) and stir for several hours.

  • Extract the product, this compound, using an organic solvent such as methylene chloride.

  • Wash the organic layer with brine and evaporate the solvent to yield the alcohol intermediate.

Step 3: Condensation to form Duloxetine [10]

  • Convert the alcohol from Step 2 into its corresponding alkoxide using a strong base like an alkali metal hydride.

  • React the alkoxide with 1-fluoronaphthalene. This step couples the naphthyloxy moiety to the propanol backbone.

  • The resulting product is N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (the dimethylated precursor to Duloxetine).

Step 4: Demethylation and Salt Formation

  • Perform N-demethylation of the tertiary amine to yield the secondary amine, N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (Duloxetine base).

  • Treat the Duloxetine base with hydrochloric acid in a suitable solvent (e.g., acetone/methanol) to crystallize and isolate Duloxetine Hydrochloride.[11]

Synthesis Workflow Diagram

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reduction cluster_2 Step 3 & 4: Coupling & Final Steps A 2-Acetylthiophene C 3-(Dimethylamino)-1- (2-thienyl)-1-propanone A->C B Dimethylamine + Formaldehyde B->C E 3-(Dimethylamino)-1- (2-thienyl)-1-propanol C->E Reduction D Sodium Borohydride D->E G Duloxetine Base E->G Coupling & Demethylation F 1-Fluoronaphthalene F->G H Duloxetine HCl G->H HCl Salt Formation

Workflow for the synthesis of Duloxetine Hydrochloride.

Application 2: Understanding the Target Mechanism of Action

By synthesizing Duloxetine, researchers can investigate its neuropharmacological effects. Duloxetine's mechanism of action involves the potentiation of serotonergic and noradrenergic activity in the central nervous system.[12] It selectively inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft by binding to their respective transporters (SERT and NET).[6][13] This leads to an increased concentration of these neurotransmitters, enhancing their signaling at postsynaptic receptors.[4][14] Duloxetine has a significantly lower affinity for other neurotransmitter receptors, such as dopaminergic, cholinergic, and histaminergic receptors, making it a selective inhibitor.[13][14]

Binding Affinity and Potency of Duloxetine

The efficacy of Duloxetine is rooted in its high affinity for monoamine transporters. It is approximately 3-fold more potent at inhibiting serotonin uptake than norepinephrine uptake.[13]

Transporter/ReceptorActionRelevance
Serotonin Transporter (SERT) Potent Reuptake InhibitionAntidepressant, anxiolytic effects[4][6]
Norepinephrine Transporter (NET) Potent Reuptake InhibitionAntidepressant effects, pain modulation[4][6]
Dopamine Transporter (DAT) No significant affinityHigh selectivity for 5-HT and NE systems[13]
Other Receptors (Cholinergic, Histaminergic) No significant affinityFewer side effects compared to TCAs[13]

Signaling Pathway Diagram

G cluster_PreSynaptic Presynaptic Neuron cluster_PostSynaptic Postsynaptic Neuron vesicle Vesicles (5-HT, NE) SERT SERT vesicle->SERT 5-HT Reuptake NET NET vesicle->NET NE Reuptake Synaptic_5HT 5-HT vesicle->Synaptic_5HT Release Synaptic_NE NE vesicle->Synaptic_NE Release R_5HT 5-HT Receptors Signal Neuronal Signal (Mood, Pain Perception) R_5HT->Signal R_NE NE Receptors R_NE->Signal Duloxetine Duloxetine Duloxetine->SERT Blocks Duloxetine->NET Blocks Synaptic_5HT->R_5HT Binds Synaptic_NE->R_NE Binds

Mechanism of action of Duloxetine at the synapse.

References

Preparation of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-(2-thienyl)-1-propanol and its derivatives are key chemical entities with significant applications in pharmaceutical research and development. These compounds often serve as crucial intermediates in the synthesis of various bioactive molecules, most notably as precursors to important central nervous system (CNS) active agents. The structural motif, featuring a thiophene ring, a propanol backbone, and a tertiary amino group, provides a versatile scaffold for modification to modulate pharmacological activity. This document provides detailed protocols for the synthesis of the parent compound and discusses the broader applications of its derivatives.

Synthetic Protocols

The synthesis of this compound is typically achieved through a two-step process: a Mannich reaction to form the β-aminoketone intermediate, followed by the reduction of the ketone to the corresponding alcohol.

Protocol 1: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride (Mannich Base)

This protocol outlines the synthesis of the Mannich base intermediate from 2-acetylthiophene.

Materials:

  • 2-Acetylthiophene

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • 95% Ethanol

  • Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (Büchner funnel, filter flask)

  • Crystallization dish

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-acetylthiophene (0.20 mol), dimethylamine hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol).[1][2]

  • Add 30 mL of 95% ethanol and 0.50 mL of concentrated hydrochloric acid to the mixture.[1]

  • Heat the mixture to reflux with stirring for 3 hours.[1] The reaction mixture should become a homogeneous solution.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Add 150 mL of acetone to the cooled solution and leave the mixture in a refrigerator overnight to facilitate crystallization.[1]

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold acetone.

  • Recrystallize the crude product from a mixture of 95% ethanol and acetone to obtain pure 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride as a white solid.[1]

  • Dry the purified crystals under vacuum.

Protocol 2: Reduction of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride to this compound

This protocol describes the reduction of the Mannich base to the final propanol derivative.

Materials:

  • 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride (1 eq.) in methanol or ethanol (10 volumes) in a round-bottom flask with magnetic stirring.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.2 eq.) portion-wise to the cooled solution.[3] Exercise caution as the reaction may be exothermic and produce gas.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[3]

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Adjust the pH of the solution to ~9-10 with a sodium hydroxide solution.

  • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene) to yield the pure product.[4]

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical and Spectroscopic Data for 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride

ParameterValueReference
Molecular Formula C₉H₁₄ClNOS[5]
Molecular Weight 219.73 g/mol [5]
Appearance White solid[1]
Melting Point 194 °C[1]
¹H NMR (CDCl₃ + DMSO-d₆) δ = 2.04 (s, 6H, N(CH₃)₂), 2.48 (t, 2H), 3.56 (t, 2H), 6.68-7.27 (m, 3H, thienyl-H), 9.01 (br s, 1H, NH⁺)[1]
¹³C NMR (75.5 MHz, CDCl₃) δ = 34.0 (N(CH₃)₂), 42.2 (CH₂), 51.5 (CH₂), 128.5, 133.3, 135.1, 142.6 (thienyl-C), 189.2 (C=O)[1]
IR (neat, cm⁻¹) ν(C=O) = 1662, ν(N-H) = 3399[1]
Yield 58%[1]

Table 2: Physicochemical Data for (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol

ParameterValueReference
Molecular Formula C₉H₁₅NOS[6]
Molecular Weight 185.29 g/mol [6]
Appearance White to almost white powder/crystal[6]
Melting Point 77 - 81 °C[6]
Density 1.11 g/mL[6]
Optical Rotation [α]20D -8 to -4 ° (c = 1 in methanol)[6]

Visualizations

Synthetic Workflow

SynthesisWorkflow Reactants 2-Acetylthiophene + Dimethylamine HCl + Paraformaldehyde MannichBase 3-(Dimethylamino)-1-(2-thienyl) -1-propanone HCl Reactants->MannichBase Mannich Reaction (Ethanol, HCl, Reflux) FinalProduct 3-(Dimethylamino)-1-(2-thienyl) -1-propanol MannichBase->FinalProduct Reduction (NaBH4, Methanol) MannichMechanism cluster_1 Iminium Ion Formation cluster_2 Enol Formation cluster_3 Nucleophilic Attack cluster_4 Final Product Dimethylamine Dimethylamine IminiumIon Eschenmoser's Salt (Iminium Ion) Dimethylamine->IminiumIon Formaldehyde Formaldehyde Formaldehyde->IminiumIon MannichBaseFormation Mannich Base Precursor IminiumIon->MannichBaseFormation Acetylthiophene 2-Acetylthiophene (Keto form) Enol Enol Form Acetylthiophene->Enol Tautomerization Enol->MannichBaseFormation MannichBaseProduct 3-(Dimethylamino)-1-(2-thienyl) -1-propanone MannichBaseFormation->MannichBaseProduct Deprotonation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Mannich Reaction followed by Reduction

The most common route involves the Mannich reaction of 2-acetylthiophene, formaldehyde, and dimethylamine to form 3-(dimethylamino)-1-(2-thienyl)-1-propanone, followed by reduction to the desired alcohol.

Troubleshooting Workflow: Mannich Reaction & Reduction

start Low Yield or Impurities in Final Product check_mannich Step 1: Analyze Mannich Reaction Stage start->check_mannich mannich_issue Low Yield of Ketone Intermediate? check_mannich->mannich_issue check_reduction Step 2: Analyze Reduction Stage reduction_issue Incomplete Reduction or Side Products? check_reduction->reduction_issue check_purification Step 3: Analyze Purification Stage purification_issue Difficulty in Isolating Pure Product? check_purification->purification_issue mannich_issue->check_reduction No mannich_catalyst Optimize Catalyst: - Ensure acidic conditions (e.g., HCl). - Consider alternative catalysts. mannich_issue->mannich_catalyst Yes mannich_temp Control Temperature: - Reflux is common, but overheating  can cause side reactions. mannich_catalyst->mannich_temp mannich_reagents Check Reagent Quality: - Use fresh paraformaldehyde. - Ensure purity of 2-acetylthiophene. mannich_temp->mannich_reagents mannich_side_reactions Side Reactions Evident? (e.g., bis-alkylation) mannich_reagents->mannich_side_reactions mannich_side_reactions->check_reduction No mannich_ratio Adjust Stoichiometry: - Vary reactant ratios to minimize  bis-alkylation products. mannich_side_reactions->mannich_ratio Yes mannich_ratio->check_reduction reduction_issue->check_purification No reducing_agent Select Appropriate Reducing Agent: - NaBH4 is common and selective. - Consider milder agents if aldehyde reduction is an issue. reduction_issue->reducing_agent Yes reduction_temp Control Reduction Temperature: - Perform at low temperatures (e.g., 0-10°C)  to improve selectivity. reducing_agent->reduction_temp reduction_ph Maintain Optimal pH: - Reduction is often performed under  neutral or slightly basic conditions. reduction_temp->reduction_ph reduction_ph->check_purification crystallization Optimize Crystallization: - Screen different solvent systems  (e.g., ethanol/water, heptane/ethyl acetate). - Use seed crystals. purification_issue->crystallization Yes chromatography Consider Chromatography: - If crystallization is ineffective,  use silica gel chromatography. crystallization->chromatography

Caption: Troubleshooting workflow for the synthesis of this compound.

Question: My Mannich reaction for the synthesis of 3-(dimethylamino)-1-(2-thienyl)-1-propanone results in a low yield. What are the potential causes and solutions?

Answer:

Low yields in the Mannich reaction can be attributed to several factors:

  • Suboptimal Catalyst: The reaction is acid-catalyzed. Insufficient acid can lead to a slow reaction rate. Ensure the presence of a catalytic amount of a strong acid like hydrochloric acid.

  • Reagent Quality: The purity of starting materials is crucial. Old or impure paraformaldehyde can be a source of problems. Use freshly opened or properly stored reagents.

  • Reaction Temperature: While refluxing in a suitable solvent like ethanol is common, excessive temperatures can lead to the formation of undesired byproducts.[1] Careful temperature control is necessary.

  • Side Reactions: The formation of bis-alkylation products, where a second molecule of the ketone reacts with the Mannich base, can reduce the yield of the desired product. Optimizing the stoichiometry of the reactants can help minimize this.

Question: I am observing significant byproduct formation during the sodium borohydride reduction of 3-(dimethylamino)-1-(2-thienyl)-1-propanone. How can I improve the selectivity?

Answer:

Byproduct formation during the reduction step can be minimized by controlling the reaction conditions:

  • Temperature Control: The reduction of ketones with sodium borohydride is exothermic.[2] Performing the reaction at a lower temperature (e.g., 0-10°C) can enhance selectivity and reduce the formation of byproducts.

  • pH Adjustment: The reduction is typically carried out in a neutral or slightly basic medium. After the Mannich reaction, the reaction mixture is often basic, which is suitable for the borohydride reduction.

  • Choice of Reducing Agent: Sodium borohydride is a relatively mild reducing agent and is generally selective for ketones over other functional groups.[3] However, if side reactions are still an issue, exploring other selective reducing agents might be beneficial.

Route 2: Direct Reductive Amination

This route involves the reaction of a suitable thiophene-containing ketone or aldehyde with dimethylamine in the presence of a reducing agent.

Question: My one-pot reductive amination is giving a poor yield. What should I investigate?

Answer:

Low yields in a one-pot reductive amination can often be traced back to the following:

  • Inefficient Imine Formation: The first step of a reductive amination is the formation of an imine or iminium ion. This step is often pH-dependent and may require slightly acidic conditions to proceed efficiently.

  • Premature Reduction of the Carbonyl: The reducing agent can potentially reduce the starting carbonyl compound before it has a chance to form the imine with the amine.[4] Using a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), can mitigate this issue.[4]

  • Steric Hindrance: If the ketone or amine is sterically hindered, the rate of imine formation can be slow, leading to lower overall yields.

Route 3: Grignard Reaction

This approach could involve the reaction of 2-thiophenecarboxaldehyde with a Grignard reagent such as 3-(dimethylamino)propylmagnesium chloride.

Question: I am attempting a Grignard synthesis, but the reaction is failing or giving a very low yield. What are the common pitfalls?

Answer:

Grignard reactions are notoriously sensitive to reaction conditions:

  • Presence of Protic Solvents or Reagents: Grignard reagents are highly basic and will be quenched by any source of acidic protons, including water, alcohols, and even the N-H protons of primary or secondary amines.[5][6] The dimethylamino group in the target molecule does not have an acidic proton, but if a primary or secondary amine were used, it would need to be protected. All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded upon storage. It is often best to use freshly prepared Grignard reagents.

  • Side Reactions: A common side reaction is the Wurtz-type coupling of the alkyl halide with the Grignard reagent. This can be minimized by the slow addition of the alkyl halide during the Grignard reagent formation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The primary synthetic strategies include:

  • The Mannich Reaction: This involves the condensation of 2-acetylthiophene, formaldehyde, and dimethylamine hydrochloride to yield 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride, which is then reduced to the final alcohol.[7]

  • Reductive Amination: This is a one-pot reaction where a thiophene-containing ketone or aldehyde is reacted with dimethylamine in the presence of a reducing agent.[2]

  • The Grignard Reaction: This route would typically involve the reaction of 2-thiophenecarboxaldehyde with a suitable Grignard reagent like 3-(dimethylamino)propylmagnesium chloride.

Q2: How can the purity of the final product be improved?

A2: Purification of this compound can be achieved through:

  • Recrystallization: This is a common method for purifying solid compounds. Suitable solvent systems include ethanol/water or heptane/ethyl acetate.[8]

  • Chromatography: If recrystallization is not effective, column chromatography using silica gel can be employed to separate the desired product from impurities.[1]

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Q3: Are there any stereoselective methods to obtain a specific enantiomer of this compound?

A3: Yes, enantiomerically enriched product can be obtained through:

  • Asymmetric Reduction: The intermediate ketone, 3-(dimethylamino)-1-(2-thienyl)-1-propanone, can be reduced using a chiral reducing agent or a catalyst that promotes the formation of one enantiomer over the other.[9]

  • Resolution: The racemic mixture of the final alcohol can be resolved by forming diastereomeric salts with a chiral acid, such as mandelic acid or tartaric acid derivatives.[10] These diastereomeric salts can then be separated by crystallization, followed by liberation of the desired enantiomer.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride via Mannich Reaction

CatalystSolventTemperatureReaction TimeYield (%)Reference
Hydrochloric AcidEthanolReflux1.5 hours73[11]
Hydrochloric AcidIsopropanolReflux6 hoursNot specified[7]
2,3-dibromosuccinic acidEthanolAmbientNot specifiedGood to Excellent[12]
Various Lewis and Brønsted acidsVariousVariousVariousModerate to High[12]

Table 2: Comparison of Yields for the Reduction of 3-(dimethylamino)-1-(2-thienyl)-1-propanone

Reducing AgentSolventTemperatureYield (%)Reference
Sodium BorohydrideEthanol/Water5-10°CNot specified[7]
Sodium BorohydrideIsopropanol/Water30-35°CNot specified[7]
Asymmetric Hydrogenation (Mn-PNN catalyst)Ethanol50°C97

Experimental Protocols

Protocol 1: Mannich Synthesis of 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride[11]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-acetylthiophene (63.1 g, 0.5 mol), dimethylamine hydrochloride (53.0 g, 0.65 mol), and paraformaldehyde (19.8 g, 0.22 mol) in ethanol (80 ml).

  • Acid Catalyst Addition: Add 1 ml of 12N hydrochloric acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 1.5 hours.

  • Work-up and Isolation: After cooling, dilute the reaction mixture with ethanol (100 ml) and acetone (500 ml). Cool the solution in an ice bath or refrigerate overnight to induce crystallization.

  • Purification: Collect the resulting solid by filtration and wash with cold acetone to yield 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride.

Protocol 2: Reduction of 3-(dimethylamino)-1-(2-thienyl)-1-propanone to this compound[7]
  • Dissolution: Dissolve the 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride obtained from the Mannich reaction in water.

  • Reducing Agent Preparation: Prepare a solution of sodium borohydride in a 10% aqueous sodium hydroxide solution.

  • Reduction: Slowly add the sodium borohydride solution to the solution of the ketone at a controlled temperature of 30-35°C.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours.

  • Work-up and Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: Grignard Synthesis of this compound (General Procedure)

Note: This is a general procedure and requires optimization. The amine functionality may require protection.

Part A: Preparation of 3-(Dimethylamino)propylmagnesium chloride

  • Reaction Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings to the flask.

  • Initiation: Add a small crystal of iodine to activate the magnesium. Add a small amount of a solution of 3-(dimethylamino)propyl chloride in anhydrous tetrahydrofuran (THF) to initiate the reaction.

  • Grignard Formation: Once the reaction has started, add the remaining 3-(dimethylamino)propyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour.

Part B: Reaction with 2-Thiophenecarboxaldehyde

  • Reaction Setup: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-thiophenecarboxaldehyde in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Addition of Grignard Reagent: Slowly add the freshly prepared 3-(dimethylamino)propylmagnesium chloride solution to the cooled solution of 2-thiophenecarboxaldehyde via a cannula.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Isolation: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or crystallization.

Mandatory Visualization

Synthetic Pathways for this compound

cluster_mannich Route 1: Mannich Reaction & Reduction cluster_grignard Route 2: Grignard Reaction acetylthiophene 2-Acetylthiophene mannich_ketone 3-(Dimethylamino)-1-(2-thienyl)-1-propanone acetylthiophene->mannich_ketone Mannich Reaction formaldehyde Formaldehyde formaldehyde->mannich_ketone Mannich Reaction dimethylamine Dimethylamine dimethylamine->mannich_ketone Mannich Reaction final_product_mannich This compound mannich_ketone->final_product_mannich Reduction (e.g., NaBH4) thiop_aldehyde 2-Thiophenecarboxaldehyde final_product_grignard This compound thiop_aldehyde->final_product_grignard Grignard Addition grignard_reagent 3-(Dimethylamino)propyl- magnesium chloride grignard_reagent->final_product_grignard Grignard Addition

Caption: Overview of synthetic routes to this compound.

References

Technical Support Center: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol.

Troubleshooting Guide

This guide addresses common issues encountered during the two main stages of the synthesis: the Mannich reaction to form the intermediate, 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride, and its subsequent reduction to the final product.

Stage 1: Mannich Reaction

Reaction Scheme: 2-Acetylthiophene + Paraformaldehyde + Dimethylamine Hydrochloride → 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (especially paraformaldehyde).2. Insufficient acid catalyst.3. Incorrect reaction temperature or time.1. Use fresh, high-quality paraformaldehyde.2. Ensure the presence of an acid catalyst, such as hydrochloric acid, as it is crucial for the formation of the electrophilic iminium ion.[1][2]3. Reflux the reaction mixture, typically in a protic solvent like ethanol or isopropanol, for a sufficient duration (e.g., 1.5 to 6 hours).
Formation of a Viscous, Intractable Mass Polymerization of formaldehyde.1. Ensure adequate stirring and temperature control.2. Use paraformaldehyde as the formaldehyde source, as it depolymerizes in situ.
Presence of Unreacted 2-Acetylthiophene 1. Incomplete reaction.2. Sub-optimal stoichiometry.1. Increase reaction time or temperature.2. Ensure a slight excess of dimethylamine hydrochloride and paraformaldehyde relative to 2-acetylthiophene.
Formation of a Second Major Product Isomeric impurity in the starting material.The primary cause is often the presence of 3-acetylthiophene in the 2-acetylthiophene starting material. This leads to the formation of the undesired isomer, 3-(dimethylamino)-1-(thiophen-3-yl)-1-propanone. It is crucial to use high-purity 2-acetylthiophene.
Low Yield of Isolated Product 1. Product loss during workup.2. Inefficient precipitation.1. The hydrochloride salt of the Mannich base is water-soluble. Avoid excessive washing with water.2. After reaction completion, dilution with a suitable anti-solvent like acetone can facilitate precipitation of the hydrochloride salt.
Stage 2: Reduction of the Ketone

Reaction Scheme: 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride + Sodium Borohydride → this compound

Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reduction 1. Insufficient reducing agent.2. Deactivation of sodium borohydride.1. Use a molar excess of sodium borohydride.2. Sodium borohydride can react with acidic protons. If the reaction is performed on the hydrochloride salt, the medium should be made basic before or during the addition of the reducing agent.
Low Yield of Final Product Product loss during extraction.The final product is an amino alcohol with some water solubility. Ensure efficient extraction with a suitable organic solvent (e.g., ethyl acetate) after basifying the aqueous layer.
Presence of Isomeric Impurity Carry-over from the Mannich reaction.If the intermediate contained the 3-thienyl isomer, it will be reduced to the corresponding isomeric alcohol. Purification of the intermediate is recommended. The final product can be purified by forming diastereomeric salts with a chiral acid.[3]
Formation of Unidentified Byproducts Potential side reactions of the reducing agent.While sodium borohydride is a relatively mild reducing agent, ensure the reaction is performed at a controlled temperature (e.g., 30-35°C) to minimize potential side reactions. It is not expected to reduce the thiophene ring under these conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is a two-step synthesis. The first step is a Mannich reaction involving 2-acetylthiophene, formaldehyde (often as paraformaldehyde), and dimethylamine (typically as its hydrochloride salt) to produce 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride.[4] This intermediate is then reduced to the target amino alcohol, commonly using sodium borohydride.

Q2: My Mannich reaction is not working. What are the critical parameters?

The Mannich reaction's success hinges on the formation of the Eschenmoser's salt-like iminium ion from formaldehyde and dimethylamine. This is an acid-catalyzed process.[1][2] Key parameters include:

  • Acidic Conditions: A catalytic amount of a strong acid like HCl is often necessary.

  • Solvent: Protic solvents such as ethanol or isopropanol are commonly used.

  • Temperature: The reaction is typically run at reflux.

Q3: I've observed an isomeric impurity in my final product. Where is it coming from?

A common impurity is 3-(dimethylamino)-1-(thiophen-3-yl)-1-propanol. This arises from the presence of 3-acetylthiophene in the initial 2-acetylthiophene starting material. This impurity will proceed through both the Mannich reaction and the subsequent reduction. It is crucial to start with high-purity 2-acetylthiophene to minimize this side product.

Q4: Can a bis-Mannich reaction occur with 2-acetylthiophene?

While ketones with multiple acidic α-protons can sometimes undergo multiple aminomethylations, the methyl group of 2-acetylthiophene is the primary site of enolization. The formation of a bis-Mannich product at the methyl group is sterically hindered and generally not observed as a significant side reaction under standard conditions.

Q5: What are the best practices for the sodium borohydride reduction step?

For the reduction of the aminoketone hydrochloride, it is important to control the pH. Sodium borohydride is consumed by acid. Therefore, the reaction mixture is typically basified (e.g., with sodium hydroxide) before or during the addition of the sodium borohydride solution. The reaction is also exothermic, so maintaining a controlled temperature (e.g., 30-35°C) is advisable.

Q6: How can I purify the final product, this compound?

Standard purification techniques include:

  • Acid-base extraction: To remove non-basic impurities.

  • Crystallization: The product is a solid at room temperature and can be recrystallized.

  • Chromatography: For high-purity requirements.

  • Diastereomeric salt resolution: If enantiomerically pure material is required, the racemic mixture can be resolved using a chiral acid.[3]

Experimental Protocols

Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride

A mixture of 2-acetylthiophene (0.5 mol), dimethylamine hydrochloride (0.65 mol), paraformaldehyde (0.22 mol), and concentrated hydrochloric acid (1 mL) in ethanol (80 mL) is refluxed for 1.5 hours. The solution is then diluted with ethanol (100 mL) and acetone (500 mL). The mixture is chilled overnight, and the resulting solid is collected by filtration to yield the product.

Synthesis of this compound

To a mixture of 2-acetylthiophene (0.793 mol), dimethylamine hydrochloride (1 mol), paraformaldehyde (0.394 mol), and concentrated HCl (4.0 ml) in isopropanol (250 ml), the reaction is refluxed for 6 hours. After cooling, the isopropanol is removed by distillation. Water (600 ml) is added to the residue. A solution of sodium borohydride (15 g) in 10% aqueous sodium hydroxide solution is slowly added to the reaction mixture at 30-35°C. The reaction is stirred at room temperature for 6 hours. The product can then be extracted with an organic solvent.

Visualizations

Synthesis_Pathway cluster_mannich Stage 1: Mannich Reaction cluster_reduction Stage 2: Reduction 2-Acetylthiophene 2-Acetylthiophene Mannich_Reaction Mannich Reaction (Ethanol, HCl, Reflux) 2-Acetylthiophene->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Dimethylamine_HCl Dimethylamine HCl Dimethylamine_HCl->Mannich_Reaction Intermediate 3-(Dimethylamino)-1-(2-thienyl) -1-propanone HCl Mannich_Reaction->Intermediate Reduction Reduction (aq. NaOH) Intermediate->Reduction Sodium_Borohydride Sodium Borohydride Sodium_Borohydride->Reduction Final_Product 3-(Dimethylamino)-1-(2-thienyl) -1-propanol Reduction->Final_Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low Yield? issue->low_yield Yield Issue impurity Impurity Detected? issue->impurity Purity Issue low_yield->impurity No check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents Yes analyze_sm Analyze Starting Material for Isomers (GC/NMR) impurity->analyze_sm Yes optimize_conditions Optimize Temp, Time, & Catalyst check_reagents->optimize_conditions check_workup Review Workup & Isolation Protocol optimize_conditions->check_workup end Successful Synthesis check_workup->end purify_intermediate Purify Intermediate analyze_sm->purify_intermediate Isomer Present purify_product Purify Final Product (Crystallization/Chromatography) analyze_sm->purify_product No Isomer in SM purify_intermediate->end purify_product->end

Caption: A logical troubleshooting workflow for the synthesis.

Side_Reactions 2-AcTh 2-Acetylthiophene Mannich_Cond Mannich Conditions (HCHO, Me2NH*HCl) 2-AcTh->Mannich_Cond Desired_Intermediate Desired Intermediate (2-thienyl) Mannich_Cond->Desired_Intermediate Main Path Isomeric_Impurity Isomeric Impurity (from 3-Acetylthiophene) Mannich_Cond->Isomeric_Impurity Side Path Reduction Reduction (NaBH4) Desired_Intermediate->Reduction Isomeric_Impurity->Reduction Desired_Product Desired Product Reduction->Desired_Product Main Path Isomeric_Product Isomeric Product Reduction->Isomeric_Product Side Path

Caption: Main reaction pathway and the formation of the primary isomeric impurity.

References

Technical Support Center: Purification of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: this compound is typically synthesized via the Mannich reaction.[1] Potential impurities include:

  • Unreacted starting materials: 2-acetylthiophene, dimethylamine, and formaldehyde.

  • Side-products from the Mannich reaction: Over-alkylation or self-condensation products of the ketone.[2]

  • The ketone precursor: 3-(Dimethylamino)-1-(2-thienyl)-1-propanone, if the reduction step is incomplete.

  • Polymeric materials: Resulting from the polymerization of formaldehyde.

Q2: What is the general stability of this compound?

A2: The compound is generally stable under normal laboratory conditions. However, as an amino alcohol, it can be sensitive to strong oxidizing agents and may be hygroscopic. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature.

Q3: How can I monitor the purity of my sample during purification?

A3: The purity of this compound can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): A quick and convenient method to assess the number of components in a mixture. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or ethyl acetate and a polar solvent like methanol, with a small amount of triethylamine (e.g., 1%) to prevent streaking of the basic amine.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common choice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference.

  • Gas Chromatography (GC): Can be used to assess purity, with typical purities for commercially available standards being ≥98% by GC.[3]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound using various techniques.

Acid-Base Extraction

Problem 1: Low recovery of the product after acid-base extraction.

  • Possible Cause 1: Incorrect pH for extraction.

    • Solution: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to protonate the dimethylamino group, rendering the compound water-soluble. Use a pH meter or pH paper to verify. For the back-extraction, ensure the aqueous layer is made sufficiently basic (pH 12-14) to deprotonate the ammonium salt and regenerate the free amine for extraction into the organic layer.

  • Possible Cause 2: Insufficient mixing of the aqueous and organic layers.

    • Solution: Shake the separatory funnel vigorously for 1-2 minutes to ensure thorough mixing and efficient partitioning of the compound between the two phases.

  • Possible Cause 3: Emulsion formation.

    • Solution: To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or passing the mixture through a bed of Celite.

  • Possible Cause 4: Product is partially soluble in the aqueous layer even in its free base form.

    • Solution: Perform multiple extractions (3-4 times) with the organic solvent from the basified aqueous layer to maximize the recovery of the product.

Problem 2: Product is contaminated with acidic or neutral impurities.

  • Possible Cause 1: Incomplete separation of layers.

    • Solution: Allow the layers to separate completely before draining. If the interface is difficult to see, hold the separatory funnel up to a light source.

  • Possible Cause 2: Insufficient washing of the organic layer.

    • Solution: After extracting the product into the organic layer, wash it with brine to remove any residual water-soluble impurities.

Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.

    • Solution: Choose a solvent with a lower boiling point. The melting point of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol is reported to be in the range of 77-81 °C.[3] Solvents like heptane, ethyl acetate, or a mixture of ethanol and water could be suitable.

  • Possible Cause 2: The solution is supersaturated.

    • Solution: Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

Problem 2: Poor recovery of the product after recrystallization.

  • Possible Cause 1: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling and crystallization, concentrate the mother liquor and cool it again to obtain a second crop of crystals.

  • Possible Cause 2: The compound is too soluble in the chosen solvent even at low temperatures.

    • Solution: Use a different solvent or a mixed solvent system. For example, dissolve the compound in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Problem 3: Crystals are colored.

  • Possible Cause: Colored impurities are present.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.

Column Chromatography

Problem 1: The product is streaking on the TLC plate and the column.

  • Possible Cause: The basic amino group is interacting strongly with the acidic silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the eluent. This will neutralize the acidic sites on the silica gel and lead to better peak shapes. Alternatively, use a different stationary phase like alumina (basic or neutral).

Problem 2: Poor separation of the product from impurities.

  • Possible Cause 1: Inappropriate solvent system.

    • Solution: Optimize the mobile phase composition by running several TLCs with different solvent systems. Aim for an Rf value of 0.2-0.4 for the desired compound. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.

  • Possible Cause 2: Column is overloaded.

    • Solution: Use an appropriate ratio of crude material to silica gel. A general guideline is a 1:20 to 1:100 ratio (by weight) depending on the difficulty of the separation.

Problem 3: Low recovery of the product from the column.

  • Possible Cause: The product is irreversibly adsorbed onto the silica gel.

    • Solution: This can happen with very polar compounds. Using a more polar eluent, such as a mixture containing methanol, can help to elute the compound. Adding triethylamine to the eluent can also reduce strong interactions with the silica gel. In some cases, flushing the column with a highly polar solvent system (e.g., 10% methanol in dichloromethane with 1% triethylamine) at the end of the chromatography may recover the adsorbed product.

Data Presentation

Purification TechniqueTypical Purity AchievedExpected RecoveryAdvantagesDisadvantages
Acid-Base Extraction 85-95%>90%Good for removing acidic and neutral impurities; scalable.Does not remove basic impurities; may require large solvent volumes.
Recrystallization >98%60-80%Can provide very high purity; cost-effective for large scales.Recovery can be low; finding a suitable solvent can be challenging.
Column Chromatography >99%70-90%Excellent for separating closely related impurities.Can be time-consuming and requires larger volumes of solvent; may not be ideal for very large scales.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10 mL per 1 g of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl two more times.

  • Washing the Organic Layer (Optional): The organic layer now contains neutral impurities and can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.

  • Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add 5 M NaOH solution while stirring until the pH is >12. The free amine may precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous solution with three portions of ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, isopropanol, ethanol, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Based on TLC analysis, select a suitable mobile phase. A good starting point is a mixture of ethyl acetate and hexane (e.g., 1:1) with 1% triethylamine. Adjust the ratio to achieve an Rf of ~0.3 for the product. For more polar impurities, a system like 5% methanol in dichloromethane with 1% triethylamine might be necessary.

  • Column Packing: Pack the column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column. Alternatively, for less soluble compounds, dry-loading (adsorbing the compound onto a small amount of silica gel and loading the solid) is recommended.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude_product Crude Product dissolution Dissolve in Organic Solvent crude_product->dissolution acid_extraction Extract with 1M HCl dissolution->acid_extraction aqueous_layer Aqueous Layer (Protonated Amine) acid_extraction->aqueous_layer Product organic_layer Organic Layer (Neutral/Acidic Impurities) acid_extraction->organic_layer Impurities basification Basify with NaOH (pH > 12) aqueous_layer->basification back_extraction Extract with Organic Solvent basification->back_extraction pure_product Pure Product back_extraction->pure_product

Caption: Workflow for Acid-Base Extraction.

troubleshooting_logic start Purification Issue recrystallization Recrystallization Issue? start->recrystallization chromatography Chromatography Issue? start->chromatography oiling_out Oiling Out recrystallization->oiling_out Yes low_recovery_recryst Low Recovery recrystallization->low_recovery_recryst Yes streaking Streaking/Tailing chromatography->streaking Yes poor_separation Poor Separation chromatography->poor_separation Yes change_solvent Change Solvent/Use Mixed Solvents oiling_out->change_solvent use_less_solvent Use Minimum Hot Solvent low_recovery_recryst->use_less_solvent add_base Add Triethylamine to Eluent streaking->add_base optimize_eluent Optimize Eluent/Use Gradient poor_separation->optimize_eluent

Caption: Troubleshooting Decision Tree.

References

stability issues of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol.

Troubleshooting Guide

This guide addresses potential issues related to the stability of this compound during storage and experimentation.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white/pale yellow to brown, clumping of powder) Exposure to air, light, or moisture; potential degradation.Store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is recommended.[1] Avoid repeated opening and closing of the container in a humid environment.
Inconsistent or unexpected experimental results Degradation of the compound leading to lower purity and the presence of impurities that may interfere with the reaction.Verify the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). If degradation is suspected, purify the compound before use. Consider performing a forced degradation study to identify potential degradation products.
Formation of a precipitate or haze when dissolving the compound The compound may have reacted with acidic impurities in the solvent or container.Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents. Avoid contact with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[2]
Low yield in subsequent synthetic steps (e.g., in the synthesis of Duloxetine) The compound may have degraded, reducing the amount of active starting material.Re-test the purity of the starting material. Ensure storage conditions have been optimal. Consider using a freshly opened batch of the compound for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, it is recommended to store the compound in a cool, dry, and dark place.[1] Specifically, storage at 2-8°C in a tightly sealed, opaque container is advisable.[1] Some sources also mention storage at room temperature is acceptable for shorter periods.[3][4][5] To prevent oxidation and moisture absorption, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2] Contact with these substances can lead to degradation or hazardous reactions. Exothermic reactions may also occur with isocyanates and epoxides.[3]

Q3: How can I assess the stability of my sample of this compound?

A3: A stability-indicating analytical method, such as reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection, can be used to assess the purity of the compound and detect the presence of degradation products. A well-developed method should be able to separate the parent compound from any potential impurities.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds of this class (amino alcohols with a thiophene ring) may be susceptible to oxidation of the dimethylamino group and potential reactions involving the thiophene ring, especially in the presence of strong acids or oxidizing agents. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are the standard approach to identify potential degradation products and pathways.[6]

Q5: My sample has changed color. Can I still use it?

A5: A change in color, such as from white or pale yellow to a darker shade, often indicates chemical degradation. While the compound may still be present, the purity is likely compromised. It is highly recommended to re-analyze the sample for purity before use. For critical applications, using a new, un-degraded lot is the safest approach to ensure the reliability of your experimental results.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing an HPLC method to assess the purity of this compound. Method optimization and validation are required for specific laboratory conditions.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and a polar organic solvent (e.g., acetonitrile or methanol).

    • Example Gradient: Start with 95% aqueous buffer and 5% organic solvent, then ramp to 95% organic solvent over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The thiophene ring provides UV absorbance. A wavelength around 230 nm is a reasonable starting point for detection.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a standard solution of the compound to determine its retention time.

    • Inject the sample solution.

    • Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.

    • Calculate the purity by the area percentage method.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[7]

  • Acid Degradation: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.

  • Base Degradation: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method (Protocol 1) to determine the extent of degradation and the profile of degradation products.

Visualizations

logical_relationship cluster_storage Storage Conditions cluster_stability Compound Stability rec_storage Recommended Storage (2-8°C, Dark, Dry, Sealed) stable Stable Compound (High Purity) rec_storage->stable improper_storage Improper Storage (Heat, Light, Moisture, Air Exposure) degraded Degraded Compound (Impurities Present, Color Change) improper_storage->degraded experiment Experimental Use stable->experiment degraded->experiment results Reliable Results experiment->results From Stable unreliable_results Unreliable Results experiment->unreliable_results From Degraded

Caption: Logical relationship between storage conditions and experimental outcomes.

experimental_workflow start Receive/Synthesize Compound storage Store at 2-8°C (Dark, Dry, Sealed) start->storage purity_check Perform Purity Check (HPLC) storage->purity_check decision Purity > 98%? purity_check->decision use_in_synthesis Use in Subsequent Reaction (e.g., Duloxetine Synthesis) decision->use_in_synthesis Yes purify Purify Compound decision->purify No end Successful Synthesis use_in_synthesis->end purify->purity_check

Caption: Recommended workflow for handling the compound before use.

duloxetine_synthesis_pathway acetyl_thiophene 2-Acetylthiophene mannich_product 3-(Dimethylamino)-1- (2-thienyl)-1-propanone acetyl_thiophene->mannich_product + mannich_reagents Dimethylamine + Formaldehyde (Mannich Reaction) mannich_reagents->mannich_product target_compound 3-(Dimethylamino)-1- (2-thienyl)-1-propanol mannich_product->target_compound Reduction reduction Reduction (e.g., NaBH4) condensation_product (S)-N,N-Dimethyl-3- (1-naphthalenyloxy)-3- (2-thienyl)propanamine target_compound->condensation_product Condensation condensation_reagents 1-Fluoronaphthalene + NaH condensation_reagents->condensation_product duloxetine Duloxetine condensation_product->duloxetine Demethylation demethylation Demethylation

Caption: Simplified synthesis pathway of Duloxetine.

References

Technical Support Center: Optimizing Duloxetine Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the key duloxetine intermediate, (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the key intermediate in the asymmetric synthesis of duloxetine described here?

A1: The primary intermediate discussed is (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. This compound is crucial for producing the enantiomerically pure (S)-duloxetine.[1]

Q2: What is the general synthetic route to obtain this intermediate?

A2: The synthesis generally involves a four-step sequence:

  • Mannich aminomethylation: 2-acetylthiophene reacts with dimethylamine and formaldehyde.[2][3]

  • Reduction: The resulting β-aminoketone is reduced to a racemic alcohol.[2]

  • Chiral Resolution: The racemic alcohol is resolved to isolate the (S)-(-)-alcohol, often using (S)-(+)-mandelic acid.[2][4]

  • Etherification: The (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine is reacted with 1-fluoronaphthalene in the presence of a strong base like sodium hydride to form the desired intermediate.[1][2][5]

Q3: Why is the chiral purity of the intermediate important?

A3: The (S)-enantiomer of duloxetine is significantly more active than the (R)-enantiomer.[4] Therefore, maintaining high enantiomeric purity of the intermediate is essential for the therapeutic efficacy of the final active pharmaceutical ingredient (API).

Troubleshooting Guide

Low Yield in Etherification Step

Problem: I am experiencing a low yield of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine.

Possible Causes and Solutions:

  • Incomplete Deprotonation: The reaction requires the deprotonation of the hydroxyl group on (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine by sodium hydride to form a strong nucleophile.[2]

    • Troubleshooting:

      • Ensure the sodium hydride is fresh and has not been deactivated by moisture.

      • Use a sufficient molar equivalent of sodium hydride (typically at least 1 equivalent per equivalent of the alcohol).[6]

      • Allow for adequate stirring time after the addition of sodium hydride to ensure complete deprotonation before adding 1-fluoronaphthalene.[5]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Troubleshooting:

      • The reaction is typically stirred at a controlled temperature, for instance, 60-65°C, for a specific duration, such as 2.5 hours.[5] In another variation, the mixture is stirred at 50°C for 8 hours.[5] Ensure your reaction temperature is within the optimal range and is maintained consistently.

  • Issues with Reagents or Solvents: The quality of reagents and the solvent can significantly impact the reaction outcome.

    • Troubleshooting:

      • Use a dry, polar aprotic solvent like dimethyl sulfoxide (DMSO).[5][6] Ensure the solvent is anhydrous.

      • The addition of a potassium salt, such as potassium benzoate or potassium acetate, has been shown to improve the reaction.[1][5]

High Levels of Impurities

Problem: My final product contains a high level of impurities.

Possible Causes and Solutions:

  • Presence of the Undesired Enantiomer: Racemization can occur during the synthesis, leading to the presence of the (R)-isomer.

    • Troubleshooting:

      • Careful control of the reaction conditions during the etherification step is crucial to minimize racemization.

      • Purification of the mandelate salt of (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol can help to eliminate the R-isomer at an earlier stage.[3]

  • Side Reactions: Impurities can arise from side reactions during the synthesis.

    • Troubleshooting:

      • Ensure the purity of the starting materials, including 2-acetylthiophene.

      • Proper purification of intermediates at each step is recommended to prevent carrying impurities through the synthesis.[3]

      • The final product can be purified by forming a salt, such as the phosphate or hydrochloride salt, and recrystallizing.[1][3]

Experimental Protocols

Synthesis of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

This protocol is based on a reported procedure.[5]

Materials:

  • (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine

  • Dimethylsulfoxide (DMSO), anhydrous

  • Sodium hydride (60% dispersion in mineral oil)

  • Potassium benzoate

  • 1-Fluoronaphthalene

Procedure:

  • Dissolve 13.5 g of (S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine in 80 ml of DMSO at 25°C.

  • Slowly add 3 g of a 60% sodium hydride dispersion in mineral oil with vigorous stirring.

  • Stir the mixture for 15 minutes.

  • Add 1.17 g of potassium benzoate and continue stirring for another 15 minutes at a relatively constant temperature.

  • Slowly add 12.8 g of 1-fluoronaphthalene to the reaction mixture.

  • Heat the mixture and stir for 2.5 hours at 60-65°C.

  • Monitor the reaction progress by a suitable analytical method.

  • Upon completion, the product can be isolated, for example, as a phosphoric acid salt.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Etherification

ParameterExample 1[5]Example 2[5]
Starting Alcohol 13.5 g1.60 g
Solvent (DMSO) 80 ml8 ml
Sodium Hydride (60%) 3 g0.35 g
Potassium Benzoate 1.17 g0.28 g
1-Fluoronaphthalene 12.8 g1.52 g
Temperature 60-65°C50°C
Reaction Time 2.5 hours8 hours

Visualizations

duloxetine_synthesis_workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Intermediate 2-Acetylthiophene 2-Acetylthiophene Mannich_Reaction Mannich Reaction 2-Acetylthiophene->Mannich_Reaction Dimethylamine_HCL Dimethylamine HCl Dimethylamine_HCL->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Aminoketone β-Aminoketone Mannich_Reaction->Aminoketone Reduction Reduction Racemic_Alcohol Racemic Alcohol Reduction->Racemic_Alcohol Chiral_Resolution Chiral Resolution S_Alcohol (S)-(-)-Alcohol Chiral_Resolution->S_Alcohol Etherification Etherification Duloxetine_Intermediate (S)-(+)-N,N-dimethyl-3- (1-naphthalenyloxy)-3- (2-thienyl)propanamine Etherification->Duloxetine_Intermediate Aminoketone->Reduction Racemic_Alcohol->Chiral_Resolution S_Alcohol->Etherification

Caption: Synthetic workflow for the duloxetine intermediate.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield in Etherification Incomplete_Deprotonation Incomplete Deprotonation Low_Yield->Incomplete_Deprotonation Suboptimal_Temp Suboptimal Temperature Low_Yield->Suboptimal_Temp Reagent_Issues Reagent/Solvent Issues Low_Yield->Reagent_Issues Check_NaH Check NaH activity & stoichiometry Incomplete_Deprotonation->Check_NaH Optimize_Temp Verify & optimize reaction temperature Suboptimal_Temp->Optimize_Temp Use_Anhydrous Use anhydrous solvent & pure reagents Reagent_Issues->Use_Anhydrous Add_K_Salt Consider adding K-benzoate/acetate Reagent_Issues->Add_K_Salt Improvement

References

Technical Support Center: Production of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a key intermediate in the production of Duloxetine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis, typically a Mannich reaction, most commonly starts with either 2-acetylthiophene or 2-thiophenecarboxaldehyde, along with dimethylamine and a source of formaldehyde (such as paraformaldehyde).[1] The subsequent step involves the reduction of the resulting Mannich base ketone to the final propanol product.

Q2: What is the primary reaction mechanism for the synthesis?

A2: The synthesis proceeds via the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on the methyl group of 2-acetylthiophene. The reaction starts with the formation of an electrophilic iminium ion from dimethylamine and formaldehyde. The enol form of 2-acetylthiophene then attacks this iminium ion to form the β-amino ketone, 3-(dimethylamino)-1-(2-thienyl)propan-1-one. This intermediate is then reduced to the target molecule, this compound.

Q3: What are the critical process parameters to control during the Mannich reaction to minimize impurity formation?

A3: Key parameters to control include reaction temperature, stoichiometry of reactants, and reaction time. Maintaining a controlled temperature (typically between 20-50°C) is crucial to prevent side reactions.[2] The molar ratios of the amine, aldehyde, and ketone should be carefully optimized to ensure complete conversion and minimize the formation of byproducts from unreacted starting materials.

Q4: How can the final product be purified to remove process-related impurities?

A4: The most effective methods for purifying this compound are crystallization and column chromatography. Crystallization from a suitable solvent system can effectively remove many impurities.[3] For higher purity requirements, silica gel column chromatography is often employed.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the progress of the reaction and quantifying impurities.[4] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also valuable for identifying volatile impurities and byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Presence of 3-thienyl Isomer Impurity
  • Symptom: HPLC or GC-MS analysis reveals the presence of an isomer, 3-(Dimethylamino)-1-(3-thienyl)-1-propanol.

  • Root Cause: This impurity typically arises from the presence of 3-acetylthiophene in the 2-acetylthiophene starting material.[1] The Mannich reaction will proceed with this isomeric impurity, carrying it through the synthesis.

  • Solution:

    • Source Material Purity Check: Before starting the synthesis, analyze the 2-acetylthiophene raw material by HPLC or GC to quantify the level of 3-acetylthiophene. Batches with a high level of this isomer should be rejected or purified prior to use.

    • Purification of Starting Material: If necessary, purify the 2-acetylthiophene by fractional distillation or preparative chromatography to reduce the 3-acetylthiophene content to an acceptable level (e.g., <0.1%).

Issue 2: Formation of Dimeric and Polymeric Byproducts
  • Symptom: The appearance of higher molecular weight species in the mass spectrum and/or broad, poorly resolved peaks in the HPLC chromatogram.

  • Root Cause: The Mannich reaction can sometimes lead to the formation of dimeric or polymeric byproducts, especially if the reaction conditions are not well-controlled. This can occur through the reaction of the enolate with a second molecule of the iminium ion or through self-condensation reactions.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the ketone (2-acetylthiophene) relative to the amine and aldehyde to ensure the iminium ion is consumed by the intended reaction.

    • Optimize Reaction Temperature: Maintain a lower reaction temperature to favor the desired mono-alkylation product.

    • Controlled Addition: Add the formaldehyde solution slowly to the reaction mixture containing the ketone and amine to maintain a low concentration of the highly reactive iminium ion.

Issue 3: Incomplete Reduction of the Ketone Intermediate
  • Symptom: Presence of the ketone intermediate, 3-(dimethylamino)-1-(2-thienyl)propan-1-one, in the final product.

  • Root Cause: Insufficient reducing agent, poor quality of the reducing agent, or non-optimal reaction conditions for the reduction step.

  • Solution:

    • Choice and Stoichiometry of Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent for this transformation. Ensure a sufficient molar excess of the reducing agent is used (typically 1.5 to 2.0 equivalents).

    • Reaction Conditions: The reduction is typically carried out in a protic solvent like methanol or ethanol at a controlled temperature (e.g., 0-25°C). Ensure adequate reaction time for complete conversion.

    • Monitor Reaction Progress: Use TLC or HPLC to monitor the disappearance of the ketone intermediate before quenching the reaction.

Quantitative Data Summary

The following tables provide representative data on how reaction conditions can influence product purity. The values presented are illustrative and may vary based on specific experimental setups.

Table 1: Effect of Starting Material Purity on Final Product Purity

3-acetylthiophene in Starting Material (%)Expected 3-thienyl Isomer in Final Product (%)
< 0.1< 0.1
0.5~ 0.5
1.0~ 1.0
2.0~ 2.0

Table 2: Influence of Reaction Temperature on Dimer Formation

Reaction Temperature (°C)Approximate Dimer Formation (%)
20-25< 1
40-502-4
> 60> 5

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: To a stirred solution of 2-acetylthiophene (1.0 eq) and dimethylamine hydrochloride (1.1 eq) in ethanol, add paraformaldehyde (1.2 eq).

  • Mannich Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., ethyl acetate) to remove unreacted starting material.

  • Basification and Extraction: Basify the aqueous layer with a suitable base (e.g., NaOH) to a pH of >10 and extract the product with an organic solvent (e.g., dichloromethane).

  • Reduction: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Dissolve the resulting crude ketone in methanol and cool to 0°C. Add sodium borohydride (1.5 eq) portion-wise while maintaining the temperature below 10°C.

  • Final Work-up and Purification: Stir the reaction mixture at room temperature for 2-3 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purify by crystallization or column chromatography.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A Starting Materials (2-Acetylthiophene, Dimethylamine HCl, Paraformaldehyde) B Mannich Reaction (Ethanol, Reflux) A->B C Intermediate (3-(Dimethylamino)-1- (2-thienyl)propan-1-one) B->C D Reduction (NaBH4, Methanol) C->D E Crude Product D->E F Crystallization or Column Chromatography E->F G Pure 3-(Dimethylamino)-1- (2-thienyl)-1-propanol F->G H HPLC / GC-MS Analysis G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurity_detection Impurity Detection cluster_troubleshooting_paths Troubleshooting Paths Start Analyze Final Product (HPLC/GC-MS) Impurity_Detected Impurity Detected? Start->Impurity_Detected No_Impurity Product Meets Specification Impurity_Detected->No_Impurity No Identify_Impurity Identify Impurity (MS, NMR) Impurity_Detected->Identify_Impurity Yes Isomer Isomer Impurity? Identify_Impurity->Isomer Dimer Dimer/ Polymer? Identify_Impurity->Dimer Unreacted_Ketone Unreacted Ketone? Identify_Impurity->Unreacted_Ketone Check_SM Action: Check Purity of Starting Material Isomer->Check_SM Yes Optimize_Mannich Action: Optimize Mannich Reaction (Temp, Stoichiometry) Dimer->Optimize_Mannich Yes Optimize_Reduction Action: Optimize Reduction Step Unreacted_Ketone->Optimize_Reduction Yes

References

Technical Support Center: Troubleshooting Enzymatic Reduction of Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results during the enzymatic reduction of precursors. The following guides and frequently asked questions (FAQs) address common issues encountered in these experimental workflows.

Frequently Asked questions (FAQs)

Q1: My enzymatic reduction reaction shows little to no product formation. What are the initial troubleshooting steps?

A1: When faced with low or no product yield, a systematic approach to troubleshooting is crucial. Begin by verifying the integrity of all reaction components and conditions.

  • Enzyme Activity: Confirm that the enzyme is active. Improper storage, repeated freeze-thaw cycles, or the presence of contaminants can lead to a loss of activity. Run a control reaction with a known substrate for your enzyme to verify its functionality.

  • Substrate Integrity: Ensure the precursor substrate is of high purity and has not degraded. Impurities can act as inhibitors.

  • Cofactor Presence and Regeneration: Many reductase enzymes require a cofactor, such as NADPH or NADH, for activity. Ensure the cofactor is present at an adequate concentration and that a regeneration system is in place if necessary, as cofactors are consumed during the reaction.

  • Reaction Conditions: Verify that the pH, temperature, and buffer composition of the reaction are optimal for your specific enzyme.

Q2: The reaction rate is initially fast but then slows down or stops completely. What could be the cause?

A2: This is a common observation that can be attributed to several factors:

  • Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme's activity. This is a form of negative feedback.[1] Consider in-situ product removal (ISPR) techniques like liquid-liquid extraction or membrane filtration to mitigate this effect.[1]

  • Substrate Inhibition: At high concentrations, the substrate itself can sometimes bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate.[2][3] This is a deviation from standard Michaelis-Menten kinetics.[2][3]

  • Enzyme Instability: The enzyme may not be stable under the reaction conditions for an extended period, leading to denaturation and loss of activity over time.

  • Cofactor Depletion: If a cofactor regeneration system is not in place or is inefficient, the depletion of the cofactor will halt the reaction.

Q3: I am observing significant batch-to-batch variability in my results. How can I improve consistency?

A3: Inconsistent results often stem from subtle variations in experimental setup and reagents. To improve reproducibility:

  • Standardize Reagent Preparation: Prepare and store all buffers, substrate solutions, and enzyme stocks in a consistent manner. Use fresh preparations whenever possible.

  • Precise Quantification: Accurately determine the concentration of your enzyme, substrate, and cofactors.

  • Control Environmental Factors: Tightly control the temperature and pH of the reaction. Even small fluctuations can impact enzyme activity.[4]

  • Thorough Mixing: Ensure all reaction components are thoroughly mixed at the start of the reaction.

Troubleshooting Guides

Table 1: Troubleshooting Inconsistent Enzymatic Reaction Rates
Observation Potential Cause Recommended Solution
Low or No Activity Inactive EnzymePerform an activity assay with a known standard to confirm functionality. Ensure proper storage and handling.
Missing or Depleted Cofactor (e.g., NADPH)Add the required cofactor to the reaction mixture. Implement a cofactor regeneration system for sustained activity.[5][6][7]
Incorrect pH or TemperatureMeasure and adjust the pH of the reaction buffer to the enzyme's optimum.[8][9] Optimize the reaction temperature.[10][11]
Substrate DegradationUse freshly prepared or properly stored substrate.
Presence of InhibitorsCheck for inhibitors in the substrate preparation or buffer components. Consider purifying the substrate.
Reaction Rate Decreases Over Time Product InhibitionImplement in-situ product removal (e.g., extraction, membrane filtration).[1]
Enzyme InstabilityAdd stabilizing agents (e.g., glycerol). Immobilize the enzyme on a solid support.[12][13] Determine the enzyme's half-life and consider adding fresh enzyme during the reaction.
Cofactor DepletionEnsure the cofactor regeneration system is efficient and all components are present in sufficient quantities.
High Variability Between Replicates Pipetting ErrorsUse calibrated pipettes and prepare a master mix for reaction setup to minimize pipetting variations.[14]
Incomplete MixingEnsure thorough mixing of all components at the start of the reaction.
Temperature or pH GradientsUse a water bath or incubator with stable temperature control. Ensure the buffer has sufficient capacity to maintain a stable pH.
Table 2: Common Causes of Enzyme Inactivation
Factor Mechanism of Inactivation Preventative Measures
Temperature High Temperatures: Disrupt weak intramolecular bonds, leading to denaturation and loss of the three-dimensional structure.[10][11] Low Temperatures (Freezing): Formation of ice crystals can physically damage the enzyme structure.Operate at the enzyme's optimal temperature. Avoid repeated freeze-thaw cycles. Store enzymes at their recommended temperature, often with cryoprotectants like glycerol.[4]
pH Extreme pH values alter the ionization state of amino acid residues in the active site and other parts of the enzyme, disrupting its structure and function.[8][9]Use a buffer system that maintains the pH within the enzyme's optimal range.
Organic Solvents Can strip the essential water layer from the enzyme surface, leading to denaturation.[12]Use the minimum concentration of organic solvent required. Screen for enzyme variants with improved solvent stability.
Proteases Contaminating proteases can degrade the enzyme.Use protease inhibitors during enzyme purification and storage. Work at low temperatures to minimize protease activity.
Oxidation Reactive oxygen species can modify sensitive amino acid residues (e.g., cysteine, methionine), leading to inactivation.Add antioxidants or reducing agents (e.g., DTT, β-mercaptoethanol) to the buffer.

Experimental Protocols

Protocol 1: General Enzyme Activity Assay

This protocol provides a general framework for measuring the activity of a reductase enzyme by monitoring the consumption of the NADPH cofactor spectrophotometrically.

Materials:

  • Enzyme solution of unknown activity

  • Precursor substrate

  • NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction master mix: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, substrate, and NADPH at their final desired concentrations.

  • Equilibrate to temperature: Incubate the master mix and the enzyme solution at the desired reaction temperature for 5 minutes.

  • Initiate the reaction: Add a specific volume of the enzyme solution to the master mix in a cuvette, and mix quickly by pipetting.

  • Monitor absorbance: Immediately place the cuvette in the spectrophotometer and record the absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The absorbance will decrease as NADPH is consumed.

  • Calculate the initial reaction rate: Determine the initial linear rate of absorbance decrease (ΔA/min).

  • Calculate enzyme activity: Use the Beer-Lambert law (A = εcl) and the extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption (μmol/min). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 μmol of substrate per minute under the specified conditions.

Protocol 2: HPLC Analysis of Substrate and Product

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of an enzymatic reaction by separating and quantifying the substrate and product over time.[13]

Materials:

  • Aliquots of the enzymatic reaction at different time points

  • Quenching solution (e.g., methanol, acetonitrile, or an acid)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phase appropriate for separating the substrate and product

  • Standards of the substrate and product of known concentrations

Procedure:

  • Set up the enzymatic reaction: Prepare the reaction mixture as described in Protocol 1.

  • Take time-point samples: At regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction: Immediately add the aliquot to a tube containing a quenching solution to stop the enzymatic reaction.

  • Prepare samples for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC analysis: Inject the samples onto the HPLC system.

  • Data analysis: Integrate the peak areas for the substrate and product at each time point. Create a standard curve using the known concentrations of the substrate and product standards to quantify their amounts in the reaction samples. Plot the concentrations of the substrate and product as a function of time to monitor the reaction progress.

Visualizations

Troubleshooting_Workflow Start Inconsistent Results Observed CheckReagents Verify Reagent Integrity (Enzyme, Substrate, Cofactor) Start->CheckReagents CheckConditions Verify Reaction Conditions (pH, Temperature, Buffer) Start->CheckConditions LowYield Low or No Product CheckReagents->LowYield CheckConditions->LowYield Inhibition Investigate Inhibition (Substrate or Product) LowYield->Inhibition If initial rate is low Stability Assess Enzyme Stability LowYield->Stability If rate is initially ok CofactorRegen Check Cofactor Regeneration LowYield->CofactorRegen RateDecrease Reaction Rate Decreases RateDecrease->Inhibition RateDecrease->Stability RateDecrease->CofactorRegen Variability High Variability StandardizeProtocol Standardize Protocol (Pipetting, Mixing) Variability->StandardizeProtocol OptimizeAssay Optimize Assay Parameters (Concentrations, Time) Inhibition->OptimizeAssay Stability->OptimizeAssay CofactorRegen->OptimizeAssay End Consistent Results OptimizeAssay->End StandardizeProtocol->OptimizeAssay

Caption: A logical workflow for troubleshooting inconsistent results in enzymatic reactions.

Experimental_Workflow Prep Prepare Reagents (Buffer, Substrate, Enzyme, Cofactor) Reaction Set up Enzymatic Reaction Prep->Reaction TimePoints Take Time-Point Samples Reaction->TimePoints Quench Quench Reaction TimePoints->Quench Analysis Analyze Samples (HPLC, Spectrophotometry) Quench->Analysis Data Data Interpretation (Calculate Rates, Yield) Analysis->Data

Caption: A typical experimental workflow for monitoring an enzymatic reduction.

Signaling_Pathway Stress Environmental Stress (e.g., Oxidative Stress, Xenobiotics) SoxRS SoxRS Regulon Stress->SoxRS MarRA MarRA Regulon Stress->MarRA ReductaseGene Reductase Gene Expression SoxRS->ReductaseGene Activation MarRA->ReductaseGene Activation ReductaseProtein Reductase Enzyme ReductaseGene->ReductaseProtein Transcription & Translation Activity Enzyme Activity ReductaseProtein->Activity PTM Post-Translational Modifications (e.g., Phosphorylation, Nitrosylation) PTM->ReductaseProtein Modulation Activity->PTM Feedback

Caption: A simplified signaling pathway for the regulation of some bacterial reductase enzymes.

References

Technical Support Center: Greener Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative, greener synthesis routes of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound using greener chemistry approaches.

Route 1: Biocatalytic Asymmetric Reduction

FAQ 1: What are the main advantages of using a biocatalytic route for the synthesis of this compound?

Biocatalytic routes, particularly those employing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offer several advantages. These reactions are often highly enantioselective and regioselective, leading to high-purity chiral alcohols. They are conducted under mild conditions (ambient temperature and pressure), which avoids isomerization, racemization, and other side reactions that can occur at extreme temperatures. Furthermore, this method aligns with green chemistry principles by reducing the need for heavy metal catalysts and harsh reagents.

Troubleshooting Guide: Biocatalytic Reduction

Issue Potential Cause(s) Recommended Solution(s)
Low or no enzyme activity - Inactive enzyme due to improper storage or handling.- Presence of inhibitors in the substrate or reaction medium.- Incorrect pH or temperature.- Verify enzyme activity with a standard substrate.- Purify the starting material [3-(Dimethylamino)-1-(2-thienyl)-1-propanone] to remove potential inhibitors.- Optimize reaction pH and temperature according to the enzyme's specifications.
Low conversion rate - Insufficient cofactor (NADH/NADPH) or inefficient cofactor regeneration.- Substrate or product inhibition.- Low enzyme concentration.- Increase the concentration of the cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/ADH).- Perform the reaction at a lower substrate concentration or use a continuous product removal strategy.- Increase the enzyme loading after ensuring optimal reaction conditions.
Poor enantioselectivity - Presence of competing endogenous reductases in whole-cell systems.- Racemization of the product under reaction conditions.- Use a purified enzyme or an engineered microbial strain with deleted competing reductase genes.- Check the stability of the chiral alcohol product under the reaction conditions and adjust the pH or temperature if necessary.
Difficult product isolation - Emulsion formation during extraction.- Co-extraction of cellular debris or media components.- Use a different extraction solvent or add salt to break the emulsion.- Centrifuge the reaction mixture to remove cells and debris before extraction. Consider using immobilized enzymes to simplify work-up.
Route 2: Asymmetric Hydrogenation

FAQ 2: What are the key considerations when choosing a catalyst for the asymmetric hydrogenation of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone?

The choice of catalyst is critical for achieving high yield and enantioselectivity. Ruthenium-based catalysts with chiral diphosphine and amine ligands have shown high activity and selectivity for ketone hydrogenation. The chiral environment of the catalyst can be fine-tuned by modifying these ligands. It is also important to consider the catalyst's sensitivity to air and moisture, as well as its cost and availability.

Troubleshooting Guide: Asymmetric Hydrogenation

Issue Potential Cause(s) Recommended Solution(s)
Low catalytic activity - Catalyst deactivation due to impurities in the substrate or solvent.- Insufficient hydrogen pressure.- Incorrect reaction temperature.- Purify the substrate and ensure the use of high-purity, degassed solvents.- Increase the hydrogen pressure within safe limits for the reactor.- Optimize the reaction temperature; higher temperatures may increase the rate but can also lead to catalyst decomposition.
Low enantioselectivity - Inappropriate catalyst or ligand for the substrate.- Racemization of the product.- Reaction conditions favoring a non-selective pathway.- Screen a variety of chiral ligands to find the optimal match for the substrate.- Analyze the product's optical stability under the reaction conditions.- Adjust the solvent, temperature, and pressure to optimize selectivity.
Incomplete reaction - Catalyst poisoning.- Insufficient reaction time.- Low catalyst loading.- Identify and remove the source of catalyst poison (e.g., sulfur compounds).- Monitor the reaction progress by techniques like TLC or HPLC and extend the reaction time if necessary.- Increase the catalyst loading, balancing cost and reaction efficiency.
Difficult catalyst removal - Homogeneous nature of the catalyst.- Use a supported or immobilized catalyst to facilitate removal by filtration.- Employ techniques like silica gel chromatography for catalyst removal, though this may not be ideal for large-scale synthesis.
Route 3: Microwave-Assisted Synthesis

FAQ 3: How can microwave irradiation accelerate the synthesis of this compound?

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat the reaction mixture directly and efficiently. This can lead to a significant reduction in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles by minimizing side product formation. For the synthesis of the precursor, 3-(dimethylamino)-1-(2-thienyl)-1-propanone, via the Mannich reaction, microwave heating can dramatically shorten the required reflux time.

Troubleshooting Guide: Microwave-Assisted Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Reaction does not go to completion - Insufficient microwave power or reaction time.- Non-polar solvent with poor microwave absorption.- Increase the microwave power and/or extend the irradiation time.- Use a polar solvent or add a small amount of a polar co-solvent to improve microwave absorption.
Formation of side products - Overheating due to excessive microwave power.- "Hot spot" formation leading to localized decomposition.- Reduce the microwave power and use a lower, controlled temperature.- Ensure efficient stirring to promote even temperature distribution.
Pressure build-up in sealed vessel - Volatile reactants or solvents.- Formation of gaseous byproducts.- Use a vessel with a higher pressure rating.- Perform the reaction in an open vessel if feasible, or use a system with pressure control.
Inconsistent results - Variations in microwave reactor performance.- Inconsistent sample positioning within the microwave cavity.- Calibrate the microwave reactor and use consistent power and temperature settings.- Ensure the reaction vessel is placed in the same position for each experiment.

Quantitative Data Summary

The following tables summarize quantitative data for different greener synthesis routes to this compound.

Table 1: Comparison of Greener Synthesis Routes

Synthesis Route Catalyst/Enzyme Yield (%) Enantiomeric Excess (ee, %) Key Advantages Reference
Asymmetric HydrogenationMn-PNN Complex9774High yield, mild conditions.[1]
Biocatalytic ReductionKetoreductase KRED-11090>99Excellent enantioselectivity, green solvent (water).[1]
Biocatalytic ReductionLactobacillus kefiri ADH8598High enantioselectivity.[1]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction using Lactobacillus kefiri ADH

This protocol is based on the asymmetric reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine hydrochloride.

Materials:

  • N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine hydrochloride

  • Alcohol dehydrogenase (ADH) from Lactobacillus kefiri

  • 2-propanol (for cofactor regeneration)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a temperature-controlled reactor, dissolve N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine hydrochloride in the buffer solution.

  • Add 2-propanol to the mixture, which will serve as the sacrificial substrate for cofactor regeneration.

  • Add the Lactobacillus kefiri ADH to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Asymmetric Hydrogenation using a Manganese Catalyst

This protocol describes the asymmetric hydrogenation of 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride.

Materials:

  • 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride

  • Mn-PNN catalyst

  • Potassium carbonate

  • Ethanol (absolute)

  • Hydrogen gas

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add the Mn-PNN catalyst and 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride to a glass vial.

  • Add potassium carbonate and absolute ethanol to the vial.

  • Stir the mixture at room temperature for approximately 5 minutes.

  • Place the vial into an autoclave.

  • Pressurize the autoclave with hydrogen gas (e.g., 30 bar) after purging with hydrogen three times.

  • Heat the reaction to 50 °C and maintain for 16 hours.

  • After cooling and carefully releasing the hydrogen pressure, evaporate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain (R)-3-(dimethylamino)-1-(2-thienyl)-1-propanol.[2]

Visualizations

Greener_Synthesis_Workflow cluster_start Starting Material cluster_routes Alternative Greener Synthesis Routes cluster_end Final Product start 3-(Dimethylamino)-1-(2-thienyl)-1-propanone bio Biocatalytic Asymmetric Reduction start->bio Ketoreductase/ ADH hydro Asymmetric Hydrogenation start->hydro Chiral Metal Catalyst (e.g., Mn) mw Microwave-Assisted Reduction (Hypothetical) start->mw Reducing Agent + Microwave Irradiation end This compound bio->end hydro->end mw->end

Caption: Overview of greener synthesis routes for this compound.

Biocatalytic_Workflow cluster_prep Reaction Setup cluster_reaction Biocatalysis cluster_workup Work-up & Purification A Dissolve Substrate in Buffer B Add Cofactor Regeneration System A->B C Add Enzyme (e.g., KRED) B->C D Incubate with Stirring (Controlled Temp & pH) C->D E Extract Product D->E F Dry & Concentrate E->F G Purify (Chromatography) F->G

References

Technical Support Center: Managing Exothermic Reactions During Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing exothermic reactions during the scale-up of chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to safely and efficiently transition chemical processes from the laboratory to pilot plant and production scales.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway reaction and why is it a major concern during scale-up?

A thermal runaway is a situation where an exothermic reaction goes out of control.[1] The heat generated by the reaction exceeds the heat removal capacity of the system, leading to a rapid increase in temperature and pressure.[2][3][4] This can result in an explosion, fire, and the release of toxic materials.[1][5] The risk of thermal runaway increases significantly during scale-up because the ratio of heat transfer surface area to reaction volume decreases.[3][5][6] While a small lab-scale reactor can dissipate heat relatively easily, a large production vessel has a much lower surface-area-to-volume ratio, making heat removal less efficient.[3][5]

Q2: How can I identify a potentially hazardous exothermic reaction before scaling up?

Identifying potentially hazardous exothermic reactions early in the development process is crucial for ensuring safety.[6] Several experimental techniques can be employed:

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow associated with a sample as a function of temperature.[7][8] It is a valuable tool for screening the thermal stability of reactants, intermediates, products, and reaction mixtures to identify potential decomposition or runaway reactions.[7][9][10]

  • Reaction Calorimetry (RC): Reaction calorimeters measure the heat evolved or absorbed by a chemical reaction under controlled, process-like conditions.[11][12] This technique provides critical data on the heat of reaction, heat flow rate, and adiabatic temperature rise, which are essential for safe scale-up.[11][13][14]

  • Adiabatic Calorimetry: Instruments like the Advanced Reactive System Screening Tool (ARSST) and the Vent Sizing Package 2 (VSP2) simulate a worst-case scenario of a cooling failure.[10][11] They provide data on the rates of temperature and pressure rise during a runaway reaction, which is crucial for designing emergency relief systems.[6][10]

Q3: What are the key parameters to consider when scaling up an exothermic reaction?

Several key parameters must be carefully considered to ensure a safe and successful scale-up:

  • Heat of Reaction (ΔHrxn): The total amount of heat generated by the reaction. This is a critical value for designing the cooling system.[13]

  • Heat Removal Capacity: The ability of the reactor and its cooling system to dissipate the heat generated by the reaction.[13] This is influenced by the reactor's geometry, jacket temperature, and the heat transfer coefficient.

  • Rate of Reaction and Heat Generation: Understanding the reaction kinetics is essential to predict how the rate of heat generation will change with temperature and reactant concentration.[13]

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase of the reaction mixture if no heat is removed.[11][13] This helps to assess the worst-case scenario in the event of a cooling failure.[13]

  • Maximum Temperature of Synthesis Reaction (MTSR): The highest temperature that could be reached during the reaction under normal operating conditions.

  • Onset Temperature of Decomposition (Tonset): The temperature at which the reaction mixture begins to undergo a hazardous decomposition reaction. A sufficient safety margin between the MTSR and the Tonset is critical.[5]

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" where the temperature is significantly higher than in the bulk of the reaction mixture, potentially initiating a runaway reaction.[13][15]

Troubleshooting Guide

Q1: I'm observing a sudden, unexpected temperature spike in my large-scale reactor. What should I do?

A sudden temperature spike is a critical warning sign of a potential loss of control and requires immediate action. Your response should follow a pre-defined emergency protocol. Here are the general steps:

  • Stop Reagent Addition: If you are feeding a reagent, immediately stop the addition to prevent further heat generation.[5]

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. This may involve lowering the jacket temperature or increasing the flow rate of the cooling fluid.[16]

  • Initiate Emergency Cooling/Quenching: If the temperature continues to rise, activate any emergency cooling systems or prepare to quench the reaction. Quenching involves rapidly adding a cold, inert solvent or a chemical inhibitor to stop the reaction.[3]

  • Alert Personnel and Evacuate (if necessary): Follow your facility's emergency procedures, which may include alerting all personnel in the vicinity and preparing for a potential evacuation.

Q2: How can I prevent the formation of localized hotspots in my reactor?

Localized hotspots are often a result of poor mixing.[13] To prevent their formation:

  • Optimize Agitation: Ensure the agitator type, speed, and position are appropriate for the reaction mixture's viscosity and the reactor's geometry to ensure good circulation and temperature homogeneity.[13]

  • Control Reagent Addition: Add the limiting reagent at a controlled rate to avoid a rapid, localized exotherm.[5] The addition point should be in a well-mixed region of the reactor, often near the agitator.

  • Use Multiple Temperature Probes: For large reactors, using multiple temperature probes at different locations can help to detect any localized temperature variations.

Q3: My lab-scale reaction is well-behaved, but I'm concerned about the scale-up. What are the first steps I should take?

A smooth lab-scale reaction does not guarantee a safe scale-up.[5] The first steps for a prudent scale-up are:

  • Conduct a Thorough Literature Search: Review the literature for any reported hazards associated with the reaction or similar chemical transformations.

  • Perform Thermal Hazard Screening: Use techniques like DSC to screen all reactants, intermediates, and the final reaction mixture for thermal instability.[10]

  • Quantify the Exotherm: Use reaction calorimetry to determine the heat of reaction and the rate of heat generation under your intended process conditions.[11][14] This data is essential for calculating the required cooling capacity for the larger scale.[13]

  • Calculate the Adiabatic Temperature Rise: Determine the potential temperature increase in a worst-case scenario to understand the potential severity of a runaway reaction.[13]

Data Presentation

Table 1: Key Safety Parameters for Exothermic Reaction Scale-Up

ParameterDescriptionTypical Measurement TechniqueImportance for Scale-Up
Heat of Reaction (ΔHrxn)Total heat released or absorbed per mole of reactant.Reaction Calorimetry (RC)Determines the total amount of heat that needs to be removed.
Heat Flow (Qr)The rate at which heat is generated by the reaction.Reaction Calorimetry (RC)Essential for designing a cooling system that can handle the peak heat load.[11]
Adiabatic Temperature Rise (ΔTad)The maximum possible temperature increase in the absence of cooling.[11]Calculated from ΔHrxn and heat capacity.Assesses the worst-case scenario and potential for runaway.[13]
Onset Temperature (Tonset)The temperature at which a self-heating decomposition reaction begins.[5]Differential Scanning Calorimetry (DSC), Adiabatic CalorimetryDefines the upper safe temperature limit for the process. A significant safety margin is required.[5]
Specific Heat Capacity (Cp)The amount of heat required to raise the temperature of the reaction mass.Reaction Calorimetry (RC)Used in the calculation of ΔTad and for heat transfer calculations.

Experimental Protocols

Protocol 1: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition for a substance or reaction mixture.

Methodology:

  • Sample Preparation: A small, representative sample (typically 1-10 mg) is accurately weighed into a DSC pan. The pan is hermetically sealed.[8]

  • Instrument Setup: The DSC instrument is calibrated according to the manufacturer's instructions. A reference pan (usually empty) is placed in the reference furnace.

  • Temperature Program: The sample is heated at a constant rate (e.g., 2-10 °C/min) over a wide temperature range, extending well beyond the expected process temperature.

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.[7]

  • Data Analysis: The resulting thermogram is analyzed to identify any exothermic events. The onset temperature of an exotherm is determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak. This indicates the temperature at which decomposition begins.[9]

Protocol 2: Measuring Heat of Reaction using Reaction Calorimetry (RC)

Objective: To quantify the heat of reaction and the rate of heat generation for a chemical process.

Methodology:

  • Reactor Setup: The reaction calorimeter, a well-stirred and temperature-controlled reactor, is assembled.[12] The reactants are charged to the reactor or prepared in dosing vessels.

  • Calibration: A calibration heater is used to determine the overall heat transfer coefficient (UA) of the reactor system. This is crucial for accurate heat flow measurements.

  • Isothermal Reaction: The reaction is carried out at a constant temperature. The heat generated by the reaction is balanced by the heat removed through the reactor jacket. The heat flow is calculated in real-time based on the temperature difference between the reactor and the jacket and the pre-determined UA.

  • Semi-batch Addition: For many exothermic reactions, one reagent is added at a controlled rate to manage the rate of heat release.[6] The reaction calorimeter precisely controls and monitors this addition.

  • Data Analysis: The reaction calorimetry software integrates the heat flow over time to determine the total heat of reaction. The heat flow profile provides information on the reaction kinetics and identifies the point of maximum heat release.[14]

Visualizations

Exothermic_Reaction_Scale_Up_Workflow cluster_0 Phase 1: Lab-Scale Investigation cluster_1 Phase 2: Process Safety Assessment cluster_2 Phase 3: Engineering & Scale-Up cluster_3 A Reaction Conception & Literature Review B Small-Scale Synthesis A->B C Thermal Hazard Screening (DSC) B->C D Reaction Calorimetry (RC) Study C->D F Adiabatic Calorimetry (ARSST/VSP2) C->F If potential hazard E Determine ΔHrxn, Qr, ΔTad D->E G Assess Runaway Potential E->G F->G H Define Safe Operating Limits G->H Define controls L Hazard Acceptable? I Reactor & Cooling System Design H->I J Develop Emergency Procedures I->J K Pilot Plant / Production Scale J->K L->A No - Redesign Process L->H Yes

Caption: Decision workflow for the safe scale-up of an exothermic reaction.

Heat_Balance_Control Reactor Reactor (Reaction Mass) Temp_Sensor Temperature Sensor Reactor->Temp_Sensor T_mass Heat_Gen Heat Generation (Q_reaction) Heat_Gen->Reactor heats Heat_Removal Heat Removal (Q_cooling) Heat_Removal->Reactor cools Control_System Temperature Control System Cooling_Jacket Cooling Jacket / Coils Control_System->Cooling_Jacket adjusts coolant flow Cooling_Jacket->Heat_Removal Temp_Sensor->Control_System feedback

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthesis methods for 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a key intermediate in the manufacturing of various pharmaceutical compounds. The following sections detail the primary synthetic pathways, present quantitative data for objective comparison, and provide explicit experimental protocols.

Introduction

The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients (APIs). The most common synthetic route involves a two-step process: a Mannich reaction to form the intermediate ketone, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, followed by the reduction of the ketone to the desired alcohol. This guide will explore the initial Mannich reaction and then compare various methods for the subsequent reduction, including chemical reduction with sodium borohydride, asymmetric hydrogenation using metal catalysts, and biocatalytic reduction.

Synthetic Pathways Overview

The primary synthetic pathways for this compound are illustrated below. The initial step is consistently a Mannich reaction, followed by various reduction methods to obtain the final product. The choice of reduction method significantly impacts the stereochemistry, yield, and purity of the final product.

Synthesis_Pathways cluster_mannich Step 1: Mannich Reaction cluster_reduction Step 2: Reduction 2-Acetylthiophene 2-Acetylthiophene Mannich_Reaction Mannich Reaction 2-Acetylthiophene->Mannich_Reaction Dimethylamine HCl Dimethylamine HCl Dimethylamine HCl->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Intermediate_Ketone 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one HCl Mannich_Reaction->Intermediate_Ketone Reduction_Methods Reduction Intermediate_Ketone->Reduction_Methods Final_Product This compound Reduction_Methods->Final_Product

Caption: Synthetic pathways to this compound.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the synthesis of the intermediate ketone via the Mannich reaction and its subsequent reduction to this compound using different methodologies.

StepMethodKey Reagents/CatalystSolventReaction TimeTemperatureYield (%)Enantiomeric Excess (ee) (%)
Mannich Reaction Standard2-Acetylthiophene, Dimethylamine HCl, ParaformaldehydeEthanol1.5 hoursReflux73Racemic
Ketone Reduction Sodium BorohydrideSodium BorohydrideMethanol3-5 hours0°C to 25°C~60-70Racemic
Asymmetric HydrogenationMn-PNN catalyst, H₂Ethanol16 hours50°C9774 (R-enantiomer)
Biocatalysis (Yeast)Rhodotorula glutinisWater48 hours30°C>95>99.5 (S-enantiomer)
Biocatalysis (KRED)Ketoreductase, Glucose Dehydrogenase, GlucoseWaterNot specified25°C - 35°CHighHigh (S-enantiomer)

Experimental Protocols

Mannich Reaction: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride

This protocol describes the synthesis of the key intermediate ketone.

Materials:

  • 2-Acetylthiophene (63.1 g, 0.5 mol)

  • Dimethylamine hydrochloride (53.0 g, 0.65 mol)

  • Paraformaldehyde (19.8 g, 0.22 mol)

  • 12N Hydrochloric acid (1 ml)

  • Ethanol (180 ml)

  • Acetone (500 ml)

Procedure:

  • A mixture of 2-acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, and 12N hydrochloric acid in 80 ml of ethanol is refluxed for 1.5 hours.[1]

  • The solution is then diluted with 100 ml of ethanol and 500 ml of acetone.[1]

  • The resulting solution is chilled overnight.[1]

  • The solid precipitate is collected by filtration to yield 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride.[1]

Ketone Reduction Methods

The following protocols detail different methods for the reduction of 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride to the final product.

This method produces a racemic mixture of the final product.

Materials:

  • 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Dissolve the 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride in methanol (approximately 10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (excess equivalents) portion-wise over a few minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature (25°C) and stir for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent.

  • The organic layer is dried and the solvent is evaporated to yield the product. Purification can be achieved by recrystallization or column chromatography.

This method provides an enantiomerically enriched product. The following is an example using a Manganese catalyst.

Materials:

  • 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride (1 mmol)

  • Mn-PNN catalyst (3.8 mg, 0.005 mmol)

  • Potassium carbonate (139.6 mg, 1.01 mmol)

  • Absolute ethanol (3 ml)

  • Hydrogen gas (H₂)

Procedure:

  • In a glove box, add the Mn-PNN catalyst and 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride to a glass vial.

  • Add potassium carbonate and absolute ethanol, and stir the mixture at room temperature for 5 minutes.

  • Place the vial in an autoclave, purge with hydrogen gas three times, and then pressurize with 30 bar of H₂.

  • Heat the reaction to 50°C and maintain for 16 hours.

  • After the reaction, carefully release the hydrogen pressure.

  • The solvent is removed under reduced pressure, and the product is purified by silica gel column chromatography to yield (R)-3-(dimethylamino)-1-(2-thienyl)-1-propanol.

This green chemistry approach utilizes whole-cell biocatalysts to achieve high enantioselectivity.

Materials:

  • 3-(N-methylamino)-1-(thiophen-2-yl) propanone (a similar substrate, demonstrating the principle)

  • Rhodotorula glutinis cells

  • Aqueous buffer (pH 7.0)

Procedure:

  • A suspension of Rhodotorula glutinis cells (250 g/l) is prepared in an aqueous buffer (pH 7.0).

  • The substrate, N-methyl-3-oxo-3-(thiophen-2-yl) propanamide (1 g/l), is added to the cell suspension.

  • The reaction mixture is incubated at 30°C with agitation.

  • The reaction is monitored for 48 hours.

  • Upon completion, the product is extracted from the reaction mixture using an organic solvent.

  • The organic extracts are dried and concentrated to yield the (S)-enantiomer of the corresponding alcohol.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving a Mannich reaction followed by ketone reduction. While the Mannich reaction is a standard and efficient method for producing the ketone intermediate, the choice of reduction methodology is crucial for controlling the stereochemical outcome and overall efficiency.

  • Sodium borohydride offers a straightforward and cost-effective method for producing the racemic alcohol.

  • Asymmetric hydrogenation with chiral metal catalysts provides access to specific enantiomers with high yield and good enantioselectivity, which is often critical for pharmaceutical applications.

  • Biocatalysis represents a green and highly selective alternative, capable of producing nearly enantiopure products under mild reaction conditions.

The selection of the optimal synthesis method will depend on the specific requirements of the final application, including the desired stereoisomer, purity specifications, and scalability considerations. For the synthesis of enantiomerically pure pharmaceutical intermediates, asymmetric hydrogenation and biocatalysis are the preferred methods due to their high enantioselectivity.

References

Comparative Guide to Validated Analytical Methods for 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the quantification of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a key intermediate in the synthesis of Duloxetine. The following sections detail the performance of various analytical techniques, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Data Presentation: A Comparative Analysis

The performance of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound and related impurities in Duloxetine is summarized below.

Table 1: Comparison of Validated HPLC Methods for Duloxetine and its Intermediates

ParameterHPLC Method 1 (Soni et al., 2005)HPLC Method 2 (Reddy et al., 2012)
Analyte(s) (S)-N,N-dimethyl-3-hydroxy-(2-thienyl)-propanamine & other intermediatesDuloxetine and its degradation products
Linearity Range Data not available in abstract1-25 µg/mL
Correlation Coefficient (r²) Data not available in abstract0.999
Accuracy (% Recovery) Data not available in abstract99.78% - 101.21%
Precision (% RSD) Data not available in abstractInstrument Precision: 0.4%, Intra-day: 0.12-0.36%, Inter-day: 0.11-0.56%
Limit of Detection (LOD) Data not available in abstract0.081 µg/mL
Limit of Quantitation (LOQ) Data not available in abstract0.246 µg/mL

Table 2: Comparison of Validated LC-MS/MS Methods for Duloxetine and its Impurities

ParameterLC-MS/MS Method 1 (Satti et al., 2024)LC-MS/MS Method 2 (Reddy et al., 2012)
Analyte(s) N-nitroso duloxetineDuloxetine in human plasma
Linearity Range LOQ - 150% of specification limit0.100-100.017 ng/mL
Correlation Coefficient (r) >1.000[1]≥ 0.9963[2]
Accuracy (% Recovery) 100.5% - 102.4%[1]97.14% - 103.50%[2]
Precision (% RSD) 1.54% - 2.6%[1]Intra-batch and Inter-batch: 5.21% - 7.02%[2]
Limit of Detection (LOD) Data not available0.04 ng/mL[2]
Limit of Quantitation (LOQ) Data not available0.100 ng/mL[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Method 1

This method is suitable for the simultaneous analysis of three intermediates in the synthesis of S-duloxetine, including (S)-N,N-dimethyl-3-hydroxy-(2-thienyl)-propanamine.

  • Instrumentation: High-Performance Liquid Chromatograph.

  • Column: C-18 column.

  • Mobile Phase: An isocratic system of acetonitrile and 0.05M phosphate buffer (pH 7.0) containing 0.02% diethylamine.

  • Detection: UV detection at 241 nm.

  • Validation: The method was validated for linearity, range, accuracy, and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method 1

This high-sensitivity method is designed for the detection of N-nitroso duloxetine.[1]

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5-μm.[1]

  • Mobile Phase: A gradient elution using Phase A (0.1% ammonia and 0.1% formic acid in water) and Phase B (100% methanol).[1]

  • Detection: Tandem mass spectrometric detection with positive electrospray ionization in Multiple Reaction Monitoring (MRM) mode.[1]

  • Validation: The method was verified for precision, specificity, linearity, accuracy, and robustness following ICH and USP guidelines.[1]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analytical validation process.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development validation_protocol Develop Validation Protocol method_development->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability data_analysis Data Analysis & Documentation system_suitability->data_analysis validation_report Generate Validation Report data_analysis->validation_report end End: Method Approved for Routine Use validation_report->end Signaling_Pathway_Placeholder substance This compound (Duloxetine Intermediate) synthesis Chemical Synthesis substance->synthesis analysis Analytical Testing (HPLC, LC-MS/MS) substance->analysis Impurity Profiling duloxetine Duloxetine (API) synthesis->duloxetine formulation Pharmaceutical Formulation duloxetine->formulation duloxetine->analysis Assay & Purity product Final Drug Product formulation->product product->analysis Quality Control

References

A Comparative Guide to Enantiomeric Excess Determination of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of chiral compounds, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comparative overview of common analytical techniques for determining the enantiomeric excess of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a key chiral intermediate in the synthesis of pharmaceuticals like Duloxetine. We will explore Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for determining enantiomeric excess depends on factors such as the physicochemical properties of the analyte, the required sensitivity and accuracy, and the available instrumentation. Below is a summary of the key parameters for Chiral HPLC, Chiral GC, and NMR Spectroscopy for the analysis of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Separation of volatile enantiomers (or their derivatives) based on differential interaction with a chiral stationary phase.Differentiation of enantiomers through the formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct NMR signals.
Sample State LiquidGas (requiring volatile and thermally stable analytes or derivatives)Liquid
Derivatization Not typically required.Often necessary to improve volatility and thermal stability.Can be done with a chiral derivatizing agent (e.g., Mosher's acid) or by using a chiral solvating agent (e.g., Pirkle's alcohol).
Instrumentation HPLC system with a chiral column and UV detector.GC system with a chiral capillary column and Flame Ionization Detector (FID) or Mass Spectrometer (MS).NMR spectrometer.
Key Advantage Direct analysis of the underivatized compound; robust and widely applicable.High resolution and sensitivity.Provides structural information in addition to enantiomeric excess; can be non-destructive (with solvating agents).
Key Disadvantage Higher cost of chiral columns and solvents.Derivatization adds a step and potential for error; analyte must be thermally stable.Lower sensitivity compared to chromatographic methods; potential for signal overlap.

Experimental Protocols

Detailed methodologies for each technique are provided below. While a specific published method exists for the Chiral HPLC analysis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, the protocols for Chiral GC and NMR are proposed based on established methods for structurally similar amino alcohols.

Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation of the enantiomers of this compound.

Instrumentation and Conditions:

  • Chromatographic Column: CHIRALCEL® OD (10 µm, 4.6 x 250 mm)

  • Mobile Phase: Isopropanol: n-Hexane: Diethylamine = 97:3:0.2 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Chiral Gas Chromatography (GC) - Proposed Method

Due to the polarity and relatively low volatility of the target amino alcohol, derivatization is recommended for Chiral GC analysis. This protocol involves a two-step derivatization to block both the hydroxyl and amino functional groups.

Derivatization Procedure (Acylation):

  • To 1 mg of the sample in a vial, add 500 µL of anhydrous dichloromethane and 100 µL of trifluoroacetic anhydride.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Re-dissolve the residue in 1 mL of anhydrous dichloromethane for GC analysis.

Instrumentation and Conditions:

  • Chromatographic Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 1 minute.

    • Ramp to 180 °C at 5 °C/min.

    • Hold at 180 °C for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

Data Analysis:

Calculate the enantiomeric excess using the peak areas of the two derivatized enantiomers from the chromatogram, as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy - Proposed Methods

NMR spectroscopy offers two primary approaches for determining enantiomeric excess: the use of a chiral solvating agent or a chiral derivatizing agent.

Method A: Using a Chiral Solvating Agent (CSA) - (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol)

This method is non-destructive as it involves the formation of transient diastereomeric complexes.

Sample Preparation:

  • Dissolve approximately 5 mg of the (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol sample in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add 1.2 equivalents of (R)-Pirkle's alcohol to the NMR tube.

  • Gently shake the tube to ensure thorough mixing.

NMR Data Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum of the mixture.

  • Identify a well-resolved proton signal of the analyte that shows distinct chemical shifts for the two enantiomers in the presence of the CSA. The methine proton of the alcohol is a likely candidate.

Data Analysis:

The enantiomeric excess is determined by the integration of the two separated signals corresponding to the R and S enantiomers:

ee (%) = [ |Integral(S) - Integral(R)| / (Integral(S) + Integral(R)) ] x 100

Method B: Using a Chiral Derivatizing Agent (CDA) - (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride)

This method involves the formation of stable diastereomeric esters.

Derivatization Procedure (Mosher Ester Formation):

  • In a dry vial, dissolve approximately 5 mg of the (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol sample in 0.5 mL of anhydrous pyridine-d₅.

  • Add 1.1 equivalents of (R)-Mosher's acid chloride to the solution.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Transfer the reaction mixture to an NMR tube.

NMR Data Acquisition:

  • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters.

  • In the ¹H NMR spectrum, look for well-resolved signals, such as the methine proton or the dimethylamino protons.

  • In the ¹⁹F NMR spectrum, the trifluoromethyl group will give a distinct signal for each diastereomer.

Data Analysis:

Calculate the enantiomeric excess based on the integration of the signals corresponding to the two diastereomers, as described in the previous methods.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Separate Enantiomers on Chiral Column inject->separate detect Detect at 230 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate end End calculate->end

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start derivatize Derivatize with Trifluoroacetic Anhydride start->derivatize dissolve Dissolve in Dichloromethane derivatize->dissolve inject Inject into GC dissolve->inject separate Separate Diastereomers on Chiral Column inject->separate detect Detect with FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate end End calculate->end

Caption: Workflow for enantiomeric excess determination by Chiral GC.

NMR_Workflow cluster_csa Chiral Solvating Agent (CSA) Method cluster_cda Chiral Derivatizing Agent (CDA) Method cluster_data Data Processing start Start: Chiral Sample dissolve_csa Dissolve Sample in CDCl3 start->dissolve_csa dissolve_cda Dissolve Sample in Pyridine-d5 start->dissolve_cda add_csa Add Chiral Solvating Agent (e.g., Pirkle's Alcohol) dissolve_csa->add_csa acquire_nmr_csa Acquire 1H NMR Spectrum add_csa->acquire_nmr_csa integrate Integrate Diastereotopic Signals acquire_nmr_csa->integrate add_cda Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) dissolve_cda->add_cda acquire_nmr_cda Acquire 1H or 19F NMR Spectrum add_cda->acquire_nmr_cda acquire_nmr_cda->integrate calculate Calculate Enantiomeric Excess integrate->calculate end End calculate->end

Caption: Workflows for enantiomeric excess determination by NMR Spectroscopy.

A Comparative Guide to Spectroscopic Analysis for Structural Confirmation of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's molecular structure is a critical, non-negotiable step. Spectroscopic techniques are the cornerstone of this process, providing detailed information about a molecule's atomic composition, connectivity, and functional groups.[1][2] This guide offers a comparative overview of the most common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—to assist researchers in selecting the appropriate analyses for their synthesized compounds.

Overview of Core Spectroscopic Techniques

Each spectroscopic method interrogates a molecule in a unique way, yielding complementary pieces of the structural puzzle. While one technique might reveal the molecular weight, another identifies the functional groups present, and a third maps out the precise arrangement of atoms.[3][4] A combined approach, utilizing several of these techniques, is standard practice to definitively confirm a chemical structure.[5]

The following workflow illustrates a typical process for the structural elucidation of a newly synthesized compound, integrating multiple spectroscopic techniques.

G cluster_0 cluster_1 cluster_2 cluster_3 A Newly Synthesized Compound B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D UV-Vis Spectroscopy A->D E Nuclear Magnetic Resonance (NMR) B->E Provides Molecular Weight & Formula C->E Identifies Functional Groups D->E Indicates Conjugated Systems F Confirmed Molecular Structure E->F Determines Atom Connectivity & Final Structure

Caption: Integrated workflow for spectroscopic structural confirmation.

Comparison of Key Spectroscopic Methods

The selection of a spectroscopic technique depends on the specific information required. The table below summarizes the primary applications and characteristics of the four core methods.

Technique Information Provided Typical Application in Drug Development Sensitivity Sample State Destructive?
NMR Spectroscopy Detailed atom connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, number and environment of nuclei.[6][7]Gold standard for complete structure elucidation of new chemical entities (NCEs).[8]ModerateSolutionNo
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Res MS), structural fragments.[5][9]Hit identification, confirming reaction success, metabolite identification, impurity profiling.[10][11]Very HighSolid, Liquid, GasYes
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[12]Rapid confirmation of functional group transformations during synthesis.[2]ModerateSolid, Liquid, GasNo
UV-Vis Spectroscopy Presence and extent of conjugated π-systems (chromophores).[13][14]Analysis of highly conjugated systems, concentration measurements (using Beer's Law).[15]HighSolutionNo

In-Depth Analysis of Each Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule.[8][16] It is based on the principle that atomic nuclei with a property called "spin" behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, and the energy required to flip them between these states is measured.[6] This energy is highly sensitive to the local chemical environment of each nucleus.

Key Data from NMR:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the chemical environment of the nucleus. This helps in identifying the types of protons and carbons (e.g., aromatic, aliphatic, attached to an electronegative atom).[16]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

  • Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks reveals the number of neighboring protons, providing crucial information about atom connectivity.[7]

Table of Typical ¹H NMR Chemical Shifts

Functional Group TypeChemical Shift (δ) in ppm
Alkyl (C-H)0.5 - 2.0
Alkyne (≡C-H)2.0 - 3.0
Alkene (=C-H)4.5 - 6.5
Aromatic (Ar-H)6.5 - 8.5
Alcohol (R-OH)1.0 - 5.0 (variable)
Aldehyde (CHO)9.0 - 10.0
Carboxylic Acid (COOH)10.0 - 13.0

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 1-5 mg of the purified synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The deuterated solvent is used to avoid a large solvent signal in the spectrum.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0 ppm.[6]

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition: Place the NMR tube into the spectrometer's probe. The instrument's software is used to "shim" (homogenize) the magnetic field and acquire the spectrum. Standard experiments like a 1D proton spectrum are typically rapid, taking a few minutes.[17]

  • Data Processing: The resulting Free Induction Decay (FID) signal is Fourier transformed by the software to generate the frequency-domain NMR spectrum for analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is exceptionally sensitive and provides the molecular weight of the compound, which is a fundamental piece of structural information.[11] High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing highly accurate mass measurements.[18]

Key Data from MS:

  • Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule that has been ionized, and its m/z value gives the molecular weight.

  • Isotope Pattern: The relative intensities of peaks corresponding to different isotopes (e.g., ¹³C, ³⁷Cl) can help confirm the elemental composition.

  • Fragmentation Pattern: The molecule often breaks apart into smaller, charged fragments. This pattern can serve as a "fingerprint" and provide clues about the molecule's substructures.[5]

Experimental Protocol: Electrospray Ionization (ESI) MS

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar to nanomolar range) in a suitable volatile solvent like methanol or acetonitrile. A small amount of acid (e.g., formic acid) is often added to promote protonation.

  • Infusion: The solution is infused into the mass spectrometer's ion source at a slow, constant rate using a syringe pump.

  • Ionization: In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2][12] It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending).[19]

Key Data from IR:

  • Absorption Bands: The spectrum shows absorption bands at specific wavenumbers (cm⁻¹). The position, intensity, and shape of these bands are characteristic of particular functional groups. For example, a strong, sharp peak around 1700 cm⁻¹ is a clear indicator of a carbonyl (C=O) group.[19][20]

Table of Characteristic IR Absorption Frequencies

Functional GroupBondCharacteristic Absorption (cm⁻¹)Appearance
Alcohol/PhenolO-H3200 - 3600Strong, Broad
Carboxylic AcidO-H2500 - 3300Very Broad
Amine/AmideN-H3300 - 3500Medium, Sharp (1 or 2 peaks)
AlkaneC-H2850 - 3000Strong, Sharp
AlkeneC=C1620 - 1680Medium
Carbonyl (C=O)C=O1670 - 1780Strong, Sharp

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (often diamond or zinc selenide). No extensive sample preparation is required.

  • Data Acquisition: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, the beam penetrates a short distance into the sample, and absorption occurs at characteristic frequencies.

  • Spectrum Generation: The detector measures the attenuated radiation, and the software generates the IR spectrum. The process is very fast, often taking less than a minute.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, and its primary use in structural analysis is to identify the presence of conjugated systems.[13] Molecules with alternating single and double bonds (conjugated π-systems) can absorb light in the UV or visible range, promoting an electron from a bonding (π) to an anti-bonding (π*) orbital.[14][21]

Key Data from UV-Vis:

  • λ_max (Lambda-max): This is the wavelength at which the maximum absorbance occurs. The value of λ_max increases with the extent of conjugation in the molecule.[21][22] If a compound absorbs in the visible region (400-700 nm), it will appear colored.[15]

Table of λ_max vs. Conjugation

CompoundConjugated Double Bondsλ_max (nm)
Ethene1~170
1,3-Butadiene2~217
1,3,5-Hexatriene3~258
β-Carotene11~452

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a very dilute solution of the compound in a solvent that does not absorb in the region of interest (e.g., ethanol, hexane).

  • Cuvette Filling: Fill a quartz cuvette with the solution. A matched cuvette containing only the solvent is used as a blank reference.

  • Data Acquisition: Place the sample and blank cuvettes in the spectrophotometer. The instrument scans a range of UV and visible wavelengths, passing light through both the sample and the blank and measuring the difference in absorbance.

  • Spectrum Generation: The software plots absorbance versus wavelength to produce the UV-Vis spectrum.

Conclusion

The structural confirmation of a synthesized compound is a multi-faceted process that relies on the synergistic use of various spectroscopic techniques. Mass spectrometry provides the crucial starting point of molecular weight and formula.[10] Infrared spectroscopy offers a rapid check for the presence of key functional groups. UV-Vis spectroscopy confirms the existence of conjugated systems.[13] Finally, NMR spectroscopy provides the definitive and detailed map of the molecule's atomic connectivity and stereochemistry.[8] By integrating the data from these complementary methods, researchers and drug development professionals can confidently and accurately establish the structure of newly synthesized molecules, a critical milestone in the journey from laboratory discovery to therapeutic application.

References

A Comparative Guide to the Biological Activity of (R)- and (S)-Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional structure of a molecule is a critical determinant of its biological function. In the realm of pharmacology, stereoisomerism, particularly the existence of enantiomers, plays a pivotal role in the efficacy, safety, and overall therapeutic profile of a drug. Enantiomers are chiral molecules that are non-superimposable mirror images of each other, often designated as (R)- (from the Latin rectus, right) and (S)- (from the Latin sinister, left). While they share the same chemical formula and connectivity, their distinct spatial arrangements can lead to profoundly different interactions with the chiral environment of biological systems, such as enzymes and receptors. This guide provides an objective comparison of the biological activities of (R)- and (S)-enantiomers for several key drugs, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

Thalidomide: A Stark Example of Enantiomeric Dichotomy

Thalidomide is a tragic yet powerful illustration of the importance of stereochemistry in drug development. Initially marketed as a racemic mixture for treating morning sickness, its devastating teratogenic effects led to a global health crisis. Subsequent research revealed that the two enantiomers possess distinct biological activities.[1]

The (R)-enantiomer of thalidomide is primarily responsible for its desired sedative effects, while the (S)-enantiomer is associated with its teratogenic and anti-inflammatory/immunomodulatory activities.[1][2] However, a critical aspect of thalidomide's pharmacology is its rapid in vivo racemization, meaning the enantiomers can interconvert within the body.[2] This interconversion complicates the administration of a single, "safe" enantiomer.

Quantitative Data: Cereblon Binding Affinity

The primary molecular target of thalidomide's teratogenic and anti-cancer effects is the protein Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. Binding of thalidomide to CRBN alters the substrate specificity of the E3 ligase, leading to the degradation of specific proteins. The (S)-enantiomer exhibits a significantly higher binding affinity for CRBN compared to the (R)-enantiomer.

EnantiomerTargetAssayBinding Affinity (IC50)Binding Affinity (Kd)
(S)-Thalidomide Human Cereblon (CRBN)TR-FRET Binding Assay11.0 nM-
(R)-Thalidomide Human Cereblon (CRBN)TR-FRET Binding Assay200.4 nM-
Racemic Thalidomide Human Cereblon (CRBN)TR-FRET Binding Assay22.4 nM121.6 ± 23.2 nM
Experimental Protocol: Zebrafish Embryo Teratogenicity Assay

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for high-throughput screening of drug toxicity, including teratogenicity.

Objective: To assess the teratogenic potential of thalidomide enantiomers by observing morphological defects in developing zebrafish embryos.

Methodology:

  • Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them to ensure they are at the blastula stage (approximately 4-6 hours post-fertilization).

  • Dechorionation: Enzymatically or manually remove the chorion to allow for direct exposure to the test compounds.

  • Compound Exposure: Place the dechorionated embryos in multi-well plates containing embryo medium with varying concentrations of (R)-thalidomide, (S)-thalidomide, or racemic thalidomide. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the embryos at a constant temperature (typically 28.5°C) for a defined period, usually up to 5 days post-fertilization (dpf).

  • Morphological Assessment: At specific time points (e.g., 24, 48, 72, 96, and 120 hpf), examine the embryos under a stereomicroscope for a range of developmental defects, including but not limited to:

    • Pectoral fin malformations (analogous to limb defects in humans)

    • Craniofacial abnormalities

    • Cardiac edema

    • Spinal curvature

    • Yolk sac edema

    • Overall growth retardation

  • Data Analysis: Quantify the incidence and severity of malformations for each treatment group. Determine the No-Observed-Adverse-Effect Level (NOAEL) and the concentration that causes defects in 50% of the population (EC50).

G Thalidomide's Mechanism of Action cluster_thalidomide Thalidomide Enantiomers S_Thal (S)-Thalidomide CRBN Cereblon (CRBN) (Substrate Receptor) S_Thal->CRBN High Affinity R_Thal (R)-Thalidomide R_Thal->CRBN Low Affinity Unknown Unknown Target R_Thal->Unknown binds to CUL4 CUL4-RBX1-DDB1 E3 Ubiquitin Ligase CRBN->CUL4 binds to Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) CUL4->Neosubstrate recruits Proteasome Proteasome Neosubstrate->Proteasome ubiquitinated & targeted to Degradation Degradation Proteasome->Degradation Teratogenicity Teratogenicity & Anti-cancer Effects Degradation->Teratogenicity Sedation Sedative Effects Unknown->Sedation G Ibuprofen Metabolism and Action cluster_metabolism In Vivo Chiral Inversion cluster_action Mechanism of Action R_Ibu (R)-Ibuprofen (Less Active) S_Ibu (S)-Ibuprofen (Active) R_Ibu->S_Ibu Metabolic Conversion COX1 COX-1 R_Ibu->COX1 Weakly Inhibits S_Ibu->COX1 Inhibits COX2 COX-2 S_Ibu->COX2 Inhibits Racemic_Ibu Racemic Ibuprofen Racemic_Ibu->R_Ibu Racemic_Ibu->S_Ibu Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation G Albuterol's Enantioselective Action R_Albuterol (R)-Albuterol (Levalbuterol) Beta2_Receptor β2-Adrenergic Receptor (on Airway Smooth Muscle) R_Albuterol->Beta2_Receptor High Affinity Agonist S_Albuterol (S)-Albuterol S_Albuterol->Beta2_Receptor Low Affinity Inflammation Potential Pro-inflammatory Effects S_Albuterol->Inflammation Adenylyl_Cyclase Adenylyl Cyclase Beta2_Receptor->Adenylyl_Cyclase activates cAMP ↑ cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Bronchodilation Bronchodilation Relaxation->Bronchodilation G Ketamine's Enantioselective Effects cluster_nmda NMDA Receptor Interaction cluster_depression Antidepressant Mechanisms S_Ketamine (S)-Ketamine (Esketamine) NMDA_Receptor NMDA Receptor S_Ketamine->NMDA_Receptor High Affinity Antagonist Antidepressant Antidepressant Effects S_Ketamine->Antidepressant Rapid Effect R_Ketamine (R)-Ketamine (Arketamine) R_Ketamine->NMDA_Receptor Lower Affinity Antagonist Other_Targets Other Mechanisms (e.g., AMPA-R, BDNF) R_Ketamine->Other_Targets Anesthesia Anesthetic & Dissociative Effects NMDA_Receptor->Anesthesia Other_Targets->Antidepressant Sustained Effect

References

A Comparative Guide to Key Intermediates in Duloxetine Synthesis: 3-(Dimethylamino)-1-(2-thienyl)-1-propanol vs. 3-(Methylamino)-1-(2-thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), can be approached through various synthetic routes. A critical step in this process is the selection of the appropriate amino alcohol precursor. This guide provides an objective comparison of two key intermediates: 3-(dimethylamino)-1-(2-thienyl)-1-propanol and 3-(methylamino)-1-(2-thienyl)-1-propanol, focusing on their performance in duloxetine synthesis, supported by experimental data from published literature and patents.

Executive Summary

The choice between this compound and 3-(methylamino)-1-(2-thienyl)-1-propanol as a precursor for duloxetine synthesis has significant implications for the overall efficiency and complexity of the manufacturing process. The dimethylated intermediate necessitates an additional demethylation step, which can be associated with lower yields, the use of harsh reagents, and potential racemization. In contrast, the monomethylated intermediate offers a more direct route, potentially leading to a higher overall yield and a more streamlined process.

Comparative Data

The following table summarizes the key quantitative data for the synthesis of duloxetine from the two precursors. The data is compiled from various sources and represents typical yields and conditions reported in the literature. It is important to note that direct side-by-side comparative studies are limited, and yields can vary based on specific reaction conditions and scale.

ParameterThis compound Route3-(Methylamino)-1-(2-thienyl)-1-propanol Route
Key Intermediate (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol(S)-3-(Methylamino)-1-(2-thienyl)-1-propanol
Synthetic Steps to Duloxetine 2 (Arylation + Demethylation)1 (Arylation)
Arylation Step Yield ~65% (formation of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine)[1]~88% (formation of duloxetine free base)[2]
Demethylation Step Yield Variable, can be low and lead to impuritiesNot Applicable
Overall Yield (from propanol) Generally lower due to the additional step and potential for side reactions. One chemoenzymatic route starting from 2-acetylthiophene and proceeding through the dimethylamino intermediate reported an overall yield of 60.2% for (S)-duloxetine.[3]Generally higher due to the more direct route.
Key Reagents 1-Fluoronaphthalene, Sodium Hydride, Phenyl Chloroformate1-Fluoronaphthalene, Sodium Hydride
Potential By-products/Impurities Racemization products, impurities from demethylationUnreacted starting materials
Process Complexity Higher, due to the additional demethylation and purification steps.Lower, more streamlined process.

Experimental Protocols

Route 1: From (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol

This route involves a two-step process from the chiral amino alcohol: arylation followed by demethylation.

Step 1: Arylation of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol

  • Reaction: (S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine is reacted with 1-fluoronaphthalene in the presence of a strong base to form (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine.

  • Procedure: To a solution of (S)-(-)-3-(dimethylamino)-1-(2-thienyl)-1-propanol (175 g, 0.945 mole) in dimethyl sulfoxide (1225 ml), 60% sodium hydride (47.3 g, 1.18 mole) is added in portions at 30-35°C. The mixture is stirred for 30 minutes. A solution of 1-fluoronaphthalene (151 g, 1.03 mole) in dimethyl sulfoxide (350 ml) is then added, and the reaction mixture is heated to 60-65°C for 3 hours. After cooling, the mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the product.[1]

  • Yield: Approximately 65%.[1]

Step 2: Demethylation of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

  • Reaction: The dimethylated intermediate is demethylated using phenyl chloroformate to form a carbamate intermediate, which is then hydrolyzed to yield duloxetine.

  • Procedure: (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (44 g) is dissolved in toluene (220 ml). Diisopropylethylamine (21.9 g) is added, and the mixture is warmed to 45°C. Phenyl chloroformate (33.2 g) is added dropwise, and the mixture is stirred for 2 hours at 55°C. The reaction is cooled and basified. The organic layer is separated and concentrated to give the carbamate intermediate. This intermediate is then hydrolyzed using sodium hydroxide in dimethyl sulfoxide to yield the duloxetine base.[4]

Route 2: From (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol

This route involves a direct, one-step arylation of the chiral amino alcohol.

  • Reaction: (S)-3-methylamino-1-(2-thienyl)-1-propanol is reacted with 1-fluoronaphthalene in the presence of a strong base to directly form duloxetine.

  • Procedure: (S)-3-methylamino-1-(2-thienyl)-1-propanol is reacted with 1-fluoronaphthalene in the presence of sodium hydride in dimethylacetamide (DMA) to yield the duloxetine free base.[2]

  • Yield: Approximately 88%.[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the synthetic pathways for duloxetine starting from the two different precursors.

duloxetine_synthesis_comparison cluster_dimethylamino Route 1: this compound cluster_methylamino Route 2: 3-(Methylamino)-1-(2-thienyl)-1-propanol A1 (S)-3-(Dimethylamino)- 1-(2-thienyl)-1-propanol A2 (S)-(+)-N,N-Dimethyl-3- (1-naphthalenyloxy)-3- (2-thienyl)propanamine A1->A2 Arylation (~65% Yield) A3 Duloxetine A2->A3 Demethylation (Variable Yield) B1 (S)-3-(Methylamino)- 1-(2-thienyl)-1-propanol B2 Duloxetine B1->B2 Arylation (~88% Yield)

Caption: Comparative synthetic pathways to Duloxetine.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical methodologies for the identification and quantification of process-related impurities of duloxetine that originate from the (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol intermediate. The information is intended for researchers, scientists, and professionals involved in the development and quality control of duloxetine.

Introduction to Duloxetine and Process-Related Impurities

Duloxetine, chemically known as (+)-(S)-N-methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine hydrochloride, is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) widely used for the treatment of major depressive disorder and other conditions.[1][2] The synthesis of duloxetine involves several key intermediates, with (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol being a critical precursor. Impurities can be introduced during the synthesis from this intermediate through various mechanisms, including the presence of enantiomeric or positional isomers, and byproducts from side reactions. Rigorous analytical control of these impurities is essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Key Impurities Associated with the Propanol Intermediate

Several impurities have been identified that are structurally related to the (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol intermediate. These include stereoisomers, positional isomers, and derivatives with slight modifications to the parent structure.

Impurity NameCAS NumberMolecular FormulaMolecular Weight
(R)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol132335-49-0C₉H₁₅NOS185.29
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol116817-84-6C₉H₁₅NOS185.29
(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol1384080-56-1C₉H₁₅NOS185.29
(1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-olNot AvailableC₈H₁₃NOS171.26
N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine13636-02-7C₉H₁₅NOS185.29

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of duloxetine and its impurities due to their ability to separate non-volatile and thermally labile compounds.[3]

ParameterMethod 1: RP-HPLC[4][5]Method 2: UPLC[1][6]
Column Symmetry C18 (250 x 4.6 mm, 5 µm)C18 (50 x 4.6 mm, 1.8 µm)
Mobile Phase A 0.01M Potassium dihydrogen orthophosphate with 0.2% triethylamine, pH adjusted to 2.5 with orthophosphoric acid.0.01 M KH₂PO₄ (pH 4.0) buffer, tetrahydrofuran, and methanol in a 67:23:10 (v/v/v) ratio.
Mobile Phase B Acetonitrile and methanol (20:80 v/v).0.01 M KH₂PO₄ (pH 4.0) buffer and acetonitrile in a 60:40 (v/v) ratio.
Elution GradientGradient
Flow Rate 1.0 mL/min0.6 mL/min
Detection Wavelength 230 nm236 nm
Resolution Successful separation of duloxetine from two process impurities and one degradation impurity.[5]Resolution of duloxetine and three potential impurities was greater than 2.0 for all pairs.[1][6]
Precision (%RSD) Not explicitly stated for impurities.Repeatability for three impurities was 1.3%, 0.9%, and 1.8%.[1][6]
Linearity Not explicitly stated for impurities.Validated for linearity.[1]
Accuracy Not explicitly stated for impurities.Validated for accuracy.[1]

Experimental Protocols

Key Experiment: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling

This protocol is a representative method for the separation and quantification of duloxetine and its process-related impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a PDA detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Symmetry C18 (250 x 4.6 mm, 5 µm).[4][5]

  • Mobile Phase A: Prepare a 0.01M solution of potassium dihydrogen orthophosphate. Add 2 mL of triethylamine per liter of solution. Adjust the pH to 2.5 using orthophosphoric acid.[5]

  • Mobile Phase B: A mixture of acetonitrile and methanol in a 20:80 v/v ratio.[5]

  • Gradient Program:

    • Time (min) | %A | %B

    • ---|---|---

    • 0 | 95 | 5

    • 10 | 70 | 30

    • 30 | 30 | 70

    • 40 | 30 | 70

    • 45 | 95 | 5

    • 55 | 95 | 5

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

  • Detection: 230 nm.[5]

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve duloxetine hydrochloride and known impurity reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the duloxetine API sample in the same diluent to the desired concentration.

4. Analysis:

  • Inject the standard solution to verify system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

  • Inject the sample solution.

  • Identify and quantify impurities by comparing their retention times and peak areas with those of the reference standards.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the synthesis of duloxetine from the propanol intermediate and highlights the potential origin of related impurities.

G Synthesis of Duloxetine and Formation of Related Impurities cluster_reactants Starting Materials cluster_synthesis Synthesis Pathway cluster_impurities Related Impurities 2-Acetylthiophene 2-Acetylthiophene Mannich_Reaction Mannich Reaction 2-Acetylthiophene->Mannich_Reaction Positional_Isomer Thiophen-3-yl Isomer 2-Acetylthiophene->Positional_Isomer Isomeric Starting Material Dimethylamine_HCl_Formaldehyde Dimethylamine HCl + Formaldehyde Dimethylamine_HCl_Formaldehyde->Mannich_Reaction 3-Dimethylamino-1-(2-thienyl)propan-1-one 3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-one Mannich_Reaction->3-Dimethylamino-1-(2-thienyl)propan-1-one Asymmetric_Reduction Asymmetric Reduction 3-Dimethylamino-1-(2-thienyl)propan-1-one->Asymmetric_Reduction Propanol_Intermediate (S)-3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-ol Asymmetric_Reduction->Propanol_Intermediate R_Isomer (R)-Isomer Asymmetric_Reduction->R_Isomer Incomplete Enantioselectivity Naphthylation Naphthylation (with 1-Fluoronaphthalene) Propanol_Intermediate->Naphthylation Demethylated_Impurity N-Methylamino Impurity Propanol_Intermediate->Demethylated_Impurity Side Reaction/ Starting Material Impurity Duloxetine Duloxetine Naphthylation->Duloxetine

Caption: Synthetic pathway of duloxetine highlighting the formation of key impurities from the propanol intermediate.

References

A Comparative Guide to HPLC and GC-MS for Pharmaceutical Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and drug products is of paramount importance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two instrumental techniques at the forefront of purity analysis. This guide provides a comprehensive cross-validation of these methods, offering researchers, scientists, and drug development professionals a detailed comparison supported by experimental protocols and performance data to aid in the selection of the most appropriate technique for their analytical needs.

At a Glance: HPLC vs. GC-MS for Purity Analysis

The fundamental distinction between HPLC and GC-MS lies in their separation principles and applicability to different types of compounds. HPLC is the workhorse for non-volatile, thermally labile, and polar compounds, while GC-MS excels in the analysis of volatile and semi-volatile substances.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2]Separation based on the partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.[1]
Analyte Suitability Non-volatile, thermally unstable, polar, and high molecular weight compounds.[1]Volatile and thermally stable compounds.[1]
Sample Derivatization Generally not required, simplifying sample preparation.[3]Often necessary for non-volatile or polar compounds to increase volatility.[3]
Typical Detectors UV-Vis, Photodiode Array (PDA), Fluorescence, Refractive Index (RI), Mass Spectrometry (MS).[2]Mass Spectrometry (MS), Flame Ionization Detector (FID), Thermal Conductivity Detector (TCD).[1]
Primary Applications Assay of APIs, impurity profiling, stability testing, analysis of related substances.[4]Residual solvent analysis, analysis of volatile impurities, analysis of essential oils and flavorings.[1]
Strengths Broad applicability, robust and reliable for routine quality control, non-destructive.[1]High separation efficiency, high sensitivity, definitive identification with MS.[1]
Limitations Lower separation efficiency than capillary GC, potential for peak co-elution.Limited to thermally stable and volatile compounds, derivatization can add complexity.[1]

Decision-Making Workflow for Method Selection

The selection of an appropriate analytical technique is a critical step in method development. The following workflow illustrates the decision-making process based on the physicochemical properties of the analyte and the analytical objective.

start Start: Purity Analysis Required compound_properties Assess Analyte Properties: - Volatility - Thermal Stability - Polarity start->compound_properties volatile_stable Volatile & Thermally Stable? compound_properties->volatile_stable hplc_path HPLC is the Preferred Technique volatile_stable->hplc_path No gcms_path GC-MS is the Preferred Technique volatile_stable->gcms_path Yes derivatization Consider Derivatization for GC-MS hplc_path->derivatization If volatility can be induced hplc_ms Consider HPLC-MS for enhanced specificity hplc_path->hplc_ms end End: Method Selection gcms_path->end derivatization->gcms_path hplc_ms->end

Caption: Decision workflow for selecting between HPLC and GC-MS.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable analytical data. Below are representative protocols for the purity analysis of a hypothetical pharmaceutical compound using HPLC-UV and the analysis of residual solvents using GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

This protocol is designed for the separation and quantification of a non-volatile API from its potential impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[5]

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Reference standards for the API and known impurities

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30.1-35 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of the API)[6]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the API reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1.0 mg/mL.[7]

  • Sample Solution: Accurately weigh and dissolve the test sample in the same diluent to a final concentration of 1.0 mg/mL.[7]

  • Filter all solutions through a 0.45 µm syringe filter before injection.[5]

5. Data Analysis:

  • Calculate the percentage of each impurity using the area normalization method, assuming equal response factors for all components.

  • For known impurities, quantify against the corresponding reference standard.

start Start: HPLC Purity Analysis sample_prep Sample & Standard Preparation (Dissolution & Filtration) start->sample_prep injection Sample Injection sample_prep->injection hplc_system HPLC System Setup (Column, Mobile Phase, Gradient) hplc_system->injection separation Chromatographic Separation injection->separation detection UV/PDA Detection separation->detection data_acq Data Acquisition & Integration detection->data_acq analysis Purity Calculation (Area %) data_acq->analysis report Report Results analysis->report

Caption: Experimental workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This protocol is suitable for the identification and quantification of volatile residual solvents in a drug substance, in accordance with ICH Q3C guidelines.[8]

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a headspace autosampler.[9]

2. Chemicals and Reagents:

  • Dimethyl sulfoxide (DMSO) or other suitable high-boiling point solvent

  • Reference standards for the expected residual solvents

3. Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350

4. Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 15 minutes

  • Injection Volume: 1 mL of headspace vapor

5. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the residual solvent standards in DMSO. Further dilute to create working standards at the required concentration levels.

  • Sample Solution: Accurately weigh approximately 100 mg of the drug substance into a headspace vial and add 1 mL of DMSO.

6. Data Analysis:

  • Identify residual solvents by comparing their mass spectra and retention times with those of the reference standards.

  • Quantify the amount of each residual solvent using a calibration curve generated from the standard solutions.

start Start: GC-MS Residual Solvent Analysis sample_prep Sample & Standard Preparation (in Headspace Vials) start->sample_prep headspace Headspace Incubation & Vaporization sample_prep->headspace injection Vapor Injection headspace->injection separation GC Separation injection->separation ionization Electron Ionization separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection & Data Acquisition mass_analysis->detection analysis Identification & Quantification detection->analysis report Report Results analysis->report

Caption: Experimental workflow for GC-MS residual solvent analysis.

Cross-Validation Framework

The cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results, particularly when transferring a method or comparing two different techniques.[1] According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the validation of an analytical procedure should demonstrate that it is fit for its intended purpose.[2][3]

When cross-validating HPLC and GC-MS for purity analysis, the following parameters should be assessed for both methods:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of impurities, degradants, and matrix components.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day, inter-analyst, inter-equipment variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For a comprehensive cross-validation, the same batch of a drug substance should be analyzed by both HPLC and GC-MS (where applicable), and the results for common impurities should be compared. The acceptance criteria for the comparison should be pre-defined and scientifically justified.

Conclusion

Both HPLC and GC-MS are indispensable tools in the pharmaceutical industry for ensuring drug purity. HPLC is a versatile and robust technique for the analysis of a wide range of compounds, making it the primary choice for API assays and non-volatile impurity profiling.[9] GC-MS, on the other hand, offers unparalleled sensitivity and specificity for the analysis of volatile and semi-volatile compounds, making it the gold standard for residual solvent analysis and the identification of volatile impurities.[1]

The choice between these two powerful techniques should be guided by the physicochemical properties of the analyte and potential impurities. For comprehensive purity characterization, a combination of both HPLC and GC-MS is often employed to provide a complete profile of both volatile and non-volatile impurities, ensuring the safety, efficacy, and quality of the final drug product.

References

comparative study of different resolving agents for chiral separation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Resolving Agents for Chiral Separation

For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in producing safe and effective pharmaceuticals.[1][2] Chiral resolution by diastereomeric salt formation remains one of the most widely used and scalable methods for this purpose.[2][3] This guide provides a comparative analysis of common resolving agents, supported by experimental data and detailed protocols, to aid in the selection of the optimal agent for a given racemic mixture.

The fundamental principle of this technique involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent.[4][5] This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility.[6][7] This difference allows for their separation, typically through fractional crystallization.[4][6] The success of a resolution is often determined empirically and depends heavily on the choice of both the resolving agent and the solvent system.[8][9]

Performance of Common Chiral Resolving Agents

The efficacy of a resolving agent is evaluated based on the yield of the diastereomeric salt and the enantiomeric excess (e.e.) of the desired enantiomer after it is liberated from the salt.[8] The following tables summarize performance data for frequently used acidic and basic resolving agents in the separation of various racemic compounds.

Acidic Resolving Agents

Acidic resolving agents are commonly used for the resolution of racemic bases (amines).[7][10] Tartaric acid and its derivatives are among the most cost-effective and widely used agents due to their availability and the multiple interaction sites (hydroxyl and carboxylic acid groups) that facilitate hydrogen bonding.[8]

Racemic CompoundResolving AgentSolventYield of SaltEnantiomeric Excess (e.e.)Reference
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine(R,R)-4-chlorotartranilic acidMethanol85%98.6%[3]
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine(R,R)-di-p-toluoyl-tartaric acid (DPTTA)Methanol80%99.2%[3]
N-methylamphetamineO,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA)Supercritical CO₂-82.5%[11]
N-methylamphetamineO,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA)Supercritical CO₂-57.9%[11]
2-methoxy-2-(1-naphthyl)propionic acid(R)-1-phenylethylamineAqueous Ethanol29% (after recrystallization)>99%[12]
Basic Resolving Agents

Chiral amines are frequently employed to resolve racemic acids.[10] Alkaloids like brucine and strychnine, as well as synthetic amines such as 1-phenylethylamine, are common choices.[7][10]

Racemic CompoundResolving AgentSolventYieldEnantiomeric Excess (e.e.)Reference
5-oxo-1-phenylpyrazolidine-3-carboxylic acid(R)-1-phenylethylamine---[12]
Salicylaldehydes with isobornyl substituent(R)-1-phenylethylamine---[12]
1-phenylethylamine(+)-Tartaric AcidMethanol--[7][13]

Mechanism of Chiral Resolution

The core of this separation technique lies in the differential interaction between the chiral resolving agent and each enantiomer of the racemate. This leads to the formation of diastereomeric salts with distinct crystallographic properties.

G cluster_racemate Racemic Mixture cluster_diastereomers Diastereomeric Salt Mixture cluster_separated Separated Components R_Enantiomer R-Enantiomer Diastereomer1 R,S'-Diastereomer R_Enantiomer->Diastereomer1 S_Enantiomer S-Enantiomer Diastereomer2 S,S'-Diastereomer S_Enantiomer->Diastereomer2 ResolvingAgent Pure Chiral Resolving Agent (e.g., S'-Agent) ResolvingAgent->Diastereomer1 ResolvingAgent->Diastereomer2 Separation Fractional Crystallization Diastereomer1->Separation Different Solubility Diastereomer2->Separation Different Physical Properties IsolatedDiastereomer Isolated (Less Soluble) Diastereomer Separation->IsolatedDiastereomer SolubleDiastereomer Diastereomer in Solution Separation->SolubleDiastereomer Liberation1 Pure R-Enantiomer IsolatedDiastereomer->Liberation1 Liberation (e.g., add base) G start Start: Racemic Mixture + Chiral Resolving Agent dissolution 1. Dissolution Dissolve reactants in a suitable solvent with heating. start->dissolution crystallization 2. Crystallization Cool solution slowly to allow the less soluble diastereomer to crystallize. dissolution->crystallization filtration 3. Isolation Collect crystals by suction filtration. crystallization->filtration liberation 4. Liberation Treat isolated salt with acid/base to liberate the free enantiomer. filtration->liberation extraction 5. Extraction Extract the pure enantiomer with an organic solvent. liberation->extraction analysis 6. Analysis Determine yield and enantiomeric excess (e.e.) via chiral HPLC or polarimetry. extraction->analysis end End: Enantiomerically Pure Compound analysis->end G cluster_considerations Key Selection Criteria RacemicCompound Racemic Compound (Acid or Base?) AcidicAgent Use Acidic Resolving Agent (e.g., Tartaric Acid, Mandelic Acid) RacemicCompound->AcidicAgent Base BasicAgent Use Basic Resolving Agent (e.g., Brucine, 1-Phenylethylamine) RacemicCompound->BasicAgent Acid Performance Performance (High e.e. & Yield) AcidicAgent->Performance BasicAgent->Performance OptimalChoice Optimal Resolving Agent Performance->OptimalChoice Meets requirements Cost Cost & Availability (Readily available & inexpensive?) Cost->OptimalChoice Economically viable Interactions Molecular Interactions (Multiple H-bonding sites?) Interactions->Performance Sterics Steric Hindrance (Bulky groups may hinder crystallization) Sterics->Performance can limit Screening Empirical Screening Test multiple agents and solvents to find optimal conditions OptimalChoice->Screening Often requires

References

A Comparative Guide to the Industrial Scale Production of Key Duloxetine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

The efficient and cost-effective synthesis of chiral intermediates is a critical aspect of the industrial-scale production of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the manufacturing processes for key intermediates of duloxetine, a widely used antidepressant. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of the different synthetic routes, their respective advantages and disadvantages, and the supporting experimental data.

Comparison of Synthetic Routes for (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol

A pivotal intermediate in the synthesis of duloxetine is (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol. The primary methods for its industrial production involve either traditional chemical synthesis with a resolution step or a more direct biocatalytic approach.

FeatureTraditional Chemical Synthesis with ResolutionBiocatalytic Synthesis (Asymmetric Reduction)
Key Transformation Racemic synthesis followed by chiral resolution.Direct asymmetric reduction of a prochiral ketone.
Resolving Agent Typically requires a chiral acid, such as (S)-mandelic acid.[1]Not required.
Catalyst -Enzymes (e.g., carbonyl reductase, alcohol dehydrogenase) from sources like Candida macedoniensis or Saccharomyces cerevisiae.[2]
Solvent Often involves organic solvents.Primarily water, reducing the need for hazardous organic solvents.[1]
Reported Yield Theoretical maximum of 50% for the desired enantiomer after resolution, though recycling of the undesired enantiomer is possible, adding complexity and cost.High conversion rates, often exceeding 95%.
Enantiomeric Excess (ee) Variable, depends on the efficiency of the resolution.Consistently high, often exceeding 99%.[3]
Process Complexity Multi-step process including synthesis, resolution, and potential recycling of the unwanted isomer.[1]Generally a more streamlined, one-step reduction.[1]
Cost-Effectiveness Can be less cost-effective due to the high cost of resolving agents and the loss of at least half of the material in the initial resolution step.[1]More cost-efficient due to a reduction in raw material input (by as much as 15%), fewer processing steps, and lower overheads.[1]
Sustainability Generates more waste due to the resolution step and use of organic solvents.More environmentally friendly due to the use of biocatalysts, milder reaction conditions, and water as a solvent.[1]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 3-(Dimethylamino)-1-(2-thienyl)propan-1-one

This protocol is based on the principles of biocatalytic reduction using a carbonyl reductase.

1. Enzyme and Cell Preparation:

  • A suitable microorganism expressing a carbonyl reductase with high stereoselectivity (e.g., Candida macedoniensis or a recombinant E. coli) is cultured under optimal conditions.

  • The cells are harvested and can be used as whole cells (either free or immobilized) or the enzyme can be isolated and purified. Immobilization can enhance stability and reusability.[1][3]

2. Asymmetric Reduction:

  • In a temperature-controlled bioreactor, a buffered aqueous solution (e.g., phosphate buffer, pH 6.0-7.0) is prepared.

  • The substrate, 3-(dimethylamino)-1-(2-thienyl)propan-1-one, is added to the reactor.

  • A cofactor, typically NADH or NADPH, and a cofactor regeneration system (e.g., using a secondary enzyme like glucose dehydrogenase and a cheap substrate like glucose) are included.

  • The prepared biocatalyst (whole cells or isolated enzyme) is added to initiate the reaction.

  • The reaction is maintained at a controlled temperature (e.g., 30°C) with gentle agitation.[3]

  • The progress of the reaction is monitored by techniques such as HPLC until the substrate is consumed.

3. Product Isolation and Purification:

  • Once the reaction is complete, the biomass is removed by centrifugation or filtration.

  • The aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried over a drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol.

  • Further purification can be achieved by crystallization or chromatography to achieve high purity.

Protocol 2: Synthesis of (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

This protocol outlines the subsequent step in duloxetine synthesis, the coupling of the chiral alcohol intermediate with 1-fluoronaphthalene.

1. Reaction Setup:

  • To a solution of (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol in a suitable polar aprotic solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide), a strong base is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen). Common bases include sodium hydride or potassium tert-butoxide.

  • The mixture is stirred until the formation of the alkoxide is complete.

2. Nucleophilic Aromatic Substitution:

  • 1-Fluoronaphthalene is then added to the reaction mixture.

  • The reaction is heated to a specified temperature (e.g., 80-100°C) and maintained for several hours until the reaction is complete, as monitored by TLC or HPLC.

3. Work-up and Isolation:

  • The reaction mixture is cooled to room temperature and quenched by the slow addition of water.

  • The product is extracted into an organic solvent such as toluene or ethyl acetate.

  • The organic layer is washed with water and brine to remove any remaining base and solvent.

  • The organic layer is dried, and the solvent is evaporated to yield the crude product.

4. Purification:

  • The crude (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine can be purified by column chromatography or by forming a salt (e.g., with oxalic acid), crystallizing it, and then neutralizing it back to the free base to achieve high purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the two main pathways for the synthesis of the key chiral alcohol intermediate of duloxetine.

G cluster_0 Traditional Chemical Route cluster_1 Biocatalytic Route cluster_2 Final Intermediate Synthesis A 2-Acetylthiophene B Mannich Reaction (Formaldehyde, Dimethylamine HCl) A->B C 3-(Dimethylamino)-1- (2-thienyl)propan-1-one B->C D Reduction (e.g., NaBH4) C->D I 3-(Dimethylamino)-1- (2-thienyl)propan-1-one E Racemic 3-(Dimethylamino)-1- (2-thienyl)propan-1-ol D->E F Chiral Resolution ((S)-Mandelic Acid) E->F G (S)-3-(Dimethylamino)-1- (2-thienyl)propan-1-ol F->G H (R)-3-(Dimethylamino)-1- (2-thienyl)propan-1-ol (Waste or Recycle) F->H L (S)-3-(Dimethylamino)-1- (2-thienyl)propan-1-ol J Asymmetric Reduction (Carbonyl Reductase, Cofactor) I->J K (S)-3-(Dimethylamino)-1- (2-thienyl)propan-1-ol (>99% ee) J->K M Coupling with 1-Fluoronaphthalene L->M N (S)-(+)-N,N-Dimethyl-3- (1-naphthalenyloxy)-3- (2-thienyl)propanamine M->N

Caption: Synthetic pathways to a key duloxetine intermediate.

References

Safety Operating Guide

Proper Disposal of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS No. 13636-02-7), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The chemical is known to cause skin and serious eye irritation.[1]

Required PPE includes:

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection.[2]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use and disposed of after contamination in accordance with good laboratory practices.[2]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3]

Waste Characterization and Regulatory Framework

Proper disposal is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] This act mandates a "cradle-to-grave" management system for hazardous waste.[4][5] It is the responsibility of the waste generator to determine if the chemical waste is hazardous.[4]

While the available safety data sheets for this compound do not explicitly classify it as hazardous waste, its properties and the recommended disposal methods strongly suggest it should be treated as such.

Step-by-Step Disposal Protocol

This protocol outlines the immediate steps for researchers to safely manage and prepare this compound waste for collection by a licensed disposal service.

Step 1: Segregation of Waste

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Keep solid and liquid waste in separate, clearly labeled containers.

Step 2: Containerization

  • Use a dedicated, leak-proof, and chemically compatible container for waste collection. The container should be in good condition.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Irritant").

  • Keep the container tightly closed when not in use.[6]

Step 3: Handling Spills and Contaminated Materials

  • In case of a spill, evacuate non-essential personnel from the area.[2]

  • Wear the appropriate PPE as described in Section 1.

  • Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[7] Do not use combustible materials like sawdust.

  • Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.[2]

  • Clean the spill area thoroughly.

  • Any materials used for cleanup, such as gloves, wipes, and absorbent pads, must also be disposed of as hazardous waste.[2]

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from incompatible materials, such as acids and sources of ignition.[3][8]

Step 5: Final Disposal

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[2]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do not dispose of this chemical down the drain or in regular trash.[2]

Summary of Chemical Safety Data

PropertyInformation
Chemical Name This compound
CAS Number 13636-02-7
Molecular Formula C9H15NOS
Molecular Weight 185.3 g/mol
Primary Hazards Causes skin and serious eye irritation.[1]
First Aid - Skin Wash off with soap and plenty of water.[2]
First Aid - Eyes Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
First Aid - Inhalation Move person into fresh air. If not breathing, give artificial respiration.[2]
First Aid - Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Place in Labeled, Closed Hazardous Waste Container segregate->container spill Spill or Contamination? container->spill cleanup Follow Spill Cleanup Protocol: - Absorb with inert material - Collect contaminated items spill->cleanup Yes store Store in Designated Hazardous Waste Area spill->store No cleanup->container contact Contact Licensed Waste Disposal Company store->contact end Compliant Disposal (e.g., Incineration) contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS No. 13636-02-7). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Summary: Based on available safety data sheets, this compound is classified as a substance that can cause skin and serious eye irritation[1]. While comprehensive toxicological data is limited, it is recommended to handle this compound with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin[2]. Short-term exposure may lead to irritation of the eyes, respiratory tract, and mucous membranes[2].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Task / Operation Potential Hazard Minimum Recommended PPE
Receiving & Unpacking Unforeseen container damage, minor dust/aerosol exposure.Safety glasses with side-shields, lab coat, nitrile gloves.
Weighing Solid Compound Inhalation of fine particles, skin/eye contact.Chemical splash goggles, lab coat, nitrile gloves. All weighing should be conducted in a chemical fume hood or a ventilated balance enclosure.
Preparing Solutions Skin/eye contact from splashes, inhalation of vapors.Chemical splash goggles, lab coat, nitrile gloves. For volatile solvents or heating, work must be performed in a chemical fume hood.
Running Reactions Splashes, unforeseen reactions, inhalation of vapors.Chemical splash goggles (or a face shield if the splash risk is high), chemical-resistant apron over a lab coat, appropriate chemical-resistant gloves (e.g., nitrile).
Handling Spills High risk of skin and respiratory exposure.Chemical splash goggles and face shield, chemical-resistant suit or gown, double-gloving (nitrile), and respiratory protection (a respirator with appropriate cartridges for organic vapors and particulates is recommended).

Experimental Protocols: Safe Handling and Disposal

Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory[1][3].

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is readily available and inspected for integrity. Have a spill kit accessible.

  • Weighing:

    • Don the appropriate PPE as outlined in the table above.

    • Perform weighing within a chemical fume hood or a balance enclosure to contain any airborne particles.

    • Use anti-static weighing paper or a tared container.

    • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) after use.

    • Treat all disposable materials used in the process as contaminated waste.

  • Solution Preparation:

    • Conduct all solution preparation within a certified chemical fume hood.

    • Slowly add the solvent to the solid compound to avoid splashing.

    • If sonication is required, ensure the vial is securely capped and placed within a secondary container.

    • Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[4][5].

  • In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists[1][4][5].

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1][6].

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[6].

Disposal Plan:

  • Waste Generation: All materials that come into contact with this compound, including gloves, weighing paper, and pipette tips, should be considered contaminated waste.

  • Waste Collection: Collect all contaminated waste in a dedicated, clearly labeled, and sealed container.

  • Disposal: Dispose of the chemical waste and contaminated materials through a licensed professional waste disposal service[6]. Do not dispose of it down the drain[6]. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Solution Preparation Solution Preparation Weighing->Solution Preparation Reaction/Use Reaction/Use Solution Preparation->Reaction/Use Decontaminate Surfaces Decontaminate Surfaces Reaction/Use->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste End End Dispose Waste->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Dimethylamino)-1-(2-thienyl)-1-propanol
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)-1-(2-thienyl)-1-propanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。